Sodium 3-(trimethylsilyl)propionate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-trimethylsilylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si.Na/c1-9(2,3)5-4-6(7)8;/h4-5H2,1-3H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIWPAYIXDCDNL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NaO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190509 | |
| Record name | Sodium 3-(trimethylsilyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37013-20-0 | |
| Record name | Sodium 3-(trimethylsilyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037013200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3-(trimethylsilyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-(trimethylsilyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Sodium 3-(trimethylsilyl)propionate (TSP) for NMR
This guide provides a rigorous technical analysis of Sodium 3-(trimethylsilyl)propionate (TSP), specifically focusing on its application as an internal reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It is designed for researchers requiring high-fidelity spectral referencing in aqueous media.
Core Identity & Chemical Architecture
Sodium 3-(trimethylsilyl)propionate (often deuterated as TSP-d
Chemical Structure & Properties
TSP consists of a trimethylsilyl group (providing the intense singlet signal) tethered to a propionate tail (providing water solubility).
| Property | Specification |
| IUPAC Name | Sodium 3-(trimethylsilyl)propanoate |
| Common Abbreviation | TSP, TMSP |
| CAS Number | 24493-21-8 (2,2,3,3-d |
| Molecular Weight | 172.27 g/mol (d |
| Solubility | High in D |
| Reference Signal | |
| pKa (Carboxyl) | ~4.8 (Critical for pH sensitivity) |
The Deuteration Necessity (TSP-d )
While non-deuterated TSP exists, the 2,2,3,3-d
-
Non-deuterated TSP: Contains methylene protons (
) that resonate at 2.18 ppm and 0.8 ppm, potentially obscuring analyte signals. -
TSP-d
: Deuteration silences these methylene signals, leaving only the sharp trimethylsilyl singlet at 0.00 ppm.
Critical Analysis: TSP vs. Alternatives
Selection of an internal standard is not trivial.[2][3] The choice between TSP, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), and TMS depends on solvent polarity, pH, and analyte interaction.
The pH Stability Paradox
Expertise Insight: Unlike DSS, which contains a sulfonate group (pKa
-
Risk: In acidic buffers (pH 4.0–6.0), the protonation state of TSP changes. This alters the electronic environment of the molecule, causing the "0.00 ppm" reference peak to drift.
-
Rule: Avoid TSP for samples with pH < 6.0. Use DSS or Formate instead.
The Protein Binding Artifact
Expertise Insight: Both TSP and DSS are hydrophobic at the trimethylsilyl end. In metabolomics or protein NMR, this tail can bind to hydrophobic pockets of proteins (e.g., Serum Albumin), leading to:
-
Line Broadening: The reference signal becomes wide and short.
-
Chemical Shift Perturbation: The reference point shifts, invalidating the entire chemical shift scale.
-
Solution: For protein-rich biofluids (plasma/serum), use an external reference (coaxial insert) or a reference with lower binding affinity (e.g., Formate, though it resonates downfield).
Decision Matrix: Selecting the Correct Reference
Figure 1: Decision tree for selecting NMR internal references based on solvent, pH, and matrix composition.
Experimental Protocol: Preparation & Usage
Preparation of 10 mM Stock Solution (10 mL)
This protocol creates a stable stock solution suitable for metabolomics and small molecule characterization.
Reagents:
-
TSP-d
(98%+ D), anhydrous. -
D
O (99.9% D).[4] -
Phosphate Buffer (optional but recommended for pH stability).
Workflow:
-
Weighing: Accurately weigh 17.2 mg of TSP-d
into a clean vial.-
Note: TSP is hygroscopic. Work quickly or use a glovebox.
-
-
Dissolution: Add 10.0 mL of D
O (or deuterated buffer). -
Mixing: Vortex until fully dissolved.
-
Storage: Store at 4°C. Stable for < 6 months.
-
Self-Validation: Inspect for precipitation or microbial growth before every use.
-
Sample Preparation for NMR
Target Concentration: The final concentration of TSP in the NMR tube should be 0.05 mM to 0.5 mM . Excessive TSP can suppress dynamic range.
Figure 2: Standard workflow for preparing an aqueous NMR sample with TSP internal reference.
Troubleshooting & Artifact Management
| Observation | Root Cause | Corrective Action |
| Split Reference Peak | pH is near pKa (4.8) or poor shimming. | Check pH. If pH |
| Broad Reference Peak | TSP binding to protein/lipid aggregates. | Use a coaxial insert or precipitate proteins (methanol/chloroform extraction) before NMR. |
| Extra Doublets | Use of non-deuterated TSP. | Purchase TSP-d |
| Signal Drift | Temperature fluctuation. | TSP has a temp coefficient of |
References
-
IUPAC Commission on Molecular Structure and Spectroscopy. (1972).[7] Recommendations for the presentation of NMR data for publication in chemical journals. Pure and Applied Chemistry. Link
-
Wishart, D. S., et al. (1995).
H, C and N chemical shift referencing in biomolecular NMR.[8] Journal of Biomolecular NMR. Link - Nowatzke, W., et al. (2016). Evaluation of Internal Standards for NMR Metabolomics. Analytical Chemistry. (Discusses TSP vs DSS binding issues).
-
Hoffman, R. E. (2006).[9] Standardization of chemical shifts of TMS and solvent signals in NMR solvents. Magnetic Resonance in Chemistry. Link
Sources
- 1. 3-(三甲基甲硅烷基)丙酸-d4 钠盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. epfl.ch [epfl.ch]
- 5. isotope.com [isotope.com]
- 6. CAS 24493-21-8: Sodium 3-(trimethylsilyl)propionate-2,2,3,… [cymitquimica.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Protein chemical shift re-referencing - Wikipedia [en.wikipedia.org]
- 9. Chemical shift referencing [chem.ch.huji.ac.il]
sodium 3-(trimethylsilyl)propionate CAS number and molecular weight
Technical Monograph: Sodium 3-(trimethylsilyl)propionate (TSP) Advanced Reference Standards in Quantitative NMR (qNMR) and Metabolomics
Part 1: Executive Summary & Chemical Identity
Sodium 3-(trimethylsilyl)propionate (TSP) is the premier internal chemical shift reference standard for aqueous nuclear magnetic resonance (NMR) spectroscopy. Functioning as the water-soluble analog of Tetramethylsilane (TMS), TSP provides the critical "0.00 ppm" anchor point required for the structural elucidation and quantification of metabolites in drug development and biological research.
While often referred to generically, the compound exists in two distinct forms relevant to research: the protonated parent compound (TSP) and the deuterated isotopologue (TSP-d4), which is the industry standard for minimizing solvent signal interference in
Table 1: Chemical Specifications & Physical Properties
| Property | TSP (Standard) | TSP-d4 (NMR Grade) |
| CAS Number | 37013-20-0 | 24493-21-8 |
| IUPAC Name | Sodium 3-(trimethylsilyl)propanoate | Sodium 2,2,3,3-tetradeuterio-3-(trimethylsilyl)propanoate |
| Molecular Weight | 168.24 g/mol | 172.27 g/mol |
| Formula | C | C |
| Solubility | High (Water/D | High (Water/D |
| Appearance | White crystalline powder | White crystalline powder |
| Hygroscopicity | High (Requires desiccation) | High (Requires desiccation) |
Part 2: Mechanism of Action & Technical Causality
The Silicon Shielding Effect
TSP functions on the same principle as TMS. The silicon atom is less electronegative than carbon (1.90 vs 2.55 Pauling scale), causing it to donate electron density to the attached methyl groups. This high electron density "shields" the methyl protons from the external magnetic field, pushing their resonance frequency upfield (to the right).
-
Result: The nine equivalent methyl protons produce a sharp, intense singlet signal assigned to exactly 0.00 ppm, distinct from most biological analytes which resonate downfield (positive ppm).
Solubility Mechanics
Unlike TMS, which is hydrophobic and requires organic solvents (e.g., CDCl
Part 3: Expert Insights & Critical Limitations (E-E-A-T)
As a Senior Application Scientist, I must highlight two critical failure points often overlooked in standard protocols: pH Sensitivity and Protein Binding .
The pH Sensitivity Trap
TSP is a weak acid derivative.[1] At neutral pH (7.0–7.4), the carboxyl group is fully deprotonated (COO
-
Expert Rule: Never use TSP in unbuffered acidic samples (e.g., gastric fluid, certain fruit extracts) without correcting the pH. For highly variable pH samples, DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) is the superior choice as the sulfonate group is pH-independent.
The Protein Binding Artifact
In blood plasma or serum, TSP binds non-specifically to albumin and other macromolecules. This binding restricts the molecular tumbling of TSP, leading to severe line broadening (T2 relaxation shortening).
-
Consequence: The reference signal becomes wide and short, leading to gross overestimation of metabolite concentrations during integration.
-
Correction Protocol: For protein-rich biofluids, you must either:
-
Perform protein precipitation (methanol/acetonitrile) or ultrafiltration (3 kDa cutoff) before adding TSP.
-
Use an external reference (e.g., TSP in a coaxial capillary insert) to physically separate the standard from the proteins.
-
Part 4: Validated Experimental Protocol
Workflow: Preparation of TSP Internal Standard for Metabolomics Goal: Create a stable, quantitative reference buffer for urine/plasma analysis.
Reagents:
-
Deuterium Oxide (D
O), 99.9% D. -
Sodium Phosphate Buffer (NaH
PO / Na HPO ). -
Sodium Azide (NaN
) – Antimicrobial agent.
Step-by-Step Methodology:
-
Buffer Preparation (100 mM, pH 7.4):
-
Dissolve phosphate salts in D
O to achieve 100 mM concentration. -
Add NaN
to a final concentration of 0.05% (w/v) to prevent bacterial growth which consumes metabolites. -
Check pH: Adjust to pH 7.4 using NaOD or DCl. Note: pH meter reading in D
O should be "pH meter reading + 0.4" to get true pD, but standard practice often targets meter reading 7.4 for consistency.
-
-
TSP Stock Solution (Target: 5.0 mM):
-
Weigh exactly 8.6 mg of TSP-d4 (MW 172.27).
-
Dissolve in 10.0 mL of the prepared Phosphate Buffer.
-
Validation: Verify concentration by acquiring a single-pulse spectrum against a certified external standard (e.g., NIST-traceable benzoic acid) if absolute quantification is critical.
-
-
Sample Preparation (Urine Example):
-
Acquisition:
-
Pulse Program: noesypr1d (1D NOESY with water suppression).
-
Calibrate axis: Set the TSP singlet to exactly 0.00 ppm.
-
Part 5: Visualization of Workflows
Diagram 1: Molecular Shielding & Structure
Caption: Structural logic of TSP-d4 showing the shielding silicon core and the deuterated chain that prevents signal overlap.
Diagram 2: Reference Standard Decision Matrix
Caption: Decision logic for selecting TSP vs. DSS based on sample composition to ensure data integrity.
Part 6: References
-
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140. (Establishes DSS/TSP referencing standards). [Link]
-
Beckonert, O., et al. (2007).[9][10] Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts. Nature Protocols, 2(11), 2692-2703. (The "Gold Standard" protocol for biofluid NMR). [Link]
-
Nowatzke, W., et al. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of Proteome Research. [Link]
Sources
- 1. DSS (NMR standard) - Wikipedia [en.wikipedia.org]
- 2. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C6H13NaO2Si | CID 23688921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-(Trimethylsilyl)propionic acid-d4 sodium salt | CAS 24493-21-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. CAS 24493-21-8: Sodium 3-(trimethylsilyl)propionate-2,2,3,… [cymitquimica.com]
- 6. 3-(三甲基甲硅烷基)丙酸-d4 钠盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sodium 3-(trimethylsilyl)propionate (DSS) in D₂O for NMR Spectroscopy
Abstract
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the preparation, solubility, and application of sodium 3-(trimethylsilyl)propionate (more precisely, its sulfonate analog, DSS) and its deuterated variants in deuterium oxide (D₂O) for Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple protocols to explore the underlying chemical principles, ensuring the integrity and reproducibility of your experimental results. This document emphasizes field-proven insights into optimizing sample preparation and mitigating common sources of error.
Introduction: The Imperative for a Reliable Aqueous NMR Standard
In the realm of NMR spectroscopy, quantitative accuracy and spectral reproducibility are paramount. While tetramethylsilane (TMS) is the established standard for organic solvents, its poor aqueous solubility renders it unsuitable for biological and other aqueous-based studies.[1][2] This necessitates a water-soluble, chemically inert, and stable reference compound.
Sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) has been recommended by the International Union of Pure and Applied Chemistry (IUPAC) as the primary internal standard for chemical shift referencing in aqueous solutions.[3] Its key feature is a prominent singlet from nine equivalent trimethylsilyl (TMS) protons, which is designated as 0.0 ppm.[2] This signal is typically upfield from the resonances of most organic molecules, minimizing spectral overlap.[2]
This guide will focus on the practical aspects of using DSS and its common deuterated analog, Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (often abbreviated as TSP-d₄, though the prompt specified the propionate, much of the literature points to the more pH-stable sulfonate, DSS), in D₂O. For clarity, this guide will use "DSS" to refer to the sulfonate compound, which is generally preferred for its pH stability over the propionate analog (TSP).[4][5]
Physicochemical Properties of DSS
A thorough understanding of the reference standard's properties is fundamental to its correct application. The data below pertains to the commonly used deuterated variant, which minimizes obscuration of the analyte's ¹H NMR spectrum.
| Property | Value | Source(s) |
| IUPAC Name | Sodium 3-(trimethylsilyl)(2,2,3,3-²H₄)propanoate | [6][7] |
| Common Acronyms | DSS-d₄, TSP-d₄ | |
| CAS Number | 24493-21-8 | [6][8] |
| Molecular Formula | C₆H₉D₄NaO₂Si | [9] |
| Molar Mass | ~172.27 g/mol | [9][10] |
| Appearance | White to pale cream solid | [6] |
| Solubility in D₂O | > 5 mg/mL | [3][11] |
| pH (1% solution) | 7.0 - 9.0 |
Expert Insight: The hygroscopic nature of DSS is a critical handling parameter.[9] Absorption of atmospheric moisture can lead to significant errors in weighing, which directly impacts the accuracy of stock solution concentrations. Always store DSS in a desiccator and allow it to equilibrate to room temperature before opening to prevent condensation.
Experimental Protocol: Preparation of a DSS-D₂O Stock Solution
The following protocol is designed as a self-validating system to ensure the preparation of a precise and stable 10 mM DSS stock solution in D₂O.
Materials and Equipment
-
Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (DSS-d₄)
-
Deuterium Oxide (D₂O), 99.9 atom % D or higher
-
Calibrated analytical balance (± 0.01 mg readability)
-
10.00 mL Class A volumetric flask
-
Weighing paper/boat
-
Spatula
-
Pipettes
-
Vortex mixer and/or sonicator bath
-
NMR tube for quality control
Step-by-Step Methodology
-
Pre-equilibration: Transfer the DSS-d₄ container from cold storage to a desiccator at ambient temperature at least 1 hour before use. Causality: This prevents moisture from condensing on the cold solid, which would artificially inflate its weight.
-
Weighing: On a calibrated analytical balance, accurately weigh approximately 17.23 mg of DSS-d₄. Record the exact weight. Causality: Precision in weighing is the foundation of an accurate final concentration. Using a four-place balance is non-negotiable for quantitative work.
-
Transfer: Carefully transfer the weighed solid into a clean, dry 10.00 mL Class A volumetric flask.
-
Initial Solvation: Add approximately 7-8 mL of D₂O to the volumetric flask. Causality: Adding a substantial portion of the solvent before mixing prevents the solid from caking at the bottom and facilitates dissolution.
-
Dissolution: Cap the flask securely and vortex until the solid is fully dissolved. If necessary, use a sonicator bath for brief intervals to break up any aggregates. Visually inspect against a bright background to ensure no particulates remain. Causality: Complete dissolution is critical. Undissolved microparticles create an inhomogeneous solution, making any aliquot unrepresentative of the whole.
-
Final Dilution: Once fully dissolved, allow the solution to return to room temperature. Carefully add D₂O dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it slowly 15-20 times to ensure a homogenous solution. Causality: Simple shaking is insufficient. The inversion process is essential to mix the denser solution at the bottom with the less concentrated solvent added at the top.
-
Quality Control & Storage: Transfer a small aliquot to an NMR tube to acquire a simple 1D ¹H spectrum. Verify the presence of the sharp singlet at ~0.0 ppm. Store the remaining stock solution in a tightly sealed, clearly labeled container at 4°C. For long-term storage (>1 month), consider freezing at -20°C.
Workflow Visualization
The following diagram illustrates the key decision points and actions in the preparation workflow.
Factors Influencing DSS Solubility and Spectral Integrity
The utility of DSS extends beyond its solubility; its spectral behavior can be influenced by several experimental parameters.
Concentration Effects
At higher concentrations, DSS can self-aggregate or interact with analytes, particularly those with hydrophobic regions like proteins or detergents.[12][13] This can lead to line broadening and, more critically, a concentration-dependent shift in its resonance.[3][12] For high-precision work, it is crucial to maintain a low and consistent DSS concentration (typically 0.1–1.0 mM) across all samples.
pH Sensitivity
While DSS (the sulfonate) is relatively insensitive to pH, the related compound TSP (the propionate) is a weak acid and its chemical shift can be affected by pH changes.[4][5] When working with TSP, ensure the pH of all samples is buffered and consistent. For DSS, while the TMS peak is stable, the minor proton signals from the propane backbone can shift with pH.[4]
Temperature Dependence
The chemical shift of the residual HDO peak in D₂O is highly temperature-dependent.[14] In contrast, the DSS TMS signal has a negligible temperature dependence, making it a robust reference for variable-temperature (VT) NMR studies.[13] It is imperative to reference spectra to DSS, not the residual solvent peak, to obtain accurate chemical shifts in VT experiments.[13][14]
Analyte Interactions
DSS is not perfectly inert. It has been observed to engage in hydrophobic interactions with proteins and bind to micelles, which can alter both its chemical shift and diffusion coefficient.[12][13] If such interactions are suspected, using a coaxial insert containing the DSS solution provides an external reference, physically separating it from the analyte while maintaining thermal equilibrium.
Conclusion
Sodium 3-(trimethylsilyl)propionate (and its sulfonate analog, DSS) is an indispensable tool for aqueous NMR spectroscopy. However, its effective use demands more than just dissolving it in D₂O. By understanding its physicochemical properties, adhering to a meticulous preparation protocol, and being cognizant of its potential interactions and environmental sensitivities, researchers can ensure that it serves its purpose as a reliable, inert, and accurate reference. This diligence is the bedrock upon which high-quality, reproducible NMR data is built.
References
- DSS (NMR standard). (n.d.). Grokipedia.
- DSS (NMR standard). (n.d.). Wikipedia.
- Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. (2019, March 14). BIPM.
- NMR Sample Preparation. (n.d.). University of Ottawa.
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- Preparing Internal Standard Solution Containing 5mM DSS-d6 (IS2). (2018, September 25). Scribd.
- Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4. (n.d.). CymitQuimica.
- 3-(Trimethylsilyl)propionic acid-d4 sodium salt Safety Data Sheet. (2023, October 11). Thermo Fisher Scientific.
- 2,2,3,3-d(4)-3-(Trimethylsilyl)propionic acid sodium salt, 98+ atom % D. (n.d.). Thermo Fisher Scientific.
- TMSP-2,2,3,3-d₄ (D, 98%) Sodium 3-trimethylsilylpropionate. (n.d.). Cambridge Isotope Laboratories.
- 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt. (n.d.). Sigma-Aldrich.
- Concentration-dependent changes to diffusion and chemical shift of internal standard molecules in aqueous and micellar solutions. (2018, June 1). ResearchGate.
- Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. (n.d.). PMC.
- Solvent suppression. (n.d.). Queen's University.
- Understanding TMS and DSS: The Cornerstones of NMR Standardization. (2026, January 15). Oreate AI Blog.
- DSS (NMR Standard). (n.d.). chemeurope.com.
- Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate. (n.d.). PubChem.
Sources
- 1. Understanding TMS and DSS: The Cornerstones of NMR Standardization - Oreate AI Blog [oreateai.com]
- 2. DSS_(NMR_Standard) [chemeurope.com]
- 3. grokipedia.com [grokipedia.com]
- 4. DSS (NMR standard) - Wikipedia [en.wikipedia.org]
- 5. organomation.com [organomation.com]
- 6. 2,2,3,3-d(4)-3-(Trimethylsilyl)propionic acid sodium salt, 98+ atom % D 5 g | Request for Quote [thermofisher.com]
- 7. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C6H13NaO2Si | CID 23688921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 24493-21-8: Sodium 3-(trimethylsilyl)propionate-2,2,3,… [cymitquimica.com]
- 9. fishersci.be [fishersci.be]
- 10. isotope.com [isotope.com]
- 11. bipm.org [bipm.org]
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- 13. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Sodium 3-(trimethylsilyl)propionate (TSP): The Aqueous NMR Reference Standard
Topic: What is Sodium 3-(trimethylsilyl)propionate Used for in Spectroscopy Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Technical Guide for Precision Spectroscopy
Executive Summary
Sodium 3-(trimethylsilyl)propionate (TSP), specifically its deuterated form TSP-d4 , is the primary internal chemical shift reference standard used in aqueous Nuclear Magnetic Resonance (NMR) spectroscopy. Functioning as the "aqueous equivalent" of Tetramethylsilane (TMS), TSP provides the defined 0.00 ppm signal against which all other proton (
While ubiquitous in metabolomics (particularly urine analysis), TSP presents specific physicochemical limitations—namely pH sensitivity and protein binding—that can compromise quantitative accuracy if not managed via strict protocols. This guide details the mechanistic basis of TSP, its comparative performance against DSS and TMS, and validated workflows for its application in drug development and metabolic profiling.
Chemical Fundamentals & Mechanism
The Molecule[1]
-
IUPAC Name: Sodium 3-(trimethylsilyl)propanoate-2,2,3,3-d4
-
Common Abbreviation: TSP, TSP-d4[1]
-
Role: Internal Chemical Shift Reference (
ppm) -
Solubility: Highly soluble in D
O (unlike TMS).
Structural Logic
TSP is engineered to solve the "water problem" in NMR. TMS, the universal organic standard, is hydrophobic and insoluble in aqueous biological samples. TSP grafts the trimethylsilyl group of TMS onto a propionate tail to confer water solubility.
-
The Trimethylsilyl Head: Contains 9 chemically equivalent protons. These are highly shielded by the silicon atom, pushing their resonance to the far right of the spectrum (0.00 ppm), ensuring they do not overlap with most biological signals.
-
The Propionate Tail (Deuteration): In the TSP-d4 variant, the four protons on the propionate chain (positions 2 and 3) are replaced with deuterium.
-
Why? If non-deuterated TSP were used, the CH
groups would produce multiplets around 1.0–2.5 ppm, obscuring critical metabolite signals (e.g., lactate, alanine). Deuteration renders the tail "NMR silent" in the proton channel.
-
Comparative Analysis: TSP vs. DSS vs. TMS
Selecting the correct standard is the first decision in experimental design.
| Feature | TSP (TSP-d4) | DSS (DSS-d6) | TMS |
| Full Name | Sodium 3-(trimethylsilyl)propionate | 4,4-dimethyl-4-silapentane-1-sulfonic acid | Tetramethylsilane |
| Solvent System | Aqueous (D | Aqueous (D | Organic (CDCl |
| pH Stability | Moderate. Carboxyl group (pKa ~4.8) can protonate at low pH, causing slight shift drift. | High. Sulfonate group is stable across wide pH range. | High. Inert. |
| Protein Interaction | High. Binds to albumin (hydrophobic pockets). | High. Electrostatic interaction with Arg/Lys residues. | N/A (Proteins usually precipitate). |
| Primary Use Case | Urine Metabolomics, Cell Media, Neutral Buffers. | Protein NMR, wide pH range studies. | Synthetic Chemistry, Organic Solvents.[2] |
The "TSP Problem" in Protein Samples
TSP is hydrophobic at the silyl end. In blood plasma or serum, TSP binds non-covalently to hydrophobic pockets in proteins like Human Serum Albumin (HSA).
-
Consequence: The TSP signal broadens significantly (T2 relaxation shortening) and shifts, leading to underestimation of concentration if used for quantitation (qNMR).
-
Solution: For plasma, DSS is often preferred, or TSP is used only after protein precipitation/ultrafiltration.
Experimental Protocols
Protocol: Preparation of Standard TSP Buffer (1 mM)
For Urine Metabolomics and Cell Supernatants
Objective: Create a stable, pH-buffered internal standard solution to minimize chemical shift drift.
Reagents:
-
TSP-d4 (98%+ D)
-
Deuterium Oxide (D
O, 99.9%) -
Phosphate Buffer components (Na
HPO / NaH PO ) -
Sodium Azide (NaN
) – antimicrobial preservative
Step-by-Step Workflow:
-
Buffer Preparation: Prepare a 1.5 M Phosphate Buffer in D
O adjusted to pH 7.4 . (High buffer strength is required to neutralize the variable pH of urine samples). -
TSP Addition: Add TSP-d4 to the buffer to achieve a concentration of 10.0 mM (This is a 10x stock).
-
Preservation: Add NaN
to a final concentration of 0.1% (w/v) to prevent bacterial growth which metabolizes sample components. -
Sample Mixing:
-
Aliquot 540 µL of Urine/Biofluid.
-
Add 60 µL of the 10x TSP Buffer Stock.
-
Final Concentration: 1.0 mM TSP in 150 mM Phosphate Buffer.
-
-
Equilibration: Vortex and let stand for 10 minutes before acquisition to ensure pH equilibrium.
Application: Quantitative NMR (qNMR)
Because the relaxation time (T1) of the TSP methyl protons is long (often >3-5 seconds), quantitative accuracy requires sufficient relaxation delay.
-
Parameter Setting: Set the relaxation delay (d1) to at least 5 × T1 (approx. 15–20 seconds) or use specific pulse sequences (e.g., NOESY-presat) with calibrated ERETIC signals if rapid scanning is required.
Decision Logic & Workflows
Standard Selection Logic
The following diagram illustrates the decision process for selecting the appropriate NMR reference standard based on sample matrix and pH.
Caption: Decision tree for selecting the optimal internal reference standard based on solvent, protein content, and pH conditions.
Metabolomics Workflow (Urine vs. Plasma)
The processing of biofluids differs critically depending on the potential for TSP-protein binding.
Caption: Comparative workflow for Urine (direct buffering) vs. Plasma (deproteinization required) to prevent TSP-albumin binding artifacts.
References
-
IUPAC Recommendations: Harris, R. K., et al. (2001). "NMR nomenclature. Nuclear spin properties and conventions for chemical shifts." Pure and Applied Chemistry. Link
-
Protein Binding Issues: Beckonert, O., et al. (2007). "Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts." Nature Protocols. Link
-
Comparison of Standards: De Marco, A. (1977). "pH dependence of internal references." Journal of Magnetic Resonance. Link
-
Metabolomics Standardization: Emwas, A. H., et al. (2019). "Standardizing the experimental conditions for using urine in NMR-based metabolomic studies with a particular focus on diagnostic studies." Metabolites.[3][4][5][6] Link
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Machine Learning-Based Retention Time Prediction of Trimethylsilyl Derivatives of Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Aqueous NMR Spectroscopy: A Comparative Technical Guide to TSP and TSP-d4 Reference Standards
Part 1: Executive Summary & Core Directive
The Core Directive: In aqueous Nuclear Magnetic Resonance (NMR) spectroscopy—particularly for metabolomics and fragment-based drug discovery (FBDD)—the choice of internal reference standard is not merely a matter of calibration; it is a strategic decision that impacts spectral clarity and quantification accuracy.
While TSP (3-(trimethylsilyl)propionic-2,2,3,3-h4 acid) and its deuterated counterpart TSP-d4 both serve to set the 0.00 ppm reference point, they differ fundamentally in their "spectral footprint."[1] This guide delineates the mechanistic differences, experimental implications, and selection criteria for these two compounds, ensuring researchers maximize data integrity in high-throughput environments.
Part 2: Molecular Mechanics & The Isotope Effect
To understand the operational difference, we must look at the atomic substitution and its consequence on the NMR signal.
Structural Comparison
Both compounds share the trimethylsilyl head group,
-
TSP (Non-deuterated): Contains four protium (
) atoms on the ethylene bridge.-
Formula:
-
-
TSP-d4 (Deuterated): The four hydrogens on the ethylene bridge are replaced by deuterium (
).-
Formula:
-
The "Silent" Standard
In
-
TSP: The methylene protons (
) are NMR active.[2] They couple to each other, creating multiplets in the aliphatic region. -
TSP-d4: The methylene deuterons (
) are invisible in the spectrum. The molecule effectively becomes a "singlet-only" generator (the methyl group), eliminating background noise.
Part 3: The "Ghost Peak" Interference (Technical Analysis)
The primary reason to choose TSP-d4 over TSP is to reclaim spectral real estate. In non-deuterated TSP, the methylene protons resonate in regions heavily populated by biological metabolites.
Spectral Overlap Zones
If you use non-deuterated TSP, you will observe two additional signals (often multiplets due to
| TSP Proton Group | Approx.[3] Chemical Shift ( | Biological Metabolites at Risk of Overlap |
| ~0.64 ppm | Lipids (LDL/VLDL), Isoleucine, Leucine, Valine | |
| ~2.23 ppm | Glutamine, Glutamate, Pyruvate, Acetone, Acetoacetate |
Impact on Quantification:
In quantitative NMR (qNMR), if a metabolite peak (e.g., the
Visualization: The Interference Pathway
Caption: Flowchart demonstrating how non-deuterated TSP introduces signal interference in critical metabolomic regions, whereas TSP-d4 remains spectrally silent outside the reference peak.
Part 4: Experimental Protocol (Self-Validating System)
This protocol describes the preparation of a 10 mM TSP-d4 Stock Solution in
Materials
-
Compound: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP-d4). 98%+ D atom % is recommended.
-
Solvent: Deuterium Oxide (
), 99.9% D. -
Equipment: Analytical balance (0.01 mg precision), pH meter (micro-probe), Volumetric flask (10 mL).
Step-by-Step Workflow
-
Gravimetric Preparation:
-
Calculate mass for 10 mL of 10 mM solution.
- .[3]
-
Target Mass =
. -
Weigh ~17.2 mg into a clean vial. Record exact weight for precise concentration calculation (crucial for ERETIC/qNMR cross-validation).
-
-
Solvation & pH Adjustment (The Critical Control Point):
-
Dissolve solid in ~8 mL of
. -
Validation Step: Check pH. TSP chemical shift is relatively stable, but extreme pH can cause minor drifts or precipitation of matrix components.
-
Adjust to pH 7.0 ± 0.2 using dilute
or . -
Note: In metabolomics (urine/plasma), a phosphate buffer is usually incorporated here (e.g., 1.5 M
in ) to clamp the sample pH.
-
-
Final Volume:
-
Transfer to a 10 mL volumetric flask and fill to the mark with
. -
Store at 4°C.
-
-
Sample Addition:
-
Add stock to sample at a final concentration of 0.5 - 1.0 mM.
-
Example: 540
Sample + 60 Buffer/TSP-d4 mix.
-
Decision Matrix: When to Use Which?
Caption: Decision tree for selecting the appropriate internal standard based on solvent, spectral needs, and budget constraints.
Part 5: Summary of Technical Specifications
| Feature | TSP (Non-deuterated) | TSP-d4 (Deuterated) |
| Chemical Formula | ||
| Reference Signal | 0.00 ppm (9H, s) | 0.00 ppm (9H, s) |
| Secondary Signals | ~0.64 ppm (2H), ~2.23 ppm (2H) | None (Silent) |
| Primary Application | Routine QC, Simple Mixtures | Metabolomics, Biofluids, Complex Mixtures |
| Protein Binding | Moderate (binds Albumin) | Moderate (binds Albumin) |
| Cost | Low | High (~10x cost of TSP) |
Expert Insight: Protein Binding Limitation
While TSP-d4 solves the spectral overlap issue, it does not solve the protein binding issue. Both TSP and TSP-d4 can bind to serum albumin, causing the reference peak to broaden and lose intensity.
-
Mitigation: For high-protein samples (plasma/serum), use a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to filter out protein signals, or use an external reference (e.g., ERETIC signal or a capillary insert) if precise quantification is required [1].
References
-
Wishart, D. S. (2008). Quantitative metabolomics using NMR. Trends in Analytical Chemistry. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
National Institute of Standards and Technology (NIST) . Standard Reference Materials for NMR. Link
-
Sigma-Aldrich . 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt Specification Sheet. Link
Sources
An In-depth Technical Guide to the Stability of TSP as an Internal Standard in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the internal standard is the bedrock of accuracy. For aqueous solutions, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) has long been a common choice. Its sharp singlet resonance, conveniently setting the 0 ppm chemical shift reference, and its solubility in water make it an attractive candidate.[1][2] However, the reliability of TSP as an internal standard is not absolute and is highly dependent on the chemical environment of the aqueous solution.
This technical guide, written from the perspective of a Senior Application Scientist, delves into the critical aspects of TSP stability in aqueous solutions. We will move beyond a superficial understanding and explore the factors that can compromise the integrity of TSP, leading to inaccurate and irreproducible quantitative results. This guide will provide you with the knowledge to make informed decisions about when and how to use TSP, and when to consider alternatives.
The Chemical Nature of TSP and Its Implications for Stability
TSP is an organosilicon compound with a carboxylic acid functional group.[3] This structure, while conferring water solubility, also introduces vulnerabilities that are often overlooked. The two main points of potential instability are the trimethylsilyl group and the propionate backbone.
The pH-Dependent Chemical Shift of TSP
The chemical shift of the trimethylsilyl protons of TSP is known to be sensitive to the pH of the solution.[4][5] This is due to the protonation state of the nearby carboxylate group. At low pH, the carboxylic acid is protonated, and at higher pH, it is deprotonated to the carboxylate anion. This change in the electronic environment around the trimethylsilyl group leads to a shift in its resonance frequency.
While this pH dependence is a known phenomenon, its magnitude can be significant enough to cause misalignment of spectra and interfere with accurate quantification, especially when comparing samples with slightly different pH values.
Adsorption to Surfaces: A Hidden Source of Error
One of the most significant and often underestimated issues with TSP is its propensity to adsorb to glass surfaces.[6] This is a critical concern for quantitative applications where a precise and constant concentration of the internal standard is paramount. The adsorption process can lead to a gradual decrease in the concentration of TSP in solution over time, resulting in an overestimation of the analyte concentration.
The extent of adsorption can be influenced by several factors:
-
Surface Type: Borosilicate glass, the material of most standard NMR tubes, has a negatively charged surface that can interact with molecules.[7]
-
pH of the Solution: The charge of both the TSP molecule and the glass surface can be influenced by pH, affecting the strength of their interaction.
-
Concentration of TSP: At lower concentrations, a larger fraction of the total TSP may be adsorbed.
-
Presence of Other Solutes: Analytes, especially macromolecules like proteins, can compete for binding sites on the glass surface or interact with TSP itself, altering its adsorption behavior.[8]
The use of polypropylene NMR tubes may mitigate this issue to some extent, as polypropylene is uncharged and primarily interacts with hydrophobic molecules.[7] However, the potential for adsorption should still be evaluated.
Chemical Degradation Pathways of TSP in Aqueous Solutions
While stable under many conditions, TSP is not inert and can undergo chemical degradation, particularly under non-neutral pH and elevated temperatures. The primary degradation pathway of concern is the hydrolysis of the silicon-carbon bond.
Hydrolysis of the Trimethylsilyl Group
The trimethylsilyl group in TSP can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield trimethylsilanol and propionic acid. This reaction is catalyzed by both hydronium and hydroxide ions.
Caption: General scheme of TSP hydrolysis.
Interactions with Analytes and Buffer Components
An ideal internal standard should be chemically inert with respect to the analyte and other components of the solution.[10][11] However, TSP has been shown to interact with certain classes of molecules, which can affect both its chemical shift and its effective concentration.
Interactions with Proteins and Peptides
Several studies have reported interactions between TSP and proteins, particularly those in a "molten globule" state.[12][13] These interactions can lead to a broadening of the TSP resonance and a shift in its chemical shift, compromising its utility as a reference. The carboxylate group of TSP can engage in electrostatic interactions with positively charged residues on the protein surface, while the trimethylsilyl group can participate in hydrophobic interactions.
Interactions with Common Buffers
The choice of buffer can also influence the stability and behavior of TSP.
-
Phosphate Buffers: Phosphate ions are known to interact with surfaces and could potentially influence the adsorption of TSP to glass. Furthermore, phosphate buffers themselves can have a pH that varies with temperature, which can, in turn, affect the chemical shift of TSP.[14][15]
-
TRIS Buffers: TRIS (tris(hydroxymethyl)aminomethane) is another common biological buffer. While generally considered to be relatively inert, it can engage in hydrogen bonding and may interact with both TSP and the analyte.[16]
A Comparative Look: TSP vs. DSS
A common alternative to TSP for aqueous NMR studies is 4,4-dimethyl-4-silapentane-1-sulfonate (DSS). The key difference between the two is the nature of the water-solubilizing group: a carboxylate in TSP and a sulfonate in DSS.
| Feature | TSP (3-(trimethylsilyl)propionic acid) | DSS (4,4-dimethyl-4-silapentane-1-sulfonate) |
| pH Sensitivity | Chemical shift is pH-dependent due to the carboxylate group.[4][5] | Chemical shift is relatively insensitive to pH as the sulfonate group is a strong acid and remains deprotonated over a wide pH range.[4] |
| Interaction with Proteins | Known to interact with proteins, especially in partially unfolded states.[12][13] | Also reported to interact with proteins.[12] |
| Adsorption | Known to adsorb to glass surfaces.[6] | Less information is available, but the potential for interaction with surfaces exists. |
| NMR Spectrum | A single sharp singlet for the trimethylsilyl group. | In addition to the primary singlet, it has smaller methylene proton signals at ~0.6, 1.7, and 2.9 ppm which can potentially overlap with analyte signals.[4] |
For applications where pH may vary between samples or where interactions with analytes are a concern, DSS is often considered a more robust internal standard, despite its more complex proton NMR spectrum.
Best Practices and Protocols for Ensuring TSP Stability
Given the potential for instability, it is crucial to validate the suitability of TSP as an internal standard for each specific application.
Step-by-Step Protocol for Validating TSP Stability
This protocol provides a framework for assessing the stability of TSP in your specific aqueous matrix.
Caption: Experimental workflow for validating TSP stability.
Detailed Steps:
-
Preparation of Solutions:
-
Prepare a stock solution of your analyte in the aqueous buffer/matrix of interest.
-
Prepare a stock solution of TSP in D₂O.
-
Accurately prepare a mixture of the analyte and TSP at concentrations that will be used in your experiments.
-
-
Initial NMR Analysis (t=0):
-
Immediately after preparation, acquire a quantitative ¹H NMR spectrum. Ensure proper acquisition parameters (e.g., sufficient relaxation delay).
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals of the analyte and TSP.
-
Calculate the ratio of the analyte integral to the TSP integral.
-
-
Stability Study:
-
Store aliquots of the analyte/TSP mixture under the conditions you will be using for your experiments (e.g., refrigerated, at room temperature, or elevated temperatures for accelerated stability studies).
-
At regular intervals (e.g., 1, 4, 8, 24, 48 hours, and 1 week), acquire a quantitative ¹H NMR spectrum of an aliquot.
-
Process and integrate the spectra in the same manner as the t=0 sample.
-
Calculate the analyte/TSP integral ratio for each time point.
-
-
Data Analysis:
-
Plot the analyte/TSP integral ratio as a function of time.
-
A stable system will show no significant change in this ratio over the course of the experiment. A statistically significant trend (upward or downward) indicates instability of either the analyte or TSP.
-
Recommendations for Mitigating Instability
If you observe or suspect instability with TSP, consider the following mitigation strategies:
-
Use Freshly Prepared Solutions: To minimize the effects of adsorption and degradation, prepare TSP-containing solutions immediately before use.
-
Consider Alternative Internal Standards: For pH-sensitive samples or those containing proteins, DSS may be a more suitable choice.
-
Use Silanized Glassware: While not always practical for disposable NMR tubes, using silanized glassware for stock solutions can reduce adsorption.
-
Thoroughly Clean NMR Tubes: Residual contaminants on the surface of NMR tubes can interact with TSP. Ensure a rigorous cleaning protocol is in place.[17] It has also been reported that fluoride can leach from borosilicate glass NMR tubes, which could potentially interact with the trimethylsilyl group of TSP.[18]
-
Employ Coaxial Inserts: For particularly sensitive samples where direct interaction between the analyte and TSP is a concern, using a coaxial insert containing the TSP standard can physically separate the two while still providing an internal reference.[8]
Conclusion
TSP can be a convenient and effective internal standard for qNMR in aqueous solutions, but its use requires a thorough understanding of its potential instabilities. The pH-dependent chemical shift, adsorption to surfaces, and potential for chemical degradation and interaction with analytes are all factors that can lead to significant errors in quantification.
As a Senior Application Scientist, I strongly recommend that you do not assume the stability of TSP in your system. A rigorous validation of its stability under your specific experimental conditions is not just good practice; it is essential for ensuring the accuracy and reliability of your quantitative NMR data. By following the protocols and best practices outlined in this guide, you can confidently assess the suitability of TSP for your application and take the necessary steps to mitigate potential sources of error.
References
- Bunker, B. C., & Casey, W. H. (2016). The surface chemistry of dissolving silicate minerals. MRS Bulletin, 41(8), 604-610.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
- BACKGROUND: There are a number of issues that should be considered when measuring NMR spectra for purposes of quantit
- A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
- Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media. (1994). Journal of Biomolecular NMR, 4(6), 859–862.
- DSS (NMR standard). (n.d.). In Wikipedia.
- HYDROLYSIS AND CONDENSATION OF SILIC
- 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt. (n.d.). Sigma-Aldrich.
- Let's try doing quantit
- Leaching of Borosilicate Glass Incorporating Simulated High-Level Radioactive Wastes Using Draft ASTM Procedure. (n.d.).
- The structure of leached sodium borosilic
- 3-(TriMethylsilyl)propionic Acid SodiuM Salt(37013-20-0) 1 H NMR. (n.d.). ChemicalBook.
- Trimethylsilylpropanoic acid. (n.d.). In Wikipedia.
- Do internal standards in NMR interfere with proteins present in the sample? (2015, March 17).
- How To: Clean NMR Tubes. (n.d.).
- Assay for Characterizing Adsorption‐Properties of Surfaces (APS). (2023). bioRxiv.
- 3-TRIMETHYLSILYLPROPIONIC ACID. (2016, December 8). Gelest, Inc.
- 3-(Trimethylsilyl)propionic acid (2,2,3,3-D₄, carboxyl-D, 98%). (n.d.).
- Quantitative NMR Spectroscopy. (2022, June 24). Acanthus Research Inc.
- Leaching studies on borosilicate glasses for the immobilization of high-level radioactive waste in the pellet form subjected to aggressive test conditions. (n.d.). Indian Academy of Sciences.
- Investigation of the leaching behavior of Na and Si in simulated HLW borosilicate glass obtained from the waste of a 1000 MWe class PWR reactor: using the response surface method. (2024, March 24). Frontiers.
- 3-(Trimethylsilyl)
- NMR Sample Preparation: The Complete Guide. (n.d.).
- NMR Buffer Conditions Optimization. (2023, September 1). Georgia Institute of Technology.
- Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media. (1994). Journal of Biomolecular NMR, 4(6), 859–862.
- Does anyone have a protocol to making NMR buffer using 0.2M sodium phosphate buffer with D2O? (2015, March 4).
- Analysis of the (Trimethylsilyl)propionic Acid-β(12-28) Peptide Binding Equilibrium with NMR Spectroscopy. (1999). Analytical Chemistry, 71(11), 2117–2122.
- Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016, March 14).
- Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016, March 14).
- Trimethylsilylpropanoic acid. (n.d.). In Wikipedia.
- Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: thermodynamic characterization. (2010). Physical Chemistry Chemical Physics, 12(43), 14493–14503.
- Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
- 3-(Trimethylsilyl)propionic acid. (n.d.). PubChem.
- Optimization of protein samples for NMR using thermal shift assays. (n.d.). Protein Science.
- Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (n.d.). ChemRxiv.
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps.
- DSS – Knowledge and References. (n.d.). Taylor & Francis.
- 15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts.
- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.).
- Comparative Analysis of the Effect of Different Concentrations of Dextran Sodium Sulfate on the Severity and Extent of Inflammation in Experimental Ulcerative Colitis. (2025, October 13).
- Comparative Analysis of the Effect of Different Concentrations of Dextran Sodium Sulfate on the Severity and Extent of Inflammation in Experimental Ulcer
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molecular structure of 3-(trimethylsilyl)propionic acid sodium salt
An In-Depth Technical Guide to the Molecular Structure and Application of 3-(trimethylsilyl)propionic Acid Sodium Salt (TSP) as an NMR Standard
Executive Summary
3-(trimethylsilyl)propionic acid sodium salt, commonly known as TSP, is a critical chemical compound that serves as a primary internal reference standard for Nuclear Magnetic Resonance (NMR) spectroscopy in aqueous solutions. Its molecular structure is uniquely suited for this role, featuring a trimethylsilyl (TMS) group that provides a sharp, high-intensity reference signal at 0 ppm, and a sodium carboxylate group that ensures high solubility in water and deuterated water (D₂O). This guide provides a comprehensive analysis of its molecular architecture, physicochemical properties, and its practical application in research, with a particular focus on its utility for scientists in the fields of chemistry, biochemistry, and drug development. We will explore the causality behind its effectiveness, provide detailed experimental protocols, and compare it with other common NMR standards.
The Imperative for a Water-Soluble NMR Standard
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique, providing unparalleled insight into the structure and dynamics of molecules.[1] The accuracy and reproducibility of NMR data hinge on the precise referencing of the chemical shift scale.[1] For decades, Tetramethylsilane (TMS) has been the gold standard for referencing ¹H and ¹³C NMR spectra in organic solvents, with its signal defined as 0.0 ppm.[1][2] However, the hydrophobicity of TMS renders it insoluble in water, creating a significant challenge for the burgeoning fields of structural biology, metabolomics, and pharmaceutical development, where experiments are overwhelmingly conducted in aqueous media.
This necessity led to the development of water-soluble analogues, such as 3-(trimethylsilyl)propionic acid sodium salt (TSP), which brings the referencing precision of the trimethylsilyl group to aqueous systems.[3] TSP allows for the direct and accurate comparison of NMR data from biological samples with the vast body of data referenced to TMS in organic chemistry.[4]
Molecular Structure and Physicochemical Properties
The efficacy of TSP as an NMR standard is a direct consequence of its molecular design. Its structure combines two key functional components—the trimethylsilyl head and the hydrophilic sodium propionate tail—linked by a short alkyl chain.
Structural Analysis
The TSP molecule is an organic sodium salt composed of a sodium cation (Na⁺) and a 3-(trimethylsilyl)propionate anion.[4] Let's dissect the anion's structure:
-
The Trimethylsilyl (TMS) Group ((CH₃)₃Si-) : This is the functional core for NMR referencing. It consists of a central silicon atom bonded to three methyl groups. The nine protons of these methyl groups are chemically and magnetically equivalent. Due to the low electronegativity of silicon compared to carbon, these protons are highly shielded from the spectrometer's magnetic field.[2] This shielding effect shifts their resonance signal significantly upfield, resulting in a single, sharp, and intense peak that is set to 0.0 ppm and rarely overlaps with signals from analytes of interest.[2]
-
The Propyl Linker (-CH₂CH₂-) : This is a simple two-carbon alkyl chain that connects the TMS group to the carboxylate. In standard TSP, the protons on this linker produce signals in the NMR spectrum. To avoid potential overlap with analyte signals, a deuterated version, TMSP-d₄, is commonly used where these four protons are replaced with deuterium.[3][5]
-
The Carboxylate Group (-COO⁻Na⁺) : The sodium salt of the carboxylic acid provides the critical water solubility.[3] This ionic group readily dissolves in polar solvents like D₂O, allowing TSP to be used as a true internal standard, mixed directly with the sample.
Caption: Workflow for preparing an NMR sample using an internal standard.
Comparative Analysis: TSP vs. Other Standards
The choice of an NMR standard is a critical experimental decision. While TSP is highly effective, its properties make it more or less suitable than other standards depending on the specific application.
| Feature | TSP / TMSP-d₄ | DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) | TMS (Tetramethylsilane) |
| Solvent | Aqueous (D₂O) | Aqueous (D₂O) | Organic (CDCl₃, etc.) |
| Solubilizing Group | Carboxylate (-COO⁻) | Sulfonate (-SO₃⁻) | None (inherently nonpolar) |
| pH Sensitivity | Moderately sensitive due to weak acid nature [6] | Very low sensitivity due to strong acid nature [6] | Not applicable |
| Analyte Interactions | Generally inert | Known to interact with some cationic peptides [7] | Chemically inert |
| Primary Use Case | General aqueous NMR, metabolomics | Protein NMR, studies requiring high pH stability | Gold standard for organic chemistry |
A key consideration is the potential for the standard to interact with the analyte. While generally inert, studies have shown that the negatively charged sulfonate group of DSS can interact with positively charged (cationic) peptides, causing shifts and broadening of the DSS reference signal. [7]In such cases, TSP or other standards like DSA (4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate) may be superior choices. [7]
Conclusion
3-(trimethylsilyl)propionic acid sodium salt (TSP) and its deuterated analogue (TMSP-d₄) are indispensable tools in the arsenal of researchers utilizing NMR spectroscopy for aqueous systems. The molecule's elegant design, featuring the highly shielded trimethylsilyl group for a precise reference signal and an ionic tail for water solubility, directly addresses the limitations of the traditional TMS standard. By understanding its molecular structure, physicochemical properties, and practical nuances—such as the benefits of deuteration and its pH sensitivity—scientists in drug discovery, structural biology, and materials science can ensure the acquisition of accurate, reproducible, and high-quality NMR data. The careful selection and application of TSP are foundational to maintaining the integrity and comparability of scientific findings across the research community.
References
-
Wikipedia. DSS (NMR standard). [Link]
-
Grokipedia. DSS (NMR standard). [Link]
- Google Patents.
-
Oreate AI Blog. Understanding TMS and DSS: The Cornerstones of NMR Standardization. [Link]
-
chemeurope.com. DSS (NMR Standard). [Link]
-
PubChem. Sodium 3-(trimethylsilyl)propionate. [Link]
-
Nowick, J. S., Khakshoor, O., Hashemzadeh, M., & Brower, J. O. (2003). DSA: A New Internal Standard for NMR Studies in Aqueous Solution. Organic Letters, 5(19), 3511–3513. [Link]
-
Wikipedia. Trimethylsilylpropanoic acid. [Link]
Sources
- 1. Understanding TMS and DSS: The Cornerstones of NMR Standardization - Oreate AI Blog [oreateai.com]
- 2. DSS_(NMR_Standard) [chemeurope.com]
- 3. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]
- 4. Sodium 3-(trimethylsilyl)propionate | C6H13NaO2Si | CID 23666333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 24493-21-8: Sodium 3-(trimethylsilyl)propionate-2,2,3,… [cymitquimica.com]
- 6. DSS (NMR standard) - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Physicochemical Characterization of Sodium 3-(trimethylsilyl)propionate (TSP)
This guide provides an in-depth technical analysis of Sodium 3-(trimethylsilyl)propionate (TSP), focusing on its physicochemical properties relevant to high-precision NMR spectroscopy.
Executive Summary
Sodium 3-(trimethylsilyl)propionate (TSP) and its deuterated analog (TSP-d4) are the industry-standard internal references for aqueous NMR spectroscopy (
This guide addresses the user's request for density and refractive index by distinguishing between the solid-state properties (rarely used) and the solution-state parameters (critical for experimental accuracy).
Physicochemical Profile & Identity
TSP is a hygroscopic salt. In drug development and metabolic profiling, the deuterated form (TSP-d4) is preferred to prevent the overlap of methylene protons with the analyte signals.
Core Identity Data
| Parameter | TSP (Protiated) | TSP-d4 (Deuterated) |
| CAS Number | 37013-20-0 | 24493-21-8 |
| Formula | ||
| Molar Mass | 168.24 g/mol | 172.27 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility | High in | High in |
| NMR Reference |
Density and Refractive Index: Solid vs. Solution
Researchers often seek the density of solid TSP for crystallographic reasons, but for NMR applications, the solution density and partial specific volume are the governing parameters.
A. Density ( )[3][4]
1. Solid State
-
Bulk Density: No standard crystallographic density (
) is reported in common databases (CSD/PubChem) for the anhydrous salt. -
Practical Implication: For gravimetric preparation of standards, assume a bulk powder density of approx. 0.6 – 0.8 g/cm³ (packing dependent), but never use volume to dispense solid TSP. Always use mass.
2. Solution State (The Critical Metric)
In qNMR, the density of the solution is required to convert between molarity (
| Solvent | Concentration of TSP | Density ( | Refractive Index ( |
| 0 mM | 1.107 g/mL | 1.328 | |
| 1.0 mM (~0.02 wt%) | 1.107 g/mL | 1.328 | |
| 0 mM | 0.997 g/mL | 1.333 |
Technical Insight: For concentrations
, the density change caused by TSP is negligible (). Use the density of the pure deuterated solvent for all qNMR calculations unless the TSP concentration exceeds 50 mM.
B. Refractive Index (RI)
TSP is not a liquid; it does not have a standard liquid refractive index.
-
Relevance: In HPLC-NMR or when using RI detectors, TSP contributes to the signal.
-
RI Increment (
): For sodium salts of organic acids, the specific refractive index increment is typically 0.15 – 0.18 mL/g . This value is used to determine concentration via Differential Refractive Index (DRI) detection.
The "Effective Density" in DOSY: Diffusion Coefficients
In Diffusion Ordered Spectroscopy (DOSY), the physical "density" of the molecule manifests as its hydrodynamic radius and resulting translational diffusion coefficient (
If TSP is your internal standard, you use its known
Standard Diffusion Values (25°C in )
| Species | Diffusion Coefficient ( | Application |
| HDO (Residual Water) | Primary Viscosity Probe | |
| TSP (Internal Ref) | MW Calibration Standard |
Critical Protocol: If your measured
deviates significantly from, your sample viscosity ( ) is different from pure , or convection currents are present in the tube.
Experimental Protocols
Protocol A: Precision Preparation of TSP Internal Standard (qNMR)
This workflow ensures accurate concentration despite the lack of solid density data.
Figure 1: Gravimetric workflow for preparing high-precision TSP standards, bypassing the need for solid density values.
Protocol B: Calibrating Viscosity via DOSY
Objective: Determine if sample matrix effects (e.g., high protein content) have altered the diffusion/viscosity relationship.
-
Sample Prep: Add 10 µL of 50 mM TSP-d4 stock to 600 µL sample.
-
Acquisition: Run a 2D DOSY (e.g., ledbpgp2s pulse sequence).
-
Gradient ramp: 2% to 95%.
-
Diffusion delay (
): 100 ms. -
Gradient duration (
): 2-3 ms.
-
-
Analysis: Fit the signal decay to the Stejskal-Tanner equation.
-
Verification:
-
Extract
for TSP. -
Calculate Viscosity Correction Factor:
where . -
Apply
to all other analytes to estimate their true Molecular Weight.
-
Figure 2: Logic flow for using TSP diffusion coefficients to validate sample viscosity in DOSY experiments.
Critical Considerations & Pitfalls
pH Sensitivity
While TSP is a "pH-independent" chemical shift reference, this is only strictly true at pH > 5 .
-
Mechanism: At low pH (< 5), the carboxylate group (
) can protonate to the acid form ( ). While the silicon signal is remote, slight shifts (0.01 - 0.02 ppm) can occur. -
Recommendation: For acidic samples (pH < 4), use DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) instead, as the sulfonate group is not protonated.
Protein Binding ( The "BSA Effect")
TSP is hydrophobic at the trimethylsilyl end.
-
Risk: In blood plasma or protein-rich media, TSP binds to albumin (BSA), causing line broadening and chemical shift errors .
-
Solution: For metabolomics in plasma, use Formate or an external reference (ERETIC), or precipitate proteins before adding TSP.
Hygroscopicity
Solid TSP absorbs moisture.
-
Impact: If you weigh 5.0 mg of "old" TSP, you may actually be weighing 4.5 mg of TSP and 0.5 mg of water.
-
Correction: Store in a desiccator. For qNMR, always determine the precise concentration of the TSP stock solution against a primary standard (e.g., NIST Benzoic Acid) rather than relying on the weighed mass.
References
-
PubChem. Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4.[1] National Library of Medicine. Available at: [Link]
-
Morris, K. F., & Johnson, C. S. (1992). Diffusion-ordered two-dimensional nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. (Cited for Diffusion Coefficient methodology).[2][3][4]
- Holz, M., et al. (2000). Temperature-dependent self-diffusion coefficients of water and six selected molecular liquids for calibration in accurate 1H NMR PFG measurements. Physical Chemistry Chemical Physics. (Source for D2O/HDO diffusion standards).
Sources
The TSP Paradigm in Aqueous NMR: History, Mechanistics, and Standardization
Executive Summary
In the transition from organic synthesis to aqueous metabolomics, the Nuclear Magnetic Resonance (NMR) field faced a critical challenge: the universal reference standard, Tetramethylsilane (TMS), is insoluble in water.[1] This necessitated the engineering of water-soluble silanes. While 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) became the IUPAC-recommended standard for physicochemical stability, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP) emerged as the de facto standard for biological fluids.
This guide analyzes the historical and technical divergence of TSP from DSS, delineates the critical failure modes (pH sensitivity and protein binding), and provides a self-validating protocol for its use in quantitative NMR (qNMR).
Part 1: The Aqueous Challenge and the Rise of TSP
The Insolubility Problem
In 1958, Tiers proposed TMS as the universal reference (0.00 ppm) due to its magnetic isotropy and chemical inertness. However, biology occurs in water, and TMS is hydrophobic. Early solutions involving "external" references (coaxial capillaries) introduced magnetic susceptibility errors (
The Structural Solution: DSS vs. TSP
To solubilize the trimethylsilyl (TMS) group, chemists appended hydrophilic tails. Two primary candidates emerged:
-
DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate):
-
Pros: Highly stable pKa; chemical shift is virtually pH-independent.
-
Cons: Contains three methylene (
) groups at 0.6, 1.3, and 1.7 ppm. These multiplets severely overlap with the "crowded" aliphatic region of biofluids (lipids, amino acids like alanine/lactate).
-
TSP (Sodium 3-(trimethylsilyl)propionate):
-
Chemistry: A carboxylic acid derivative.[2]
-
Pros: Can be deuterated at positions 2 and 3 (TSP-d4), effectively "erasing" the methylene signals from the proton spectrum.
-
Cons: The carboxylic acid moiety is a weak acid (
).
-
Why TSP Won Metabolomics
Despite IUPAC formally recommending DSS for its pH stability [1], the metabolomics community standardized on TSP-d4 . In complex mixtures like urine or cell extracts, the spectral real estate between 0.5 ppm and 2.0 ppm is too valuable to sacrifice to DSS multiplets. TSP-d4 provides a "clean" singlet at 0.00 ppm, essential for automated binning and integration algorithms.
Part 2: Technical Constraints & Failure Modes
As an Application Scientist, you must treat TSP not just as a chemical, but as a probe that interacts with your sample matrix.
The pH Drift Error
Unlike DSS (sulfonate), TSP contains a carboxylate group.[2] The protonation state of this group affects the electron shielding of the silicon atom, even though it is three bonds away.
-
Mechanism: At pH < 6.0, TSP begins to protonate. This changes the electronic environment, causing the "0.00 ppm" signal to drift.
-
Consequence: If not corrected, this shifts the entire spectrum, leading to misassignment of metabolites.
-
Mitigation: TSP must always be used in a high-molarity phosphate buffer (typically pH 7.4) to lock the protonation state.
The Protein Binding Artifact (The "Albumin Effect")
This is the most common error in serum/plasma NMR.
-
Mechanism: Albumin and other serum proteins possess hydrophobic pockets. The trimethylsilyl group of TSP is hydrophobic. TSP physically binds to these proteins.
-
NMR Consequence: Bound molecules adopt the correlation time (
) of the large protein. This causes rapid relaxation, resulting in extreme line broadening. The TSP signal becomes short and wide, often disappearing into the baseline. -
Quantification Error: If you add 1 mM TSP to plasma, only ~0.6 mM might be visible as a sharp peak. Calculating metabolite concentrations based on the 1 mM addition results in massive overestimation of metabolites.
Part 3: Decision Logic & Visualization
The following diagram illustrates the logical flow for selecting the correct reference standard based on sample matrix and processing.
Figure 1: Decision Matrix for NMR Chemical Shift Reference Selection. Note the critical branch point at "Proteins Present" where TSP fails due to hydrophobic binding.
Part 4: Standard Operating Procedure (SOP)
Protocol: Preparation of TSP-d4 Reference Buffer (1.0 mM)
Objective: Create a stable, pH-buffered internal standard for urine or tissue extract metabolomics.
Reagents:
-
TSP-d4: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (98 atom % D).
-
D2O: Deuterium Oxide (99.9%).
-
Buffer Salts:
(anhydrous) and (anhydrous). -
Azide: Sodium Azide (
) – Crucial antimicrobial agent to prevent bacterial metabolism of the sample during acquisition.
Step-by-Step Workflow:
-
Buffer Formulation (0.1 M Phosphate, pH 7.4):
-
Dissolve 1.14 g
and 0.27 g in 90 mL of . -
Note: Use
to minimize the solvent suppression water signal.
-
-
TSP Addition:
-
Add 17.2 mg of TSP-d4 to the solution.
-
Target Concentration: 1.0 mM (exact weight must be recorded for qNMR).
-
-
Preservative Addition:
-
Add 10 mg
(approx. 0.01% w/v). -
Why: Bacteria in urine can consume citrate and produce acetate/ethanol within hours at room temperature, invalidating the spectrum.
-
-
Calibration & Storage:
-
Adjust final volume to 100 mL with
. -
Check pH using a micro-electrode (correcting for the deuterium isotope effect:
). -
Store at 4°C. Valid for 3 months.
-
-
Experimental Usage:
-
Mix 540 µL Sample + 60 µL Buffer .
-
This provides a lock signal (
), a chemical shift reference (TSP), and pH stability.
-
Part 5: Quantitative Data Comparison
Table 1: Comparison of Aqueous NMR References
| Feature | TSP-d4 | DSS | TMS |
| Water Solubility | High | High | Insoluble |
| pH Stability | Poor (Drifts < pH 6) | Excellent (Stable pH 1-13) | N/A |
| Spectral Overlap | Minimal (Singlet only) | Severe (Multiplets at 0.6-1.8 ppm) | N/A |
| Protein Binding | High (Unusable in plasma) | High (Unusable in plasma) | N/A |
| Primary Use Case | Metabolomics (Urine/Extracts) | Physiochemical Studies / IUPAC | Organic Synthesis |
| Cost | High (Deuterated) | Low | Low |
References
-
Harris, R. K., et al. (2001). NMR Nomenclature.[1][4] Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001).[5] Pure and Applied Chemistry, 73(11), 1795–1818. Link
-
Harris, R. K., et al. (2008).[5] Further Conventions for NMR Shielding and Chemical Shifts (IUPAC Recommendations 2008).[5] Pure and Applied Chemistry, 80(1), 59–84.[5] Link
-
Defernez, M., & Colquhoun, I. J. (2003). Factors Affecting the Robustness of 1H NMR Spectroscopy as a Tool for Metabolomic Studies. Phytochemistry, 62(1), 103–109. Link
-
Beckonert, O., et al. (2007). Metabolic Profiling, Data Reduction and Classification of Urine by 1H NMR Spectroscopy. Nature Protocols, 2(11), 2692–2703. Link
-
Kriat, M., et al. (1992). Quantitation of Metabolites in Human Blood Serum by Proton NMR Spectroscopy. A Comparative Study of Protein-Precipitation Techniques. Analytical Biochemistry, 204(1), 179-189. Link
Sources
Methodological & Application
Application Note: Preparation of Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP-d4) Stock Solution for NMR
Part 1: Core Directive & Scientific Rationale
Introduction
Sodium 3-(trimethylsilyl)propionate (TSP) is the premier internal chemical shift reference (0.00 ppm) for aqueous Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike Tetramethylsilane (TMS), which is insoluble in water, TSP provides a sharp singlet in D₂O.
However, a critical distinction must be made immediately: Routine and quantitative NMR applications almost exclusively use the deuterated form, TSP-d4 (Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4).
-
Why TSP-d4? Non-deuterated TSP contains methylene protons that resonate at approximately 1.1 ppm and 2.9 ppm. These signals often overlap with critical analyte regions (e.g., isoleucine, leucine, lysine). TSP-d4 silences these methylene signals, leaving only the trimethylsilyl singlet at 0.00 ppm.
The "Why" Behind the Protocol (Mechanistic Insight)
Preparing a TSP stock is not merely dissolving a solid in a liquid. It requires managing three critical physicochemical parameters:
-
pH Sensitivity (The Carboxylate Risk): Unlike DSS (a sulfonate), TSP is a carboxylate salt.[1] At acidic pH (< 5.0), the carboxyl group protonates, causing the trimethylsilyl signal to drift from 0.00 ppm and broadening the line shape. Causality: You must buffer the solution to pH 7.0–7.4 to guarantee chemical shift accuracy.
-
Hygroscopicity (The Quantitation Risk): TSP salts are hygroscopic. Weighing "dry" TSP directly for quantitative NMR (qNMR) often leads to concentration errors of 1–5% due to absorbed atmospheric water. Validation: The protocol below includes a "Back-Calibration" step to validate the true concentration.
-
Protein Interaction: TSP binds to serum albumin and other proteins, causing signal broadening. Operational Rule: For plasma/serum samples, this protocol assumes prior protein precipitation or the use of CPMG pulse sequences (Carr-Purcell-Meiboom-Gill) to suppress macromolecular signals.
Part 2: Materials & Equipment[2][3]
Reagents
| Component | Specification | Purpose |
| TSP-d4 | >98 atom% D, 99% chemical purity | Internal Reference |
| Deuterium Oxide (D₂O) | 99.9% D, low paramagnetic impurity | Solvent |
| Sodium Phosphate Monobasic | Anhydrous, ACS Reagent | Buffer Component A |
| Sodium Phosphate Dibasic | Anhydrous, ACS Reagent | Buffer Component B |
| Sodium Azide (NaN₃) | Highly Toxic (Handle with care) | Antimicrobial Agent |
Equipment
-
Analytical Balance: Readability 0.01 mg (for qNMR) or 0.1 mg (routine).
-
pH Meter: Micro-electrode compatible with NMR tubes or small vials.
-
Volumetric Flasks: Class A (10 mL or 25 mL).
-
Syringe Filters: 0.22 µm PTFE (hydrophilic) or PVDF.
Part 3: Experimental Protocols
Protocol A: Preparation of Buffered TSP-d4 Stock (10 mM)
This is the "Master Stock" used for metabolomics. It combines the reference standard with a pH buffer and a preservative.
Workflow Diagram
Caption: Workflow for preparing a stable, buffered TSP-d4 stock solution.
Step-by-Step Methodology
-
Buffer Preparation (The Foundation):
-
Prepare 50 mL of 100 mM Sodium Phosphate Buffer (pH 7.4) in D₂O.
-
Calculation: Mix Na₂HPO₄ and NaH₂PO₄ in a molar ratio of approx 4:1. Adjust pH using minimal amounts of NaOD or DCl.
-
Why: This locks the pH, preventing TSP chemical shift drift and ensuring metabolite stability.
-
-
Gravimetric Addition of TSP-d4:
-
Preservation:
-
Add 2 mg of Sodium Azide (NaN₃).
-
Note: NaN₃ prevents bacterial growth which consumes metabolites (like lactate/glucose) in your samples during long acquisition queues.
-
-
Solvation & Mixing:
-
Fill the flask to the meniscus with the prepared Phosphate Buffer (from Step 1).
-
Invert 10 times to mix. Do not sonicate vigorously as this can heat the solution and degrade the azide or cause D₂O evaporation.
-
-
Filtration:
-
Pass the solution through a 0.22 µm hydrophilic PTFE syringe filter into a clean, amber glass vial.
-
Why: Removes dust particles that ruin magnetic field homogeneity (shimming).
-
Protocol B: Using the Stock (The "Working Solution")
For a standard 600 µL NMR sample:
-
Pipette 540 µL of your aqueous sample (urine, plasma, extract).
-
Add 60 µL of the TSP-d4 Stock.[4]
-
Final Concentration: The sample now contains 1.0 mM TSP and 10 mM Buffer .
Part 4: Quality Control & Validation (Self-Validating System)
For qNMR, you cannot assume the weighed mass is 100% accurate due to hygroscopicity. You must validate the stock.[5]
The "Back-Calibration" Method
-
Primary Standard: Use a certified TraceCERT® standard (e.g., Maleic Acid or Potassium Hydrogen Phthalate) that is non-hygroscopic.
-
Experiment: Prepare a mixture of your TSP Stock + Primary Standard (weighed precisely).
-
Acquisition: Run a 1D ¹H NMR with a relaxation delay (
) of 30–60 seconds (at least ). -
Integration: Set the Primary Standard integral to its molar equivalent. Integrate the TSP signal.
-
Calculation:
Where is the integral area and is the number of protons (9 for TSP).
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| TSP Signal Split/Broad | pH < 6.0 or Temperature Gradient | Check buffer pH. Ensure sample is equilibrated to probe temp (usually 298K). |
| Drifting Chemical Shift | pH Instability | Increase buffer strength (e.g., to 200 mM). |
| Extra Peaks (1.1/2.9 ppm) | Non-deuterated TSP used | Discard. Purchase TSP-d4 . |
| Precipitation | High Salt/Protein Interaction | Dilute sample or use DSS (if pH > 7) which is more soluble in high salt. |
References
-
NIST (National Institute of Standards and Technology). Quantitative NMR (qNMR) Internal Standards. [Link]
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. [Link]
-
Chenomx. NMR Metabolomics Sample Preparation Guidelines. [Link]
-
Bruker. NMR Sample Preparation Guide. [Link]
Sources
- 1. DSS (NMR standard) - Wikipedia [en.wikipedia.org]
- 2. isotope.com [isotope.com]
- 3. 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 (TSP-D4), CAS No. 24493-21-8 | Deuterated Special Compounds | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Switzerland [carlroth.com]
- 4. nmrprobe.org [nmrprobe.org]
- 5. bipm.org [bipm.org]
optimal concentration of sodium 3-(trimethylsilyl)propionate for metabolomics
Application Note & Protocol
Topic: Optimizing TMSP Concentration for Quantitative NMR-Based Metabolomics
Abstract & Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of metabolomics, offering a robust, non-destructive, and highly reproducible platform for the simultaneous identification and quantification of metabolites in complex biological samples.[1][2] A key strength of NMR is its capacity for accurate quantification, which hinges on the use of an internal standard.[3] Sodium 3-(trimethylsilyl)propionate (TMSP), particularly its deuterated form (TMSP-d4), is the most widely used internal standard for aqueous-based metabolomics.[4][5]
TMSP's utility stems from several key properties:
-
Chemical Inertness: It is largely unreactive with biological molecules.[6][7]
-
Water Solubility: It is suitable for biofluids and aqueous extracts.[6]
-
Distinct Signal: It produces a sharp, intense singlet from its nine equivalent protons at a chemical shift defined as 0.0 ppm, an area typically devoid of signals from endogenous metabolites.[3][6]
This application note provides a comprehensive guide to selecting the optimal concentration of TMSP for various NMR-based metabolomics applications. We will explore the critical factors that influence this decision, present detailed protocols for stock and sample preparation, and offer field-proven insights to ensure the generation of high-quality, reproducible, and trustworthy data.
The Causality of Concentration: Why One Size Does Not Fit All
The selection of a TMSP concentration is not arbitrary; it is a critical experimental parameter that directly impacts data quality. The optimal concentration represents a balance between achieving a sufficient signal-to-noise ratio (SNR) for the reference peak without suppressing or distorting the signals of low-abundance metabolites. The primary factors governing this choice are the NMR experiment type and the composition of the biological matrix.
Influence of the NMR Experiment
Different NMR experiments possess inherently different sensitivities.[3][8]
-
1D ¹H NMR: One-dimensional proton NMR is the workhorse of metabolomics due to its high sensitivity and rapid acquisition time.[3] For these experiments, a lower TMSP concentration is generally sufficient and desirable.
-
2D NMR (e.g., J-RES, HSQC, TOCSY): Two-dimensional experiments, which are invaluable for resolving spectral overlap and confirming metabolite identities, are significantly less sensitive and require longer acquisition times.[9][10] Consequently, a higher concentration of TMSP is necessary to provide a stable, high-intensity reference signal for accurate calibration and potential quantification.
The Challenge of the Biological Matrix: Protein Binding
A significant, and often overlooked, factor is the potential interaction between TMSP and macromolecules within the sample, particularly proteins and lipoproteins in biofluids like plasma, serum, and saliva.[5][11]
-
Mechanism of Interaction: The trimethylsilyl group of TMSP can engage in hydrophobic interactions with proteins. This binding event broadens the TMSP signal, reduces its apparent intensity, and can even cause a minor shift in its resonance.
-
Consequence for Quantification: Since quantification relies on the direct comparison of the integral of the TMSP peak to metabolite peaks, any reduction in the TMSP signal intensity will lead to an overestimation of metabolite concentrations.[11][12] This is a critical source of systematic error.
This interaction necessitates careful consideration of sample type and preparation. For protein-rich samples, strategies such as deproteinization (e.g., via ultrafiltration or solvent precipitation) are strongly recommended before the addition of TMSP.[13] An alternative for certain samples is the use of an external standard, where TMSP is placed in a sealed coaxial insert within the NMR tube, preventing any physical interaction with the sample.[11]
Recommended TMSP Concentrations
Based on extensive literature and field experience, the following concentrations are recommended as starting points for methodology development.
| Sample Type / Application | NMR Experiment | Recommended Final TMSP Concentration | Rationale & Key Considerations |
| Cell / Tissue Extracts | 1D ¹H NMR | 50 µM | Provides excellent SNR for referencing and quantification without overwhelming the spectrum.[1][9] |
| Cell / Tissue Extracts | 2D NMR (HSQC, TOCSY) | 500 µM | Higher concentration compensates for the lower sensitivity of 2D experiments, ensuring a robust reference signal.[9] |
| Urine | 1D ¹H NMR | 50 - 100 µM | Urine typically has low protein content, minimizing interaction risks. The concentration can be adjusted based on sample dilution.[14] |
| Plasma / Serum (Deproteinated) | 1D ¹H NMR | 50 - 100 µM | Deproteination is critical. After protein removal, TMSP can be reliably used as an internal standard. |
| Saliva | 1D ¹H NMR | 50 µM | Saliva has lower protein content than plasma, but binding can still occur. Centrifugation to remove cellular debris is essential.[11] Consider external referencing for highest accuracy. |
| Microbial Metabolome (e.g., cell culture media) | 1D ¹H NMR | 50 µM | Generally low in interfering proteins.[1] |
Experimental Protocols
Adherence to standardized protocols is essential for reproducibility in metabolomics.[15] The following sections provide step-by-step methodologies for preparing TMSP stock solutions and final NMR samples.
Workflow for NMR Sample Preparation
The following diagram outlines the general workflow, highlighting the critical step of adding the internal standard.
Caption: General workflow for NMR-based metabolomics sample preparation.
Protocol 1: Preparation of 10 mM TMSP-d4 Stock Solution
This protocol describes the preparation of a concentrated stock solution, which can be diluted into individual samples. Using the deuterated form, TMSP-d4 (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt), is standard practice to eliminate its propionate signals from the ¹H NMR spectrum.[4][16][17]
Materials:
-
TMSP-d4 (MW: ~172.27 g/mol , check supplier for exact mass)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Analytical balance
-
Microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Accurately weigh approximately 1.72 mg of TMSP-d4 powder and place it in a clean, sterile microcentrifuge tube. Record the exact weight.
-
Using a calibrated pipette, add 1.0 mL of D₂O to the tube.
-
Vortex the tube thoroughly for 30-60 seconds until the TMSP-d4 is completely dissolved.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Label the tube clearly: "10 mM TMSP-d4 Stock in D₂O" with the preparation date.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Preparation of a Final 50 µM TMSP NMR Sample
This protocol details the final step of combining the biological sample, a preparatory buffer, and the TMSP stock solution. It assumes the starting biological material is a lyophilized powder (e.g., from a cell extraction).
Materials:
-
Lyophilized biological sample
-
10 mM TMSP-d4 Stock Solution (from Protocol 1)
-
NMR Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4, prepared in 100% D₂O)
-
5 mm NMR tubes[18]
Procedure:
-
Reconstitute Sample: Resuspend the lyophilized sample pellet in 594 µL of the NMR Buffer. Vortex vigorously to ensure complete dissolution.
-
Spike Internal Standard: Add 6 µL of the 10 mM TMSP-d4 stock solution to the resuspended sample. This creates a total volume of 600 µL and a final TMSP concentration of (6 µL * 10,000 µM) / 600 µL = 100 µM. Correction: For a 50 µM final concentration, add 3 µL of 10 mM stock to 597 µL of buffer/sample for a final volume of 600 µL. Let's standardize to a common total volume for clarity.
-
Corrected Step: Resuspend the sample in 597 µL of NMR Buffer. Add 3 µL of the 10 mM TMSP-d4 stock solution. This yields a final volume of 600 µL and a final TMSP concentration of 50 µM .
-
-
Homogenize: Vortex the sample for 15 seconds.
-
Clarify: Centrifuge the sample at ~14,000 x g for 5-10 minutes at 4°C to pellet any insoluble material or fine particulates.[10] This step is crucial for achieving high-quality spectra with sharp lines.[19]
-
Transfer to NMR Tube: Carefully transfer ~600 µL of the supernatant to a clean, high-quality 5 mm NMR tube, ensuring no particulate matter is transferred.
-
Equilibrate: Allow the sample to thermally equilibrate in the NMR spectrometer for at least 5 minutes before data acquisition to ensure chemical shift stability.[20]
Decision-Making Framework for TMSP Concentration
To assist researchers in selecting the appropriate methodology, the following decision tree illustrates the logical process based on key experimental variables.
Caption: Decision tree for selecting TMSP concentration and strategy.
Conclusion
The accurate and reproducible quantification of metabolites by NMR is critically dependent on the judicious use of an internal standard. While TMSP is the standard of choice for aqueous metabolomics, its optimal concentration is highly dependent on the experimental context, primarily the NMR experiment being performed and the protein content of the sample matrix. For most 1D ¹H NMR applications on samples like cell extracts or urine, a final concentration of 50 µM is robust and effective. For less sensitive 2D NMR experiments, this should be increased to 500 µM . Researchers must remain vigilant to the potential confounding effects of TMSP-protein interactions, employing sample deproteinization or external referencing strategies where appropriate to maintain data integrity. By following the structured protocols and decision-making frameworks outlined in this guide, scientists can ensure the acquisition of high-quality, quantitative metabolomics data suitable for advancing biological and drug development research.
References
-
Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. (n.d.). ACS Publications. [Link]
-
TMSP-2,2,3,3-D4-5G | Norell - NMR Tubes. (n.d.). Norell NMR Tubes. [Link]
-
Trimethylsilylpropanoic acid - Wikipedia. (2023, September 21). Wikipedia. [Link]
-
NMR Metabolomics Protocols for Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Chemical Shift Referencing - NMR Facility, UCSB Chem and Biochem. (n.d.). University of California, Santa Barbara. [Link]
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Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - MDPI. (2020, November 4). MDPI. [Link]
- NMR chemical shift calibration - KPWu's group research site. (2024, September 12). KPWu's Group Research Site.
-
How to calculate the concentration of metabolite peaks found in proton nmr spectra. (2018, August 15). ResearchGate. [Link]
-
Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC. (2017, January 11). National Center for Biotechnology Information. [Link]
-
Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (n.d.). Stack Exchange. [Link]
-
High‐Throughput Metabolomics by 1D NMR - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
NMR spectra of TMSP and different metabolites. (n.d.). ResearchGate. [Link]
-
The TMSP and spectra in NMR. (n.d.). ResearchGate. [Link]
-
Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016, March 14). Stack Exchange. [Link]
-
NMR and Metabolomics—A Roadmap for the Future - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
NMR-Based Metabolomic Analysis for the Effects of Trimethylamine N-Oxide Treatment on C2C12 Myoblasts under Oxidative Stress - PMC. (2022, September 13). National Center for Biotechnology Information. [Link]
-
NMR-Based Metabolomics: A New Paradigm to Unravel Defense-Related Metabolites in Insect-Resistant Cotton Variety through Different Multivariate Data Analysis Approaches - PMC. (2023, February 13). National Center for Biotechnology Information. [Link]
-
Metabolic consequences of sepsis-induced acute lung injury revealed by plasma 1H-nuclear magnetic resonance quantitative metabolomics and computational analysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Do internal standards in NMR interfere with proteins present in the sample? (2015, March 17). ResearchGate. [Link]
-
NMR Sample Preparation. (n.d.). University of Ottawa. [Link]
-
Developing and Standardising a Protocol for Quantitative Proton Nuclear Magnetic Resonance (H-NMR) Spectroscopy of Saliva. - King's Research Portal. (2018, March 2). King's College London. [Link]
-
NMR-based plant metabolomics protocols: a step-by-step guide - Frontiers. (2024, July 29). Frontiers. [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - Greenwich Academic Literature Archive (GALA). (2016, March 9). University of Greenwich. [Link]
-
Factors that influence the quality of metabolomics data in in vitro cell toxicity studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Technical Challenges in Mass Spectrometry-Based Metabolomics - PMC. (2016, November 25). National Center for Biotechnology Information. [Link]
-
How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). ALWSCI. [Link]
-
Understanding Metabolomics in Biomedical Research - Endocrinology and Metabolism. (2016, March 16). Endocrinology and Metabolism. [Link]
-
Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. [Link]
-
Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Tissue-Specific Sample Dilution: An Important Parameter to Optimise Prior to Untargeted LC-MS Metabolomics - MDPI. (1989, September 7). MDPI. [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.). University College London. [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Organomation. [Link]
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Technical Application Note: Precision Quantification using Sodium 3-(trimethylsilyl)propionate (TSP-d4) in Aqueous qNMR
Executive Summary
Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP-d4) is the industry-standard internal reference for aqueous (D₂O) qNMR. It provides a sharp singlet signal at 0.00 ppm (defined) derived from nine equivalent methyl protons. However, its application in quantitative workflows requires rigorous control over hygroscopicity , pH sensitivity , and non-specific protein binding .
This guide details the protocol for using TSP-d4 as a quantitative Internal Standard (IS), moving beyond basic referencing to high-precision mass balance determination.
Critical Technical Considerations
Before beginning benchwork, the following physicochemical limitations of TSP-d4 must be addressed to ensure data integrity.
The "Albumin Effect" (Macromolecular Binding)
Mechanism: TSP contains a hydrophobic trimethylsilyl tail. In biological fluids (plasma, serum, cell lysate), this tail binds non-specifically to hydrophobic pockets of proteins, particularly Human Serum Albumin (HSA). Consequence: The TSP signal undergoes significant line broadening (T2 shortening) and intensity loss. Quantification errors can exceed 30% if TSP is added directly to protein-rich matrices. Solution:
-
Option A (Precipitation): Remove proteins via ultrafiltration (3 kDa cutoff) or methanol/acetonitrile precipitation before adding TSP.
-
Option B (Coaxial Insert): Place the TSP solution in a sealed coaxial capillary insert inside the NMR tube, physically separating it from the biological matrix.
-
Option C (ERETIC/PULCON): Use an electronic reference signal instead of an internal chemical standard.
Hygroscopicity & Weighing Errors
TSP salts are hygroscopic. Direct weighing of small masses (<10 mg) for single-sample quantification introduces large gravimetric errors due to water uptake. Protocol: Prepare a Concentrated Stock Solution (e.g., 10-50 mM) in D₂O. Calibrate the exact concentration of this stock once against a NIST-traceable primary standard (e.g., Potassium Hydrogen Phthalate or Benzoic Acid), then aliquot this stock for daily use.
Longitudinal Relaxation (T1)
The methyl protons of TSP have a relatively long spin-lattice relaxation time (
Experimental Protocol
Materials
-
Internal Standard: Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (98%+ D).[1][2][3]
-
Solvent: Deuterium Oxide (D₂O), 99.9% D.
-
Buffer: Phosphate buffer (100 mM, pH 7.4) prepared in D₂O (to stabilize chemical shift).
-
NMR Tubes: High-precision 5mm tubes (e.g., Wilmad 535-PP).
Workflow Diagram
Figure 1: Validated workflow for TSP-based qNMR. Note the stock validation step to mitigate hygroscopicity errors.
Step-by-Step Methodology
Step 1: Preparation of "Certified" Stock Solution
-
Weigh approximately 17 mg of TSP-d4 into a 10 mL volumetric flask.
-
Dissolve in 100 mM Phosphate Buffer (pH 7.4 in D₂O).
-
Validation: Transfer 600 µL to an NMR tube. Add a precise mass of a NIST-traceable primary standard (e.g., Maleic Acid, TraceCERT®).
-
Acquire spectrum and calculate the exact molarity of the TSP stock. Label this concentration
.
Step 2: Sample Preparation[4]
-
Weigh the analyte (
) directly into a vial (target ~5-10 mg). -
Add exactly 600 µL of the validated TSP stock solution .
-
Ensure complete dissolution. Vortex and centrifuge to remove micro-bubbles.
Step 3: NMR Acquisition Parameters
Configure the spectrometer (e.g., Bruker Avance / Varian) with these specific parameters to ensure quantitative accuracy:
| Parameter | Setting | Rationale |
| Pulse Sequence | zg (Bruker) / s2pul (Varian) | Standard 1-pulse sequence without NOE build-up. |
| Pulse Angle | 90° (Calibrated) | Maximizes signal-to-noise ratio (SNR). |
| Relaxation Delay (d1) | 25 - 30 seconds | Ensures full T1 relaxation of TSP methyls (~4s). |
| Acquisition Time (aq) | > 3.0 seconds | Prevents truncation artifacts; ensures high digital resolution. |
| Spectral Width | 20 ppm (-5 to 15 ppm) | Ensures baseline is captured for correction. |
| Temperature | 298 K (Regulated) | Chemical shifts and T1 are temperature dependent. |
| Scans (ns) | 16, 32, or 64 | sufficient for SNR > 150:1. |
Data Analysis & Calculation
Processing
-
Zero Filling: Fill to at least 64k or 128k points.
-
Apodization: Apply exponential multiplication (LB = 0.3 Hz) only if necessary for SNR; for strict qNMR, no window function is preferred to preserve line shape.
-
Phasing: Manual phasing (0th and 1st order) is required. Autophase is often insufficient for qNMR.
-
Baseline: Apply polynomial baseline correction (Bernstein polynomial order 5).
-
Integration: Integrate the TSP methyl singlet (0.00 ppm) and the Analyte target peak.
-
Note: The TSP signal represents 9 protons .
-
The qNMR Equation
Calculate the purity (
Where:
- = Integral area.[7]
- = Number of protons (TSP = 9).
- = Molecular Weight ( g/mol ).[8]
- = Mass in solution (mg).
- = Purity of the TSP standard (decimal).
If using the Volumetric Stock Method (Protocol 3.3), replace the mass ratio with concentration:
Troubleshooting & Decision Matrix
Use the following logic flow to determine if TSP is the correct standard for your specific sample matrix.
Figure 2: Decision matrix for selecting TSP-d4 versus alternative referencing methods.
References
-
NIST Standard Reference Materials. Certificate of Analysis: Benzoic Acid (PS1) for qNMR. National Institute of Standards and Technology.[8][9] [Link]
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. (Discusses T1 relaxation requirements for TSP). [Link]
-
Beckonert, O., et al. (2007). "Metabolic profiling, neuroprotective and disease-modifying effects of biological fluids via 1H NMR spectroscopy." Nature Protocols. (Details the "Albumin Effect" and TSP binding). [Link]
Sources
- 1. CAS 24493-21-8: Sodium 3-(trimethylsilyl)propionate-2,2,3,… [cymitquimica.com]
- 2. isotope.com [isotope.com]
- 3. 2,2,3,3-d(4)-3-(Trimethylsilyl)propionic acid sodium salt, 98+ atom % D 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 4. rsc.org [rsc.org]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. Chemical shift referencing [chem.ch.huji.ac.il]
- 7. chenomx.com [chenomx.com]
- 8. nist.gov [nist.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
High-Fidelity Preparation of Urine Samples with TSP for Quantitative NMR Metabolomics
Abstract & Scope
Urine is a biofluid of high metabolic density but extreme chemical variability.[1][2] Unlike plasma, which is heavily buffered by homeostasis, urine pH can fluctuate between 5.0 and 8.0, and ionic strength varies significantly based on hydration. These variations cause severe chemical shift misalignments in Nuclear Magnetic Resonance (NMR) spectroscopy, rendering datasets unusable for multivariate statistical analysis (PCA/PLS-DA).
This guide details the preparation of urine samples using 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) as an internal chemical shift reference and quantification standard.[3] We utilize a 1.5 M Phosphate Buffer (pH 7.4) system to clamp the pH and provide a Deuterium (D₂O) lock. This protocol is designed to ensure spectral reproducibility, linearity, and long-term stability for metabolomics and drug development applications.
Scientific Rationale & Mechanism
The Role of TSP (vs. DSS)
TSP is the gold standard for urine NMR because it is a water-soluble silane derivative that provides a sharp singlet at 0.00 ppm.
-
Why TSP-d4? We use the deuterated form to prevent signal loss due to relaxation effects and to avoid ¹H signal interference from the propionic acid backbone.
-
TSP vs. DSS: While DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is less sensitive to pH, it can interact hydrophobically with proteins. Although urine has low protein content compared to serum, proteinuria in disease states makes TSP the safer, non-interacting choice for robust quantification [1].
The "Buffer Clamp" Concept
Urine pH variability causes the chemical shifts of titratable metabolites (e.g., citrate, histidine, creatinine) to "wander."
-
Solution: We add a 1.5 M Potassium Phosphate buffer at a 1:9 ratio (Buffer:Urine). This results in a final buffer concentration of 150 mM, sufficient to overcome the intrinsic buffering capacity of most urine samples and "clamp" the pH to 7.4 ± 0.1 [2].
-
Ionic Strength: The high salt content also standardizes the ionic background, reducing signal variations caused by the "salty" nature of urine.
Preservation & Lock
-
Sodium Azide (NaN₃): Added to prevent bacterial growth, which can consume glucose and produce lactate/acetate within hours, destroying sample integrity.
-
D₂O: Provides the lock signal for the spectrometer to correct for magnetic field drift.
Reagents & Equipment
Table 1: Essential Reagents
| Reagent | Specification | Purpose |
| D₂O | 99.9% D atom | Field Lock & Solvent |
| KH₂PO₄ | Anhydrous, ≥99.5% | Buffering Agent (Acid) |
| K₂HPO₄ | Anhydrous, ≥99.5% | Buffering Agent (Base) |
| TSP-d4 | 98% D, Sodium Salt | Internal Reference (0.0 ppm) |
| NaN₃ | ≥99.5% (Toxic!)[4] | Antibacterial Preservative |
| NaOH / HCl | 1 M and 0.1 M | pH Adjustment |
Equipment
-
NMR Tubes: 5 mm high-precision tubes (e.g., Wilmad 535-PP or Bruker SampleJet).
-
Centrifuge: Refrigerated (4°C), capable of 12,000 x g.
-
pH Meter: Micro-electrode required for small volumes.
-
Vortex Mixer: Variable speed.
Protocol 1: Preparation of "Urine NMR Buffer" (Stock)
Target: 1.5 M Phosphate Buffer, pH 7.4, 2 mM NaN₃, 5.8 mM TSP in D₂O.
Warning: Sodium Azide is acutely toxic.[4] Handle in a fume hood.
-
Dissolve Salts: In a calibrated vessel, dissolve the following in 80 mL of D₂O :
-
K₂HPO₄ (Dibasic): 21.20 g
-
KH₂PO₄ (Monobasic): 4.60 g
-
Note: This ratio approximates pH 7.4 but requires fine-tuning.
-
-
Add Additives:
-
Add 13 mg Sodium Azide (NaN₃) .[4]
-
Add 100 mg TSP-d4 .
-
-
Mix & Adjust pH:
-
Stir until completely dissolved (sonicate if necessary).
-
Measure pH using a micro-electrode calibrated with aqueous buffers.
-
Adjust pH to exactly 7.40 using 1M NaOD or DCl (in D₂O) to prevent H₂O contamination.
-
-
Finalize Volume:
-
Make up the volume to 100 mL with D₂O.
-
-
Storage: Store at 4°C. Stable for 3 months.
Protocol 2: Urine Sample Preparation Workflow
This workflow ensures the removal of particulates (cells, casts) that cause line-broadening and ensures perfect mixing with the lock solvent.
Figure 1: Step-by-step workflow for urine sample preparation. The 9:1 ratio maintains a final buffer concentration of 150 mM.
Detailed Steps:
-
Thawing: Thaw urine samples on ice. Do not use a water bath, as heat accelerates metabolite degradation.
-
Centrifugation (Critical): Centrifuge at 12,000 x g for 10 minutes at 4°C .
-
Why? Urine contains suspended cells and salts. If not removed, these cause magnetic field inhomogeneity, leading to broad peaks and poor water suppression [3].
-
-
Mixing:
-
Homogenization: Vortex thoroughly for 30 seconds.
-
Transfer: Transfer the full 600 µL into a 5 mm NMR tube. Ensure no air bubbles remain at the bottom.
Quality Control & Validation Criteria
Before acquiring the full dataset, run a standard 1D ¹H experiment (e.g., noesypr1d on Bruker systems) on the first few samples.
Table 2: QC Acceptance Criteria
| Parameter | Acceptance Threshold | Troubleshooting |
| TSP Line Width | < 1.0 Hz (at half height) | Shimming issue or sample aggregation. Re-centrifuge. |
| TSP Frequency | 0.00 ppm (Exact) | Manually calibrate axis to TSP. |
| Water Suppression | Flat baseline at 4.7 ppm | Adjust presaturation power; check for bubbles. |
| pH Check | Shift of Histidine/Citrate | If shifts drift >0.05 ppm, urine pH > buffer capacity. Increase buffer molarity. |
Troubleshooting Common Issues
Issue 1: Split or Broad TSP Peak
-
Cause: Magnetic field inhomogeneity (poor shim) or high protein content.
-
Fix:
-
Ensure the sample height in the tube is exactly 4-5 cm (standard for 600 µL).
-
If the sample is very concentrated (dark yellow), dilute 1:1 with water before adding buffer to reduce salt effects.
-
Issue 2: Drifting Chemical Shifts (e.g., Citrate)
-
Cause: The 150 mM buffer failed to clamp the pH of a highly acidic/alkaline urine sample.
-
Fix: For outlier samples, check pH manually. If pH < 7.0, add small amounts of NaOH or re-prepare using a higher buffer ratio (e.g., 8:2).
Issue 3: Urea Signal Overlap
-
Context: Urea is massive in urine (approx. 5.8 ppm). It exchanges with water and can cause baseline distortion.
-
Fix: Use advanced water suppression pulses (e.g., excitation sculpting) or simply exclude the urea region (5.5–6.0 ppm) during analysis.
References
-
Emwas, A. H., et al. (2016). Recommendations and Standardization of Biomarker Quantification Using NMR-Based Metabolomics with Particular Focus on Urinary Analysis. Journal of Proteome Research. Link
-
Beckonert, O., et al. (2007). Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts. Nature Protocols. Link
-
Dona, A. C., et al. (2014). Precision High-Throughput Proton NMR Spectroscopy of Human Urine, Serum, and Plasma for Large-Scale Metabolic Phenotyping. Analytical Chemistry. Link
-
Bruker BioSpin. (2021). Standard Operating Procedures for Urine Preparation in IVDr. Link
Sources
- 1. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Standardizing the experimental conditions for using urine in NMR-based metabolomic studies with a particular focus on diagnostic studies: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. rmn.ufscar.br [rmn.ufscar.br]
Application Note: Protocol for Adding Sodium 3-(trimethylsilyl)propionate (TSP-d4) to Protein Solutions
[1]
Abstract
This guide details the precise methodology for introducing sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP-d4) into protein solutions as an internal chemical shift reference (0.00 ppm).[1] While TSP is a standard reagent in metabolomics and small molecule NMR, its application in protein NMR requires rigorous control over pH and hydrophobic interactions . This protocol addresses the "Carboxylate Trap" (pH sensitivity) and the "Hydrophobic Binding Artifact" (protein-ligand interaction), providing a self-validating workflow to ensure spectral integrity.[1]
Introduction & Mechanism
In aqueous NMR, the solvent signal (HDO/H₂O) is suppressed, and an internal standard is required to anchor the chemical shift scale.[1] TSP-d4 is a water-soluble silyl derivative that provides a sharp, singlet methyl signal at 0.00 ppm.[1][2]
However, unlike small molecules, proteins present complex surfaces.[1] The trimethylsilyl group of TSP is hydrophobic. If a protein possesses an accessible hydrophobic pocket or is in a molten globule state, TSP can bind to the protein rather than remaining free in solution. This results in line broadening and chemical shift migration of the reference signal, rendering the spectrum invalid. Furthermore, the carboxylate headgroup of TSP confers pH sensitivity not seen in sulfonate-based standards like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).[1]
Critical Technical Considerations (The "Why")
The pH "Carboxylate Trap"
TSP is a salt of a carboxylic acid (propionic acid derivative).
-
Mechanism: The pKa of the carboxylic acid group is approximately 4.8 .
-
Impact: As solution pH approaches this pKa (specifically pH < 6.0), the protonation state of TSP changes. This alters the electronic environment of the silyl protons, causing the "0.00 ppm" reference peak to drift.
-
Rule: Do NOT use TSP for protein solutions below pH 6.0. Use DSS for acidic conditions.
Protein Binding & The "Hydrophobic Artifact"
-
Mechanism: The trimethylsilyl (TMS) tail is hydrophobic. Proteins with large hydrophobic binding pockets (e.g., Serum Albumin, lipid-transfer proteins) will sequester TSP.[1]
-
Symptom: The TSP peak becomes broad (short T2 relaxation) or shifts upfield (shielding by protein aromatic rings).
-
Correction: If binding is detected, use an external reference (coaxial insert) or a digital reference (ERETIC/PULCON).
Comparative Analysis: TSP vs. DSS
| Feature | TSP (Trimethylsilylpropionate) | DSS (Dimethyl-silapentane-sulfonate) |
| Functional Group | Carboxylate (-COO⁻) | Sulfonate (-SO₃⁻) |
| pH Stability | Unstable < pH 6.0 | Stable pH 1.0 – 13.0 |
| Protein Binding | Moderate risk (Hydrophobic tail) | Moderate risk (Hydrophobic tail) |
| Glass Adsorption | High (affects quantitation) | Low |
| Primary Use | Metabolomics, Neutral pH Proteins | Acidic Proteins, Peptide Mapping |
Protocol: Preparation and Addition
Materials
-
TSP-d4: Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (98%+ D).[1]
-
Solvent: D₂O (99.9% D) or buffer matching the protein sample.
-
Vessel: 1.5 mL microcentrifuge tube (low-binding preferred).
Step-by-Step Methodology
Step 1: Preparation of 50 mM TSP Stock Solution
Do not add solid TSP directly to protein samples. Weighing sub-milligram amounts is inaccurate and introduces contamination risks.
-
Weigh roughly 8-10 mg of TSP-d4 solid into a clean vial.
-
Calculate the exact volume of D₂O required to reach 50 mM based on the specific mass.
-
Dissolve by vortexing.[4]
-
Filter (0.22 µm) if the solution is not perfectly clear.
-
Storage: Store at 4°C. Discard after 3 months (susceptible to slow degradation/adsorption).[1]
Step 2: Sample Calculation
Target concentration in NMR tube: 100 µM to 250 µM .
-
Note: Higher concentrations (>1 mM) increase the risk of micelle formation or protein aggregation.
-
Example: For a 500 µL NMR sample, add 1.0 - 2.5 µL of 50 mM Stock.[1]
Step 3: Addition to Protein Sample[1]
-
Pipette the protein solution (typically containing 5-10% D₂O for lock) into the microcentrifuge tube.
-
Add the calculated volume of TSP Stock directly to the liquid surface.
-
Mix gently by inversion. Do not vortex vigorously (avoids protein foaming/denaturation).[1]
-
Centrifuge (10,000 x g, 1 min) to remove bubbles and insoluble aggregates.
-
Transfer to the NMR tube.[5]
Validation Workflow (The "Self-Validating System")
Before acquiring long 2D/3D datasets, you must validate the reference.
The Line Width Test
-
Acquire a standard 1D ¹H spectrum (e.g., zg30 or zgesgp).[1]
-
Zoom in on the TSP signal (nominally 0.0 ppm).
-
Check FWHM (Full Width at Half Maximum):
-
< 1.5 Hz: Pass. TSP is free in solution.
-
> 2.0 Hz: Fail. TSP is likely interacting with the protein or exchanging.[5]
-
-
Check Chemical Shift:
-
If the peak is not at 0.0 ppm (relative to theoretical expectations), or if it is split, binding is occurring.[1]
-
Visualization of Logic Flow
Figure 1: Decision tree for validating TSP suitability in protein NMR samples. Note the critical pH checkpoint before analyzing peak shape.
Troubleshooting & Alternatives
| Observation | Root Cause | Corrective Action |
| TSP Peak Split | Slow exchange between bound/free states.[1] | Switch to coaxial insert containing TSP in D₂O. |
| TSP Peak Broad | Fast exchange binding to protein. | Reduce TSP conc. to 50 µM or use DSS (less hydrophobic).[1] |
| Drifting Shift | pH instability or temperature fluctuation. | Buffer sample heavily (50 mM Phosphate/Tris).[1] Check pH. |
| Extra Peaks | Degradation of TSP (silanols).[1] | Prepare fresh stock. Do not store in glass for >3 months. |
The Coaxial Insert Method (Gold Standard for Binders)
If the protein binds TSP (common with Albumin or lipid-binding proteins):
-
Place the protein solution in the standard 5mm NMR tube.
-
Fill a coaxial capillary insert with D₂O + 1 mM TSP.
-
Insert the capillary into the NMR tube.
-
The TSP signal is now physically separated from the protein but experiences the same magnetic field.
References
-
IUPAC Recommendations for NMR Referencing Harris, R. K., et al.[1] "NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001)."[1] Pure and Applied Chemistry, 73.11 (2001): 1795-1818.[1] [Link]
-
TSP vs DSS Protein Interactions De Marco, A.[1] "Appropriateness of DSS and TSP as internal references for 1H NMR studies of molten globule proteins in aqueous media." Journal of Biomolecular NMR, 4.6 (1994): 859-862.[1] [Link][1]
-
Chemical Shift Referencing Standards Wishart, D. S., et al.[1] "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6.2 (1995): 135-140.[1] [Link]
-
Quantitative NMR (qNMR) Considerations Bharti, S. K., & Roy, R.[1][6] "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35 (2012): 5-26.[1] (Discusses glass adsorption of TSP). [Link]
Sources
- 1. CAS 24493-21-8: Sodium 3-(trimethylsilyl)propionate-2,2,3,… [cymitquimica.com]
- 2. asdlib.org [asdlib.org]
- 3. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
Application Note: Standardizing Chemical Shifts Using TSP in Aqueous Solvents
Executive Summary
This guide provides a rigorous technical framework for using 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4) as a chemical shift reference in aqueous NMR spectroscopy. While Tetramethylsilane (TMS) is the universal standard for organic solvents, its insolubility in water necessitates alternatives.[1][2] TSP is the standard for aqueous metabolomics (e.g., urine analysis), but it presents specific physicochemical risks—namely pH dependence and protein binding—that can compromise data integrity. This document outlines the mechanistic limitations of TSP, compares it to DSS, and provides validated protocols for its use in both simple aqueous mixtures and complex biofluids.
Introduction: The Aqueous Referencing Challenge
In organic NMR, TMS defines the 0.00 ppm point.[3] In aqueous media (
While IUPAC formally recommends DSS due to its pH stability, TSP remains the dominant standard in metabolomics and analytical chemistry due to its availability and the ease of deuterating its alkyl chain to prevent signal overlap. However, "standardizing" with TSP is not merely adding a powder; it requires strict control of pH and matrix composition.
The Molecule: TSP-d4
We specifically utilize the deuterated form (TSP-d4) to silence the methylene protons of the propionate chain, leaving only the sharp trimethylsilyl (TMS-like) singlet at 0.00 ppm.
-
Chemical Formula:
-
Role: Internal Chemical Shift Reference (
ppm) & Quantitation Standard.
Technical Deep Dive: Critical Limitations
The pH Dependency (The Carboxyl Factor)
TSP contains a carboxylic acid group.[5] Unlike DSS (which contains a sulfonic acid group that remains ionized across the entire pH scale), TSP is a weak acid (
-
Mechanism: At pH values near its
(pH 4.0–6.0), the protonation state of the carboxyl group fluctuates. This changes the electronic shielding of the distant trimethylsilyl protons, causing the "0.00 ppm" peak to drift. -
Impact: If samples vary in pH (e.g., unbuffered urine), the reference peak shifts, causing misalignment of the entire spectrum.
-
Solution: TSP must be used in heavily buffered solutions (typically Phosphate, pH 7.4) to ensure it remains fully deprotonated and chemically stable.
The Protein Binding Trap ("The Albumin Effect")
This is the most common failure mode in drug development and clinical NMR.
-
Mechanism: The hydrophobic trimethylsilyl tail of TSP (and DSS) binds non-specifically to hydrophobic pockets of serum albumin and other macromolecules.
-
Observation: The TSP signal broadens significantly (due to slow tumbling of the protein-TSP complex) and shifts upfield/downfield unpredictable.
-
Rule: NEVER use internal TSP or DSS in intact plasma, serum, or high-protein cell media.
-
Alternative: Use an external reference (Coaxial Insert) or an electronic reference (ERETIC).
-
Decision Logic: Selecting the Right Reference
Use the following logic gate to determine if TSP is appropriate for your sample.
Figure 1: Decision matrix for selecting the appropriate NMR chemical shift reference in aqueous media. Note that TSP is only valid in protein-free, pH-stable environments.
Protocol A: Standardizing Low-Protein Biofluids (Urine/Extracts)
Application: Metabolomics, Urine Analysis, Polar Tissue Extracts. Objective: Create a stable 0.00 ppm reference and quantitation standard.
Reagents
-
TSP-d4 Stock: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt.[6]
-
Buffer: 1.5 M
/ in (pH 7.4). -
Preservative: Sodium Azide (
).
Step-by-Step Methodology
-
Preparation of "Master Buffer" (The Standard):
-
To ensure reproducibility, do not add TSP powder directly to samples. Make a concentrated buffer containing the standard.
-
Dissolve Phosphate salts in
to reach 1.5 M concentration (pH 7.4). -
Add
to a final concentration of 0.1% (w/v) to prevent bacterial growth. -
Add TSP-d4 to a precise concentration of 5.0 mM .
-
Validation: Acquire a 1D proton spectrum of this buffer.[7] Ensure the TSP singlet is sharp (linewidth < 1.0 Hz).
-
-
Sample Preparation:
-
Thaw urine/extract sample on ice.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C (removes particulates that broaden signals).
-
Mix 540 µL of supernatant with 60 µL of Master Buffer in a microcentrifuge tube.
-
Result: Final TSP concentration is 0.5 mM . Final Buffer is 150 mM.
-
-
Transfer & Measurement:
-
Transfer 600 µL to a 5mm NMR tube.
-
Acquisition: Run a standard 1D NOESY-presat (e.g., Bruker noesygppr1d) to suppress the water signal.
-
Processing:
-
Phase and baseline correct.
-
Zoom into the TSP signal.
-
Calibrate the TSP peak centroid exactly to 0.00 ppm .
-
-
Protocol B: The Coaxial Insert (High Protein Samples)
Application: Intact Plasma, Serum, Cell Media, Protein Solutions. Objective: Reference chemical shift without physical interaction between TSP and the sample.
Concept
A thin glass capillary containing the reference (TSP in
Step-by-Step Methodology
-
Insert Preparation:
-
Purchase a commercial coaxial insert (e.g., from Wilmad or Bruker) designed for 5mm tubes.
-
Fill the insert stem with 20 mM TSP-d4 in
. -
Seal the insert carefully (flame seal or specific cap).
-
-
Sample Loading:
-
Pipette the proteinaceous sample (e.g., 500 µL plasma) into the outer 5mm NMR tube.
-
Add 10%
to the outer sample if lock signal is required from the outer volume (optional if insert is sufficient for lock, but recommended for shimming).
-
-
Assembly:
-
Slowly lower the coaxial insert into the outer tube. Ensure no bubbles are trapped at the bottom.
-
-
Acquisition & Correction:
-
Lock on the
in the insert. -
Shim carefully. The glass walls of the insert introduce magnetic susceptibility discontinuities; higher-order shimming (Z3, Z4) is often required.
-
Referencing: Set the TSP peak from the insert to 0.00 ppm.
-
Note: Because the reference is in a different magnetic susceptibility environment than the sample, a small correction factor may be needed for absolute ppm accuracy (< 0.05 ppm error), but for relative internal comparison, this is robust.
-
Data Comparison: TSP vs. Alternatives
| Feature | TSP-d4 | DSS-d6 | TMS |
| Solubility (Water) | High | High | Insoluble |
| pH Stability | Moderate (Drifts < pH 6) | High (Stable pH 1-13) | N/A |
| Protein Binding | High (Avoid in plasma) | High (Avoid in plasma) | N/A |
| Signal Overlap | Minimal (if deuterated) | Minimal (if deuterated) | None |
| IUPAC Status | Accepted (Metabolomics) | Recommended | Primary Standard |
| Cost | Low | Moderate | Low |
Workflow Visualization
Figure 2: Standard operating procedure for internal referencing of urine/extracts using TSP.
Troubleshooting & QC
-
Broad TSP Peak (> 1.5 Hz):
-
Split TSP Peak:
-
Double Water Peak:
-
Cause: If using a coaxial insert, the water in the insert and the water in the sample may resonate at different frequencies due to susceptibility differences.
-
Fix: Ignore the insert water peak; suppress the main sample water peak.
-
References
-
IUPAC Recommendations 2001. Harris, R. K., et al. "NMR nomenclature. Nuclear spin properties and conventions for chemical shifts." Pure and Applied Chemistry, 73.11 (2001): 1795-1818. Link
-
IUPAC Recommendations 2008. Harris, R. K., et al. "Further conventions for NMR shielding and chemical shifts."[11] Pure and Applied Chemistry, 80.1 (2008): 59-84. Link
-
Metabolomics Standards. Beckonert, O., et al. "Metabolic profiling, neuroprotective and disease biomarkers in urine." Nature Protocols, 2.11 (2007): 2692. Link
-
Protein Binding Issues. Kriat, M., et al. "Quantification of metabolites in human blood serum by proton NMR spectroscopy." Clinical Chemistry, 38 (1992). Link
-
BMRB Standards. Biological Magnetic Resonance Data Bank. "Referencing Chemical Shifts." Link
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. University of Ottawa NMR Facility Blog: 1H Chemical Shift Referencing in Aqueous Solutions [u-of-o-nmr-facility.blogspot.com]
- 3. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 4. Protein chemical shift re-referencing - Wikipedia [en.wikipedia.org]
- 5. DSS (NMR standard) - Wikipedia [en.wikipedia.org]
- 6. Quantification of molecules in (1)H-NMR metabolomics with formate as a concentration standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Referencing of the chemical shift scale in the NMR data - NMR Wiki [nmrwiki.org]
- 11. bmrb.io [bmrb.io]
Application Note: A Practical Guide to Preparing a Sodium 3-(trimethylsilyl)propionate (TSP) Calibration Curve for Quantitative NMR
Abstract
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the absolute concentration of substances. Its accuracy is fundamentally reliant on the precise use of an internal standard. Sodium 3-(trimethylsilyl)propionate (TSP), particularly its deuterated form (TSP-d4), is a widely used internal standard for aqueous samples due to its high solubility, chemical stability, and a sharp, distinct singlet from its nine equivalent protons at 0 ppm. This application note provides a comprehensive, in-depth protocol for the preparation of a TSP calibration curve, grounded in scientific principles and field-proven insights. We will delve into the critical steps of stock solution preparation, creation of calibration standards, optimal NMR data acquisition and processing, and method validation in accordance with ICH Q2(R1) guidelines.
Introduction to Quantitative NMR and the Role of TSP
Quantitative NMR (qNMR) operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. This allows for the determination of the concentration of an analyte by comparing the integral of a specific analyte resonance to the integral of a known concentration of an internal standard. Unlike chromatographic techniques, qNMR does not require an identical reference standard for the analyte, making it a versatile and powerful tool for purity assessment and concentration determination in drug development, metabolomics, and quality control.
The choice of an internal standard is paramount for accurate and reproducible qNMR results. An ideal internal standard should possess the following characteristics:
-
High purity and stability
-
Excellent solubility in the deuterated solvent of choice
-
A simple NMR spectrum with signals that do not overlap with analyte signals
-
Chemical inertness towards the analyte and solvent
Sodium 3-(trimethylsilyl)propionate (TSP) is an excellent choice for an internal standard in aqueous solutions like D₂O. Its deuterated form, sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP-d4), is often preferred to avoid signal overlap in the aliphatic region. The nine equivalent protons of the trimethylsilyl group give rise to a sharp singlet at 0 ppm, a region of the ¹H NMR spectrum that is typically free from other signals.
Materials and Equipment
-
Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP-d4), ≥98.0% purity
-
Deuterium oxide (D₂O), 99.9 atom % D
-
High-purity water (e.g., Milli-Q or equivalent)
-
Volumetric flasks (Class A)
-
Analytical balance (readable to at least 0.01 mg)
-
Calibrated pipettes
-
High-quality NMR tubes
-
NMR spectrometer
Protocol Part 1: Preparation of TSP Stock and Calibration Standards
The accuracy of the entire qNMR experiment is contingent on the precision of the initial weighing and solution preparation steps.
Preparation of a Concentrated TSP Stock Solution (e.g., 10 mM)
Rationale: Preparing a concentrated stock solution minimizes weighing errors and allows for the convenient and accurate preparation of a series of more dilute calibration standards through serial dilution. A 10 mM concentration is a practical starting point, as it is sufficiently concentrated to allow for accurate weighing and dilution, while not being so concentrated as to cause solubility or aggregation issues.
Protocol:
-
Weighing TSP-d4: Accurately weigh approximately 17.2 mg of TSP-d4 (MW: 172.27 g/mol for the deuterated sodium salt) using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed TSP-d4 to a 10 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of D₂O to dissolve the TSP-d4 completely. Gently swirl the flask to ensure full dissolution.
-
Bringing to Volume: Once dissolved, carefully add D₂O to the 10 mL mark.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
Preparation of Calibration Curve Standards
Rationale: A series of standards with decreasing concentrations are prepared to create a calibration curve. This allows for the determination of the linear dynamic range of the method. The concentration range should bracket the expected concentration of the analyte in the unknown samples. A typical range for many applications is 0.1 to 2.0 mM.
Protocol: Prepare a series of five calibration standards by serially diluting the 10 mM TSP stock solution with D₂O in volumetric flasks. An example set of dilutions is provided in the table below.
| Calibration Standard | Concentration (mM) | Volume of 10 mM TSP Stock (mL) | Final Volume (mL) |
| 1 | 2.0 | 2.0 | 10.0 |
| 2 | 1.0 | 1.0 | 10.0 |
| 3 | 0.5 | 0.5 | 10.0 |
| 4 | 0.2 | 0.2 | 10.0 |
| 5 | 0.1 | 0.1 | 10.0 |
Table 1: Example Dilution Series for TSP Calibration Standards.
Protocol Part 2: NMR Data Acquisition
Rationale: The NMR acquisition parameters must be carefully chosen to ensure that the resulting spectrum is quantitative. This means that the signal integrals are directly proportional to the number of protons.
Key Acquisition Parameters:
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 90° | Ensures maximum signal excitation for the highest signal-to-noise ratio per scan. |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton | This is the most critical parameter for quantitation. It ensures that all protons have fully relaxed back to thermal equilibrium before the next pulse. A D1 that is too short will lead to signal saturation and inaccurate integrals. The T₁ of the TSP singlet should be measured, but a conservative D1 of 30-60 seconds is often sufficient for small molecules in D₂O.[1] |
| Number of Scans (NS) | Sufficient for S/N ≥ 250:1 | A high signal-to-noise ratio is essential for accurate integration. A S/N of at least 250:1 is recommended for an integration error of less than 1%.[2][3] |
| Acquisition Time (AT) | ≥ 3 x T₂* | Ensures that the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts that can distort peak shapes and baselines. |
| Temperature | Stable (e.g., 298 K) | Maintain a constant temperature to avoid shifts in resonance frequencies during acquisition. |
Acquisition Protocol:
-
Transfer an appropriate volume (e.g., 0.6 mL) of each calibration standard to a high-quality NMR tube.
-
Insert the sample into the spectrometer and allow the temperature to equilibrate for at least 5 minutes.
-
Lock and shim the spectrometer on each sample to achieve optimal field homogeneity.
-
Acquire the ¹H NMR spectrum for each standard using the optimized quantitative parameters.
Protocol Part 3: Data Processing and Calibration Curve Construction
Rationale: Proper and consistent data processing is crucial for obtaining accurate integral values. Manual processing is highly recommended to avoid artifacts that can be introduced by automated routines.
Data Processing Workflow:
Sources
Application Note: Precision Referencing of TSP in Bruker TopSpin
Executive Summary
In quantitative NMR (qNMR) and metabolomics, the integrity of chemical shift referencing is the bedrock of data reproducibility. While tetramethylsilane (TMS) is the universal standard for organic solvents, TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) is the primary internal reference for aqueous biological samples.
However, TSP is not a passive bystander. It is pH-sensitive and prone to non-specific protein binding, which can lead to signal broadening and concentration errors of up to 35% in plasma samples. This guide details the mechanistic logic and step-by-step protocols for referencing TSP in Bruker TopSpin, moving beyond basic commands to a validated, rigorous workflow.
Part 1: The Chemistry of Referencing (Strategic Assessment)
Before executing commands, the operator must validate the sample matrix. TSP is not universally applicable.
The "Protein Problem" (Mechanistic Insight)
TSP is hydrophobic. in biofluids containing high-molecular-weight proteins (e.g., serum/plasma albumin), TSP undergoes non-specific binding .
-
The Effect: The TSP signal broadens significantly due to the short
of the protein-bound state. -
The Consequence: In quantitation, the TSP integral is attenuated, leading to false inflation of metabolite concentrations. In referencing, the peak maximum shifts or disappears.
Decision Matrix: Selecting the Right Reference
Use this decision tree to determine if TSP is the correct standard for your specific matrix.
Figure 1: Decision matrix for selecting internal chemical shift references in biofluids.
Part 2: Pre-Acquisition Protocol (Sample Preparation)
A self-validating referencing system begins at the bench, not the console.
The Buffer System
TSP chemical shift is pH-dependent. Although less sensitive than some metabolites, it drifts at extreme pH. You must buffer samples to pH 7.4 to define TSP as exactly 0.00 ppm.
Standard Metabolomics Buffer (100 mL):
-
Solvent: D₂O (99.9% D)
-
Buffer: 100 mM Phosphate Buffer (Na₂HPO₄ / NaH₂PO₄)
-
Reference: 0.5 mM TSP-d4
-
Preservative: 0.02% NaN₃ (Sodium Azide) to prevent bacterial growth.
Validation Step: Measure pH of the final solution. If pH < 7.0 or > 7.8, the TSP peak may shift relative to metabolites, invalidating library matching (e.g., Chenomx).
Part 3: TopSpin Referencing Workflows
There are two methods to reference TSP in TopSpin: the Precision Manual Method (Required for qNMR/Metabolomics) and the Automated sref Method (Acceptable for quick synthesis checks, but dangerous for quantitation).
Workflow A: The Precision Manual Method (Gold Standard)
This method defines the SR (Solvent Reference) parameter by physically locking the TSP resonance to 0.00 ppm.
Step-by-Step Protocol:
-
Process the Spectrum:
-
Command: efp (Exponential multiply, Fourier Transform, Phase).
-
Command: apk (Automatic Phase Correction).[1] Note: Manual phasing is preferred for qNMR.
-
-
Isolate the TSP Peak:
-
Zoom into the region around -0.2 to 0.2 ppm .
-
Identify the sharp singlet. Note: If you see a doublet or broad shoulder, your shim is poor or the TSP is degrading.
-
-
Enter Calibration Mode:
-
Click the Calibration icon in the toolbar (looks like a spectrum with a red cursor) OR type command: .cal.
-
The cursor will turn into a crosshair.
-
-
Execute Calibration:
-
Left-click exactly on the tip of the TSP peak.
-
A dialog box "Calibrate Axis" appears.
-
Enter Value: 0.00 (or 0.0 for rougher work).
-
Click OK .
-
-
Commit the Change:
-
The spectrum axis shifts immediately.
-
CRITICAL: This action calculates a new SR value.
-
To save this for future reprocessing, type command: wpar (Write Parameters).
-
Workflow B: The sref Approximation (Use with Caution)
The sref command references the spectrum based on the lock solvent (e.g., D₂O), not the internal TSP.
-
How it works: It reads the LOCK solvent table, finds the theoretical chemical shift of D₂O at the current temperature, and sets the axis accordingly.
-
The Risk: Temperature gradients, pH changes, and isotope effects shift the water resonance. Using sref in urine or plasma can result in TSP appearing at -0.05 ppm or +0.05 ppm, causing alignment errors in binning/bucketing.
-
Command: Simply type sref.
TopSpin Logic Flow
Figure 2: Operational workflow for referencing within the Bruker TopSpin environment.
Part 4: Technical Data & Validation
The SR Parameter Explained
Users often confuse SF (Spectrometer Frequency) and SR (Spectrum Reference).
-
SF: The carrier frequency (e.g., 600.13 MHz). Fixed during acquisition.
-
SR: The offset frequency (in Hz) needed to align 0 ppm.
-
Formula:
When you execute .cal, TopSpin mathematically solves for SR such that the selected data point equals 0 ppm.
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| TSP is broad (> 1.5 Hz) | Protein binding or poor shim. | 1. Check sample type (plasma?).2. Run topshim again.3. Check temperature stability. |
| TSP is a doublet | pH is extremely low/high or degradation. | Check pH. If pH < 2 or > 10, TSP deuteration can exchange, splitting the peak. |
| TSP is at -0.02 ppm | sref was used instead of .cal. | Do not trust sref for biofluids. Perform manual .cal on the TSP peak. |
| Satellites visible | This is normal (approx 4.7% intensity). Do not integrate these satellites for quantitation. |
References
-
IUPAC Recommendations 2008. Harris, R. K., et al. "Further conventions for NMR shielding and chemical shifts."[2] Pure and Applied Chemistry, 80.1 (2008): 59-84.
-
Protein Binding of TSP. Wishart, D. S., et al. "Appropriateness of DSS and TSP as internal references for 1H NMR studies of molten globule proteins in aqueous media." Journal of Biomolecular NMR, 4.6 (1994): 859-862.[3]
-
Metabolomics Protocols. Beckonert, O., et al. "Metabolic profiling, neuroprotective and neurotoxic agents." Nature Protocols, 2.11 (2007): 2692–2703. (Standardizing the use of TSP in urine/plasma).
-
Bruker TopSpin User Manual. "Processing and Plotting with TopSpin." Bruker BioSpin GmbH.
Sources
Application Notes and Protocols: The Use of TSP-d4 in Biological Fluid Spectroscopy
Introduction: The Critical Role of a Reliable Internal Standard in Biofluid NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed molecular information, making it an invaluable tool in metabolomics and drug development for the analysis of biological fluids such as plasma, serum, urine, and cerebrospinal fluid.[1] The complexity of these biofluids, with their myriad of endogenous and exogenous metabolites, necessitates a robust and reliable method for accurate and reproducible spectral analysis. A key component in achieving this is the use of an internal standard.
This guide provides a comprehensive overview and detailed protocols for the application of 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4), a widely used internal standard in ¹H NMR spectroscopy of aqueous biological samples.[2][3] We will delve into the rationale behind its use, best practices for sample preparation, data acquisition, and spectral processing, and troubleshooting common issues.
Why TSP-d4? The Scientific Rationale
TSP-d4 serves two primary functions in NMR spectroscopy:
-
Chemical Shift Referencing: It provides a sharp, singlet resonance at a defined chemical shift of 0.00 parts per million (ppm).[4][5] This allows for the accurate calibration of the chemical shift axis, which is crucial for the correct identification and comparison of metabolites across different samples and studies.[6]
-
Concentration Quantification: When added at a precise concentration, the integral of the TSP-d4 signal can be used to determine the absolute or relative concentrations of other metabolites in the sample.[1]
The deuteration of the propionate methylene groups in TSP-d4 eliminates potentially interfering signals from these protons, providing a cleaner baseline in that region of the spectrum.[4][7]
Core Principles and Considerations
Before proceeding to the protocols, it is crucial to understand the chemical properties of TSP-d4 and the factors that can influence its performance.
Chemical and Physical Properties of TSP-d4
| Property | Value | Source |
| Chemical Formula | C6H9D4NaO2Si | [8] |
| Molecular Weight | 172.27 g/mol | [8][9] |
| Appearance | White solid | [2] |
| Solubility | Water-soluble | [2] |
| ¹H NMR Signal | Singlet at 0.00 ppm | [4][5] |
Key Experimental Considerations
-
pH Sensitivity: The chemical shift of TSP can be sensitive to pH changes.[6][10] Therefore, it is imperative to use a buffered solution to maintain a constant pH across all samples to ensure consistent chemical shifts. A common choice is a phosphate buffer at a physiological pH of 7.4.[11]
-
Protein Binding: TSP is known to bind to proteins, particularly human serum albumin (HSA), which is abundant in blood plasma and serum.[12] This binding can lead to a broadening and a shift of the TSP signal, as well as an underestimation of its free concentration, which can affect the accuracy of quantification.[10][12] For protein-rich samples, alternative standards like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), which exhibits lower protein binding, may be considered.[6] Alternatively, protein removal steps can be incorporated into the sample preparation protocol.
-
Adsorption to Surfaces: TSP has been reported to adsorb to glass surfaces, which can alter its concentration in solution over time.[5] It is advisable to prepare fresh stock solutions and minimize the storage time of samples in glass NMR tubes.
-
Purity: Ensure the use of high-purity TSP-d4 (≥98.0% by NMR) to avoid the introduction of contaminant signals.[9]
Experimental Workflow: From Sample to Spectrum
The following diagram illustrates the typical workflow for the analysis of biological fluids using TSP-d4 as an internal standard.
Detailed Protocols
Protocol 1: Preparation of TSP-d4 Stock Solution and NMR Buffer
Objective: To prepare a concentrated stock solution of TSP-d4 and a working NMR buffer for sample dilution.
Materials:
-
3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4), ≥98.0% purity
-
Deuterium oxide (D₂O), 99.9 atom % D
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium azide (NaN₃) (optional, as a bacteriostatic agent)[13]
-
Milli-Q or equivalent high-purity water
-
Volumetric flasks and pipettes
Procedure:
-
TSP-d4 Stock Solution (e.g., 10 mM):
-
Accurately weigh a sufficient amount of TSP-d4 powder.
-
Dissolve the powder in D₂O in a volumetric flask to achieve the desired concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing. Store the stock solution at 4°C.
-
-
NMR Buffer Preparation (e.g., 100 mM Phosphate Buffer, pH 7.4):
-
Prepare separate stock solutions of sodium phosphate monobasic and dibasic in Milli-Q water.
-
In a beaker, combine the monobasic and dibasic solutions while monitoring the pH. Adjust the volumes to achieve a final pH of 7.4.
-
To create the final NMR buffer, combine the pH-adjusted phosphate buffer, D₂O, and the TSP-d4 stock solution. A typical composition is:
-
(Optional) Add sodium azide to a final concentration of 0.02-0.04% (w/v) to inhibit bacterial growth.[13]
-
Protocol 2: Preparation of Biological Fluid Samples for NMR Analysis
Objective: To prepare biological fluid samples for NMR analysis by mixing with the prepared NMR buffer containing TSP-d4.
Materials:
-
Biological fluid sample (e.g., plasma, serum, urine)
-
Prepared NMR Buffer with TSP-d4
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Microcentrifuge
-
5 mm NMR tubes[14]
Procedure:
-
Sample Thawing and Mixing:
-
Thaw frozen biological fluid samples on ice.
-
Vortex the samples gently to ensure homogeneity.
-
-
Sample Dilution and TSP-d4 Addition:
-
In a microcentrifuge tube, combine a specific volume of the biological fluid with a defined volume of the NMR buffer containing TSP-d4. A common ratio is 1:1 or 2:1 (sample to buffer). For example, mix 300 µL of plasma with 300 µL of NMR buffer.
-
The final concentration of TSP-d4 in the NMR tube should be consistent across all samples (e.g., 0.5 mM).
-
-
Protein Removal (for Plasma/Serum - Optional but Recommended):
-
For protein-rich samples, it is often beneficial to remove proteins to avoid their broad signals from masking metabolite peaks.[10] This can be achieved by:
-
Ultrafiltration: Using centrifugal filter units with a molecular weight cutoff of 3-10 kDa.
-
Solvent Precipitation: Adding a cold organic solvent like methanol or acetonitrile, followed by centrifugation to pellet the precipitated proteins.
-
-
-
Centrifugation:
-
Centrifuge the sample mixture at a high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet any cells, debris, or precipitated proteins.[11]
-
-
Transfer to NMR Tube:
-
Equilibration:
-
Allow the samples to equilibrate to the desired temperature of the NMR spectrometer before data acquisition.
-
NMR Data Acquisition
Objective: To acquire high-quality ¹H NMR spectra of the prepared biological fluid samples.
Recommended Pulse Sequence:
-
1D ¹H NOESY with presaturation (noesygppr1d): This is a standard pulse sequence for metabolomics studies.[13] The presaturation step effectively suppresses the large water signal, which would otherwise dominate the spectrum and obscure metabolite signals.[5]
-
Carr-Purcell-Meiboom-Gill (CPMG) spin-echo pulse sequence: This sequence is particularly useful for analyzing samples with high protein content (e.g., plasma, serum). It acts as a T₂ filter, attenuating the broad signals from large molecules like proteins and lipoproteins, while retaining the sharp signals from small molecule metabolites.[1]
Typical Acquisition Parameters (for a 600 MHz Spectrometer)
| Parameter | Recommended Value | Rationale |
| Pulse Program | noesygppr1d or cpmgpr1d | For water suppression and/or macromolecule signal suppression. |
| Number of Scans (NS) | 32 - 128 | To achieve an adequate signal-to-noise ratio (SNR). |
| Acquisition Time (AQ) | 2 - 4 seconds | Determines the digital resolution of the spectrum. |
| Relaxation Delay (D1) | 2 - 5 seconds | To allow for full relaxation of the protons between scans, ensuring accurate quantification. |
| Spectral Width (SW) | 12 - 20 ppm | To encompass all expected metabolite signals. |
| Receiver Gain (RG) | Auto-adjusted | To optimize the signal intensity without clipping the FID. |
| Temperature | 298 K (25°C) | To maintain consistency across samples. |
Note: These parameters should be optimized based on the specific instrument and sample type.
Spectral Processing and Data Analysis
Objective: To process the raw NMR data to obtain a clean, phased, and referenced spectrum for subsequent analysis.
Processing Workflow
Step-by-Step Processing Guide
-
Fourier Transformation (FT): The raw Free Induction Decay (FID) signal is converted from the time domain to the frequency domain to produce the NMR spectrum.
-
Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks have a pure absorption lineshape.[6]
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity. This is crucial for accurate peak integration.[4]
-
Chemical Shift Referencing: The chemical shift of the TSP-d4 singlet is set to exactly 0.00 ppm.[4][5] This calibrates the entire spectrum.
-
Peak Integration: The area under each peak of interest is integrated. The integral is directly proportional to the number of protons giving rise to the signal and thus to the concentration of the metabolite.[5]
-
Normalization: To account for variations in sample concentration, the integrated peak areas can be normalized to the integral of the TSP-d4 peak.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| TSP-d4 peak is broad or shifted | - pH variation between samples- Protein binding in plasma/serum | - Ensure all samples are in a well-buffered solution at the same pH.- Consider protein removal (ultrafiltration) or using DSS as an alternative standard.[6] |
| Variable TSP-d4 peak intensity | - Inaccurate pipetting- Adsorption of TSP-d4 to glass surfaces- Incomplete dissolution | - Use calibrated pipettes and be precise during sample preparation.- Prepare fresh TSP-d4 solutions and analyze samples promptly.- Ensure complete dissolution of TSP-d4 in the buffer. |
| Poor water suppression | - Improper shimming- Incorrect presaturation pulse power or offset | - Re-shim the magnet to improve field homogeneity.- Optimize the water suppression parameters. |
| Broad metabolite signals | - High sample viscosity- Presence of paramagnetic ions | - Dilute the sample further if possible.- Consider adding a chelating agent like EDTA if metal ion contamination is suspected. |
Conclusion
The use of TSP-d4 as an internal standard is a cornerstone of reproducible and quantitative NMR-based metabolomics of biological fluids. By understanding its properties and potential interactions, and by following standardized and rigorous protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reliable data. This guide provides a framework for the effective application of TSP-d4, enabling researchers in drug development and other scientific fields to confidently investigate the complex metabolic landscape of biological systems.
References
-
NMRProcFLow. Spectra processing. Retrieved from [Link]
- Lindon, J. C., Nicholson, J. K., & Everett, J. R. (2017). NMR Spectroscopy Techniques for Application to Metabonomics. In Metabonomics in Toxicity Assessment (pp. 45-97). Academic Press.
-
National Center for Biotechnology Information. (n.d.). Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate. In PubChem. Retrieved from [Link]
- Gowda, G. A. N., & Raftery, D. (2014). Advances in NMR-based biofluid analysis and metabolite profiling. Annual review of analytical chemistry, 7, 467–486.
- Li, Y., et al. (2022).
-
University of California, Riverside. (n.d.). Quantitative NMR. Retrieved from [Link]
-
Instruct-ERIC. (n.d.). NMR data acquisition. Retrieved from [Link]
- Dona, A. C., et al. (2016). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Metabolomics, 12(6), 1-17.
- Mandal, R., et al. (2020). NMR Spectroscopy Based Metabolic Profiling of Biospecimens.
-
Carl ROTH. (n.d.). 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 (TSP-D4). Retrieved from [Link]
-
Wu, K. P. (2024, September 12). NMR chemical shift calibration. KPWu's group research site. Retrieved from [Link]
-
Man, P. P. (2020, February 28). 29Si MAS NMR data of TSP-d4. Retrieved from [Link]
-
Carl ROTH. (n.d.). 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 (TSP-D4). Retrieved from [Link]
-
Wikipedia. (2023, September 26). Trimethylsilylpropanoic acid. Retrieved from [Link]
- Hore, P. J. (2015). NMR Data Processing. In eMagRes (pp. 1-14). John Wiley & Sons, Ltd.
- Shukla, G., et al. (2022). Potential of nuclear magnetic resonance metabolomics in the study of prostate cancer. Journal of cancer research and therapeutics, 18(Supplement), S1-S8.
-
Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]
-
Misra, B. B. (2019, November 24). Why TSP peak height seem to vary from spectrum to spectrum in 1D 1H NMR metabolomics? ResearchGate. Retrieved from [Link]
-
Bruker. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]
-
Chemdox. (2022, November 11). Safety Data Sheet: 3-(Trimethylsilyl)propion-2,2,3,3-acid-d4 sodium salt (TSP-d4). Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Powers, R. (2014). NMR Metabolomics Protocols for Drug Discovery. UNL Digital Commons. Retrieved from [Link]
-
Chemdox. (n.d.). Safety Data Sheet: 3-(Trimethylsilyl)propion-2,2,3,3-acid-d4 sodium salt (TSP-d4). Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Florida. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
Fan, T. W.-M. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Université de Sherbrooke. (n.d.). NMR sample preparation. Retrieved from [Link]
-
Derveaux, E., et al. (2022). The effect of adding TSP on the chemical shift and intensity of some metabolite signals in human plasma. ResearchGate. Retrieved from [Link]
-
Mestrelab. (n.d.). Troubleshooting a negative result. Retrieved from [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship. Retrieved from [Link]
-
Bruker. (2009, January 12). NMR CASE Troubleshooting Guide. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Metabolomics Instrumentation. Retrieved from [Link]
- van der Westhuizen, L., et al. (2022). Untargeted Metabolomics Exploration of the Growth Stage-Dependent Chemical Space of the Sclareol-Converting Biocatalyst Hyphozyma roseonigra. Metabolites, 12(10), 969.
- Barba, C., et al. (2022). Machine Learning-Based Retention Time Prediction of Trimethylsilyl Derivatives of Metabolites. Metabolites, 12(4), 333.
Sources
- 1. Advances in NMR-based biofluid analysis and metabolite profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt | ZEOTOPE [zeotope.com]
- 3. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]
- 4. Spectra processing |NMRProcFLow [nmrprocflow.org]
- 5. asdlib.org [asdlib.org]
- 6. Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kpwulab.com [kpwulab.com]
- 8. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C6H13NaO2Si | CID 23688921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(三甲基甲硅烷基)丙酸-d4 钠盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 10. NMR Spectroscopy Based Metabolic Profiling of Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR-Based Metabolomic Analysis for the Effects of Trimethylamine N-Oxide Treatment on C2C12 Myoblasts under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dbt.univr.it [dbt.univr.it]
- 13. r-nmr.eu [r-nmr.eu]
- 14. How to make an NMR sample [chem.ch.huji.ac.il]
Troubleshooting & Optimization
Technical Support Center: Aqueous NMR Referencing Standards
Topic: Troubleshooting Sodium 3-(trimethylsilyl)propionate (TSP) pH Dependence
Executive Summary
Sodium 3-(trimethylsilyl)propionate (TSP) is a ubiquitous internal reference standard for 1H NMR in aqueous media (D₂O). However, it is not chemically inert. Unlike its organic counterpart (TMS), TSP contains a carboxylate group susceptible to protonation.
The Critical Failure Mode: At pH < 6.0 , TSP undergoes protonation (pKa ≈ 4.8), causing the "0.00 ppm" reference signal to drift. This introduces systematic errors across your entire chemical shift scale, invalidating structural assignments and library matching.
Immediate Action:
-
If pH > 6.0: TSP is safe to use (barring protein interactions).
-
If pH < 6.0: Switch to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or use External Referencing .
Module 1: The Mechanism of Failure
To troubleshoot TSP, you must understand the molecular behavior driving the artifact. TSP is not a static ruler; it is a chemical species in equilibrium.
The Protonation Trap
The TSP molecule consists of a trimethylsilyl (TMS) reporter group linked to a propionate tail. The tail ends in a carboxylate group (
-
High pH (> 6.0): The group is fully deprotonated (
). The electronic environment around the silicon atom is stable. The signal is defined as 0.00 ppm.[1] -
Low pH (< 6.0): The group accepts a proton to become a carboxylic acid (
). This change in charge state alters the inductive effects transmitted through the carbon chain to the silicon atom. -
Result: The "0.00 ppm" peak physically moves downfield (deshielding), but because the spectrometer locks onto this peak as "zero," all real sample peaks appear to shift upfield erroneously.
Visualization: The pH-Stability Decision Tree
The following diagram illustrates the logical flow for determining if TSP is compromising your data.
Figure 1: Decision logic for selecting the correct internal standard based on sample acidity and matrix composition.
Module 2: Comparative Data (TSP vs. DSS)
When troubleshooting "shifting peaks," users often confuse pH effects with temperature or concentration effects. Use this table to isolate the variable.
| Feature | TSP (Trimethylsilyl propionate) | DSS (Dimethyl-silapentane-sulfonate) | Implication |
| Functional Group | Carboxylate ( | Sulfonate ( | Root Cause of Error |
| pKa | ~4.8 | < 1.0 | DSS is stable in acidic media; TSP is not. |
| pH Stability Range | pH 6.0 – 10.0 | pH 1.0 – 13.0 | Use DSS for acids (e.g., fruit juices, gastric fluid). |
| Protein Binding | High (Hydrophobic interaction) | High (Hydrophobic interaction) | Both bind albumin/proteins. Use External Ref. |
| Solubility | High (Water) | High (Water) | Both are excellent for aqueous samples. |
| Cost | Low | Moderate | DSS is standard for metabolomics/protein NMR. |
Module 3: Remediation Protocols
If you have identified a pH issue, implement one of the following protocols.
Protocol A: Switching to DSS (The Direct Fix)
Applicability: Acidic samples (pH < 6.0) containing small molecules (no proteins). Standard: IUPAC recommends DSS over TSP for all aqueous referencing.
-
Purchase: Obtain DSS-d6 (Deuterated DSS).[1]
-
Why Deuterated? Non-deuterated DSS has methylene (
) multiplets at 0.6, 1.7, and 2.9 ppm that obscure sample signals. DSS-d6 is "silent" except for the reference peak.
-
-
Preparation: Prepare a 10 mM stock solution of DSS-d6 in D₂O.
-
Addition: Add to your sample to achieve a final concentration of ~100-500 μM.
-
Referencing: Set the sharp singlet at 0.00 ppm.
Protocol B: Coaxial External Referencing (The "Gold Standard")
Applicability: Samples with extreme pH, high salt, or proteins (where TSP/DSS would bind).
-
Equipment: Purchase a coaxial insert (a thin glass capillary that fits inside a standard 5mm NMR tube).
-
Fill Insert: Place D₂O + 1 mM TSP/DSS inside the insert.
-
Fill Tube: Place your experimental sample (without reference) in the outer tube.
-
Acquire: The spectrum will show the TSP signal from the insert.
-
Correction: Note that the magnetic susceptibility difference between the inner and outer liquids may cause a small shift. However, this is chemically stable and reproducible.
Protocol C: Electronic Referencing (The "Zero-Contamination" Method)
Applicability: When you cannot add anything to the sample.
-
Calibrate: Run a standard sample (e.g., pure DSS in D₂O) at the exact temperature of your experiment.
-
Record: Note the exact frequency (in Hz) of the 0.00 ppm signal (SF).
-
Calculate: In your experimental sample, do not look for a reference peak. Instead, set the carrier frequency (SF) manually in the processing software (e.g., TopSpin, Mnova) to the value recorded in step 2.
-
Xi Scale: For heteronuclei (13C, 15N), use the IUPAC
(Xi) ratio method rather than internal referencing.
Module 4: Frequently Asked Questions (FAQ)
Q: I used TSP in a pH 4.0 sample. Can I "fix" the data mathematically? A: Partially. If you have a known internal peak that is pH-independent (e.g., a specific aromatic signal from a stable metabolite), you can re-reference the spectrum to that peak. However, if you lack a stable internal anchor, the absolute chemical shift values are unreliable.
Q: Why does my TSP peak look broad or split? A: This is rarely a pH issue (unless you are exactly at pKa 4.8 and seeing exchange broadening).
-
Cause 1: Protein Binding. If your sample contains serum or cell lysate, TSP binds to macromolecules, causing extreme line broadening. Solution: Use Protocol C (Electronic Referencing).
-
Cause 2: Shimming. If all peaks are broad, it’s a shim issue. If only TSP is broad, it’s a binding issue.
Q: Can I use TMSP instead of TSP? A: They are effectively the same. TMSP usually refers to the acid form or the specific deuterated salt. In the context of NMR referencing, "TSP" and "TMSP" are used interchangeably to denote the sodium salt of 3-(trimethylsilyl)propionate.
Q: Does temperature affect TSP referencing? A: Yes, but minimally (-0.001 ppm/°C).[2] However, pH is the dominant error source. Ensure your temperature is equilibrated before referencing.
References
-
IUPAC Recommendations (2001): Harris, R. K., et al. "NMR nomenclature. Nuclear spin properties and conventions for chemical shifts." Pure and Applied Chemistry, 73.11 (2001): 1795-1818.
-
IUPAC Recommendations (2008): Harris, R. K., et al. "Further conventions for NMR shielding and chemical shifts."[4] Pure and Applied Chemistry, 80.1 (2008): 59-84.
- Significance: Refines the "Unified Scale" (Xi) for electronic referencing to avoid internal standard interaction issues.
-
Protein Binding of Standards: De Graaf, R. A., & Behar, K. L. "Quantitative 1H NMR spectroscopy of blood plasma metabolites." Analytical Chemistry, 75.17 (2003): 4378-4388.
- Significance: Demonstrates the binding artifacts of TSP/DSS in biological fluids containing albumin.
-
pH Dependence Mechanism: Wishart, D. S., et al. "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6.2 (1995): 135-140.
- Significance: Detailed comparison of DSS vs.
Sources
troubleshooting TSP peak broadening in protein NMR spectra
Introduction: The Role of TSP as a Chemical Shift Reference
In the realm of protein Nuclear Magnetic Resonance (NMR) spectroscopy, achieving accurate and reproducible data is paramount. A cornerstone of this process is the use of an internal reference standard to calibrate the chemical shift axis. For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is frequently employed. Its trimethylsilyl protons are intended to produce a sharp, intense singlet at 0 parts per million (ppm), providing a precise reference point for all other signals in the spectrum.[1][2]
However, it is a common frustration in the field to observe a broad, poorly defined TSP peak. This not only compromises accurate chemical shift referencing but can also be an indicator of underlying issues with the spectrometer, the sample, or unintended molecular interactions. This guide provides a comprehensive framework for diagnosing and resolving the causes of TSP peak broadening, ensuring the integrity and quality of your NMR data.
Frequently Asked Questions (FAQs)
Q1: My TSP peak is broad and weak. What are the most common culprits?
A broad TSP peak is a classic symptom that can point to several issues. The most frequent causes are, in order of likelihood:
-
Poor Magnetic Field Homogeneity (Shimming): The spectrometer shims may need to be readjusted to create a uniform magnetic field across the sample.[3][4]
-
TSP-Protein Interactions: TSP can non-specifically bind to proteins, which dramatically increases its effective molecular weight and broadens its signal.[5][6]
-
Suboptimal Sample Conditions: This includes the presence of solid particulates, high sample viscosity due to excessive protein concentration, or the presence of paramagnetic impurities.[3][7]
Q2: Can TSP really bind to my protein? How does that happen?
Yes, this is a well-documented phenomenon. TSP, like its common alternative DSS, possesses both hydrophobic (trimethylsilyl group) and charged (carboxylate group) moieties. These can engage in weak, transient interactions with complementary surfaces on a protein. When TSP binds, it tumbles in solution at the much slower rate of the large protein, leading to rapid signal decay (T₂ relaxation) and significant line broadening.[5][6] This is a form of chemical exchange between the fast-tumbling free state and the slow-tumbling bound state.[8][9]
Q3: What is the ideal concentration for TSP in a protein NMR sample?
The goal is to use the lowest concentration that provides a clear, easily identifiable signal without interfering with the experiment. A typical starting range is 10-50 µM.[10] A crucial rule of thumb is that the reference signal should never be the tallest peak in the spectrum (excluding the residual water signal).[11] Adding too much TSP can promote aggregation and increase the likelihood of protein interactions.[3]
Q4: My TSP peak isn't at 0 ppm. Why did it shift?
Unlike its counterpart DSS, the chemical shift of TSP's carboxylate group is sensitive to pH, which can slightly affect the electronic environment of the reference protons.[12][13] Significant deviations from 0 ppm can also be caused by temperature fluctuations or issues with the spectrometer's internal calibration, which may be referenced to the lock frequency rather than the internal standard itself.[11][14]
Q5: Are there better alternatives to TSP if I suspect it's interacting with my protein?
Yes. If TSP-protein interactions are suspected, consider the following options:
-
DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid): DSS is often the recommended standard for protein NMR because its chemical shift is much less sensitive to pH variations than TSP.[12] However, be aware that DSS can also interact with proteins.
-
External Referencing: This is the most robust solution to eliminate interaction problems. The reference compound (e.g., TSP or DSS in D₂O) is placed in a small, sealed capillary tube (a coaxial insert) that is then placed inside the main NMR tube. This physically separates the reference from the protein sample, preventing any interaction.[2][5]
In-Depth Troubleshooting Guides
A broadened TSP peak is a diagnostic clue. The following guides provide a systematic approach to identifying and resolving the root cause.
Troubleshooting Workflow
The logical flow for diagnosing the problem should follow a process of elimination, starting with the most common and easiest-to-fix issues.
Caption: A step-by-step flowchart for troubleshooting TSP peak broadening.
Guide 1: Correcting for Poor Spectrometer Shimming
Causality: An NMR spectrum's quality is critically dependent on the homogeneity of the static magnetic field (B₀) across the sample volume. The process of "shimming" uses a series of small coils to counteract minor field distortions. Poor shimming results in molecules in different parts of the sample experiencing slightly different magnetic fields, causing a distribution of resonance frequencies that manifests as a broadened peak for all signals, including TSP.[3][4][15]
Troubleshooting Protocol:
-
Re-shim the Spectrometer: Do not rely solely on automated shimming routines. Manually adjust the Z1, Z2, Z3, and Z4 shims, followed by the non-spinning shims (X, Y, etc.), to optimize the lock signal shape and level.
-
Use a Standard Sample: If your protein sample is difficult to shim, remove it and insert a standard shimming sample (often provided by the spectrometer manufacturer). If you can achieve sharp lines on the standard sample, the issue lies with your protein sample (see Guides 2 and 3). If not, the spectrometer probe may require professional attention.[4]
-
Check Sample Volume: Ensure your sample volume is correct for the type of NMR tube you are using (e.g., ~550 µL for a standard 5 mm tube). Samples that are too short are notoriously difficult to shim due to magnetic susceptibility distortions at the air-liquid interface.[4]
Guide 2: Optimizing Sample Conditions
Causality: The physical state of the sample is critical. Any factor that disrupts the homogeneity of the solution can degrade spectral quality.
Troubleshooting Protocol:
-
Problem: Particulate Matter: Protein aggregates or other solids create local magnetic field distortions.
-
Solution: Before transferring to the NMR tube, centrifuge your sample at high speed (e.g., >13,000 rpm for 10 minutes) and/or filter it through a 0.22 µm syringe filter to remove any insoluble material.
-
-
Problem: High Concentration/Viscosity: Highly concentrated protein samples (>1 mM) can become viscous, slowing molecular tumbling and leading to broader lines for all species, including TSP.[3][16]
-
Solution: Dilute your sample. While this reduces the signal-to-noise ratio, the improvement in line shape is often a worthwhile trade-off. For many proteins, concentrations of 0.3-0.5 mM are optimal.[16]
-
-
Problem: Paramagnetic Contamination: Trace amounts of paramagnetic metal ions (e.g., Mn²⁺, Cu²⁺) in your buffer can cause severe line broadening.[7]
-
Solution: Prepare buffers with high-purity water and salts. If contamination is suspected, treat the buffer with a chelating resin like Chelex-100 to remove divalent cations.[17]
-
| Parameter | Typical Range for Protein NMR | Rationale |
| Protein Concentration | 0.1 - 1.0 mM[7][16] | Balances signal strength with solubility and viscosity. |
| TSP Concentration | 10 - 50 µM[10] | Sufficient for referencing without causing interference. |
| pH | 6.0 - 7.5 | Protein stability is paramount; avoid the protein's pI.[10] |
| Ionic Strength | < 150 mM (for cryoprobes)[10] | High salt can damage cryogenic probes and affect protein stability. |
| Temperature | 288 - 308 K (15 - 35 °C) | Chosen to maximize protein stability and optimize exchange regimes. |
Caption: Table of typical sample parameters for protein NMR experiments.
Guide 3: Diagnosing and Mitigating TSP-Protein Interactions
Causality: If shimming is good and the sample is clear, the most likely remaining cause is a direct interaction between TSP and the protein. This is a chemical, not a physical, problem.
Troubleshooting Protocol:
-
Run a Control Spectrum: Prepare a sample containing your buffer and the same concentration of TSP, but without the protein. The TSP peak in this control sample should be very sharp. If it is broad here, the issue is with your TSP stock solution or a buffer component.
-
Perform a Titration: Acquire a simple 1D ¹H spectrum of your protein sample without TSP. Then, add a small aliquot of a concentrated TSP stock and acquire another spectrum. If the TSP peak appears broad only in the presence of the protein, this confirms an interaction.
-
Switch to an Alternative Reference:
-
DSS: Repeat the experiment using DSS instead of TSP. It may show less interaction, but this is not guaranteed.
-
External Referencing (Recommended): Use a coaxial insert. This physically isolates the reference standard, providing an unambiguous solution to the interaction problem. This is the gold standard when reference interactions are observed.[2][5]
-
| Reference Standard | Solubility | pH Sensitivity | Primary Use & Notes |
| TMS | Organic Solvents | Low | The primary reference for all NMR (0 ppm). Not water-soluble.[11][13] |
| TSP | Aqueous | Moderate | Common for aqueous samples. Carboxylate group pKa affects shift.[12][13] |
| DSS | Aqueous | Very Low | Recommended for protein NMR. Less pH-sensitive than TSP.[12][18] |
Caption: Comparison of common chemical shift reference standards in NMR.
Experimental Protocols
Protocol 1: Preparation of a 10 mM TSP Stock Solution
-
Weigh out a precise amount of high-purity TSP-d₄ powder.
-
Dissolve the powder in high-purity D₂O to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at 4°C. For long-term storage, consider freezing aliquots to prevent degradation.
Protocol 2: Verifying Spectrometer Homogeneity
-
Use a clean, high-quality NMR tube.
-
Add ~550 µL of 99.9% D₂O containing ~50 µM TSP.
-
Insert the sample into the magnet and allow it to equilibrate to the set temperature (~5-10 minutes).
-
Lock onto the deuterium signal.
-
Load the spectrometer's standard shimming file for your probe.
-
Manually adjust the on-axis (Z1-Z4) and off-axis (X, Y, etc.) shims to maximize the lock level and achieve a symmetric, stable lock signal.
-
Acquire a 1D ¹H spectrum. The TSP peak at 0 ppm should be a sharp, symmetric singlet with a linewidth (full width at half maximum) of <1-2 Hz. If this is achieved, the spectrometer is performing well.
References
-
NMR sample preparation guidelines. (n.d.). Novoprolabs. Retrieved from [Link]
-
Aramini, J. M., et al. (2011). Preparation of Protein Samples for NMR Structure, Function, and Small-Molecule Screening Studies. In Protein NMR Techniques (pp. 43-64). Humana Press. URL: [Link]
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Protein NMR Sample Requirements. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]
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Gowda, G. A. N., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Magnetic Resonance in Chemistry, 48(5), 357-365. URL: [Link]
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Protein chemical shift re-referencing. (2023, September 26). In Wikipedia. Retrieved from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
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How to Prepare Samples for NMR. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
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Hauser-Davis, R. A. (2015, March 17). Do internal standards in NMR interfere with proteins present in the sample? [Online forum post]. ResearchGate. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL: [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass. Retrieved from [Link]
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Can I use chemical shape indicators (CSI) other than TSP or DSS? (2016, February 8). Chenomx Inc. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]
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Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Hanson, M. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? [Online forum contribution]. Quora. Retrieved from [Link]
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Firdausiah, S. (2015, December 22). Why some thiourea compounds didn't show peak for NH in NMR spectrum? [Online forum post]. ResearchGate. Retrieved from [Link]
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Nasri, K., et al. (2020). Nuclear magnetic resonance (NMR) spectra of (a) synthetic TSP, (b) raw... [Image]. ResearchGate. Retrieved from [Link]
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Power, T. D. W. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21422. URL: [Link]
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Roy, R. (2019, November 24). Why TSP peak height seem to vary from spectrum to spectrum in 1D 1H NMR metabolomics? [Online forum post]. ResearchGate. Retrieved from [Link]
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Williamson, M. P. (2013). Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy. In Protein-Protein Interactions (pp. 277-296). Humana Press. URL: [Link]
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Battiste, J. L., & Wagner, G. (2000). Probing the atomic structure of transient protein contacts by paramagnetic relaxation enhancement solution NMR. Biochemistry, 39(18), 5355-5365. URL: [Link]
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Can we use any other internal reference other than TMS for NMR spectroscopy? (2021, June 27). [Online forum contribution]. Quora. Retrieved from [Link]
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Kleckner, I. R., & Foster, M. P. (2011). An introduction to NMR-based approaches for measuring protein dynamics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(8), 942-968. URL: [Link]
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Angulo, J., & Cuesta-Seijo, J. A. (2019). (S)Pinning down protein interactions by NMR. Protein Science, 28(6), 1046-1057. URL: [Link]
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Reference NMR to TMS or Residual Solvent Peak? (2017, November 15). [Online forum discussion]. Reddit. Retrieved from [Link]
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An, Y. J., & TI, L. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences, 7, 18. URL: [Link]
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Hoye, T. R. (2017, July 4). Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. [Blog post]. Mestrelab Research. Retrieved from [Link]
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Technical Support Center: TMSP & Serum Albumin Interactions
Welcome to the technical support center for researchers studying the interaction between sodium 3-(trimethylsilyl)propionate (TMSP) and serum albumin. This guide is designed to provide in-depth, practical solutions to common challenges encountered during these experiments. We move beyond simple protocols to explain the underlying principles, helping you design robust experiments and interpret your data with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding the use of TMSP in protein NMR studies, particularly with a promiscuous binder like serum albumin.
Q1: What is TMSP and why is it a standard choice for aqueous NMR referencing?
Sodium 3-(trimethylsilyl)propionate (TMSP), often referred to as TSP, is a chemical compound widely used as an internal reference standard for ¹H NMR spectroscopy in aqueous solutions like D₂O.[1] Its utility stems from several key properties:
-
High Water Solubility: The sodium propionate group ensures it dissolves readily in aqueous buffers used for biological samples.
-
Single, Sharp Signal: The nine protons on the three methyl groups of the trimethylsilyl (TMS) moiety are chemically equivalent. This results in a single, intense resonance peak, making it easy to identify.[2][3]
-
Reference Point: By international agreement (IUPAC), this signal is defined as 0.0 parts per million (ppm) on the chemical shift scale, providing a universal reference point.[2]
-
Inert Nature (Theoretically): TMSP is generally considered chemically inert and is chosen for its presumed lack of interaction with most analytes, a critical assumption for an internal standard.[3]
Q2: What is Human Serum Albumin (HSA) and what makes it a challenging protein for binding studies?
Human Serum Albumin (HSA) is the most abundant protein in blood plasma.[4] Its primary physiological role is the transport of a wide variety of endogenous and exogenous substances, including fatty acids, hormones, and pharmaceutical drugs.[5][6] This transport function is facilitated by several binding pockets on its surface, most notably Sudlow's sites I and II, which can accommodate a diverse range of molecular shapes and functionalities.[4] This inherent promiscuity in binding is precisely what makes it a crucial protein in drug development and, simultaneously, a challenge in biophysical assays. Any molecule in the solution, including buffer components or reference compounds, has the potential to interact with HSA.
Q3: Does TMSP actually bind to serum albumin?
Yes, despite its intended role as an "inert" standard, TMSP can and does exhibit weak, transient binding to serum albumin. The trimethylsilyl head of TMSP is hydrophobic, while the propionate tail is anionic. This structure allows it to engage in both hydrophobic and electrostatic interactions with albumin's binding sites, which are known to accommodate such features.[7] While this interaction is typically weak (in the millimolar dissociation constant range), it is significant enough to be detected by highly sensitive NMR methods and can compromise its function as a stable reference.[8][9]
Section 2: Troubleshooting Guide for Experimental Issues
This section is formatted to directly address specific problems you may encounter in the lab. Each issue is followed by an analysis of the cause and a set of actionable solutions.
Issue 1: The TMSP reference peak at 0.0 ppm is drifting during my protein titration.
-
Question: "I am titrating a ligand into my serum albumin solution, using TMSP as the internal reference. As I increase the protein concentration, I've noticed the TMSP peak is shifting slightly upfield or downfield. Why is this happening and how can I trust my other chemical shifts?"
-
Underlying Cause & Analysis: This is the most direct evidence that your reference standard is not inert in your system. The chemical shift of a nucleus is highly sensitive to its local electronic environment.[10] When TMSP binds to albumin, even transiently, its protons experience a different environment compared to when they are free in the bulk solvent. The observed peak is a population-weighted average of the free and bound states. As you change the protein concentration, you alter the ratio of free to bound TMSP, causing this weighted average chemical shift to drift. This violates the fundamental assumption of an internal standard, rendering it unreliable for referencing other peaks in your spectrum.[8][9]
-
Solutions & Protocols:
-
Switch to an External Reference: The most rigorous solution is to use an external reference. This involves placing a small amount of TMSP (or DSS) in D₂O within a sealed capillary tube (e.g., a coaxial insert) inside your main NMR tube. The reference standard is physically separated from the protein sample and will not interact.
-
Use the Water Signal (with Caution): In some cases, the residual HDO signal can be used for referencing, but its chemical shift is highly sensitive to temperature and pH. This requires careful calibration and may not be suitable for all experiments.
-
Re-reference Data Post-Acquisition: If you have already collected the data, you may be able to re-reference your spectra using software, provided you have another peak in your spectrum (e.g., from a buffer component) that you can prove is unaffected by the titration. However, this is not ideal.[11]
-
Issue 2: The TMSP signal is getting broader and losing intensity.
-
Question: "As I add serum albumin to my solution, the TMSP peak becomes noticeably broader and shorter. What does this tell me, and is it a problem?"
-
Underlying Cause & Analysis: This phenomenon, known as line broadening, is another strong indicator of binding.[12] The peak width (or linewidth) in an NMR spectrum is inversely proportional to the transverse relaxation time (T₂). Small molecules like TMSP tumble rapidly in solution, leading to long T₂ times and sharp peaks. Large molecules like albumin tumble much more slowly, resulting in short T₂ times and broad peaks. When TMSP binds to albumin, it effectively takes on the slow tumbling properties of the much larger protein. This dramatically shortens its T₂, causing the observed signal to broaden.[13] This effect is particularly pronounced in the intermediate exchange regime on the NMR timescale, where the rate of binding and unbinding is comparable to the difference in resonance frequency between the free and bound states.[14]
-
Solutions & Protocols:
-
Leverage it as Data: This is not just a problem; it's data. The change in linewidth can be used to quantify the binding interaction. By measuring the TMSP linewidth at various concentrations of albumin, you can fit the data to a binding isotherm to estimate the dissociation constant (Kᴅ).[13]
-
Use Ligand-Observed Techniques: If your goal is to study a primary ligand, and TMSP is merely an interfering reference, this broadening confirms the need to remove it or use an external reference. The broadening of TMSP serves as a positive control, indicating that albumin is "active" and capable of binding small molecules.
-
Issue 3: My protein sample is aggregating during the experiment.
-
Question: "During my long NMR titration, I noticed the solution becoming slightly opalescent, and the quality of my spectra (shimming and signal-to-noise) has degraded. What is happening?"
-
Underlying Cause & Analysis: You are likely observing protein aggregation.[15][16] NMR experiments often require high protein concentrations and can run for hours or days at temperatures (e.g., 25-37°C) that can challenge protein stability.[17] Aggregation can be triggered by:
-
Suboptimal Buffer Conditions: pH or ionic strength may not be ideal for your specific protein construct, leading to unfolding and aggregation.[18]
-
High Concentration: Pushing the concentration beyond the protein's solubility limit.
-
Ligand-Induced Aggregation: The binding of your ligand of interest (or even TMSP) could induce a conformational change that exposes hydrophobic patches, leading to aggregation.
-
-
Solutions & Protocols:
-
Optimize Sample Conditions with a Thermal Shift Assay (TSA): Before committing large amounts of expensive, isotope-labeled protein to an NMR experiment, use a TSA (also known as Differential Scanning Fluorimetry or ThermoFluor) to rapidly screen a wide range of buffers, pH values, salts, and stabilizing excipients. This technique requires very little protein and can identify conditions that maximize the thermal stability of your albumin sample, which often correlates with long-term stability in the NMR tube.[17]
-
Filter Your Sample: Always filter your protein sample through a 0.22 µm filter immediately before placing it in the NMR tube to remove any pre-existing small aggregates.
-
Work at Lower Concentrations: If possible, reduce the protein concentration. This may require a spectrometer with a high-field magnet or a cryoprobe to compensate for the loss in signal.
-
Check for Aggregation Post-Experiment: Use Dynamic Light Scattering (DLS) to check the aggregation state of your sample before and after the NMR experiment to confirm if aggregation occurred.
-
Section 3: Key Experimental Protocols and Data
To aid in your experimental design, we provide a generalized protocol for a titration experiment and a table of key parameters.
Protocol: 1D ¹H NMR Titration to Characterize TMSP-HSA Interaction
-
Sample Preparation:
-
Prepare a concentrated stock solution of Human Serum Albumin (e.g., 1-2 mM) in your chosen NMR buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4) prepared in 99.9% D₂O.
-
Prepare a high-concentration stock solution of TMSP (e.g., 50-100 mM) in the exact same D₂O buffer.
-
Create your initial sample by diluting the HSA stock to the desired starting concentration (e.g., 50 µM) in an NMR tube. The final volume should be ~500-600 µL.
-
-
NMR Acquisition (Initial Point):
-
Place the sample in the spectrometer and allow it to equilibrate to the target temperature (e.g., 298 K).
-
Lock and shim the instrument carefully. Poor shimming can cause peak broadening unrelated to binding.[19]
-
Acquire a high-quality 1D ¹H spectrum of the protein alone. This is your baseline.
-
-
Titration Steps:
-
Carefully add a small aliquot (e.g., 1-5 µL) of the TMSP stock solution directly into the NMR tube.
-
Gently mix the sample (e.g., by inverting the capped tube 3-5 times, avoiding shaking which can cause frothing and denaturation) and allow it to equilibrate.
-
Re-shim the instrument (as the sample volume and composition have slightly changed) and acquire another 1D ¹H spectrum.
-
Repeat these steps to obtain spectra at multiple TMSP concentrations, creating a titration curve.
-
-
Data Analysis:
-
Process all spectra uniformly (e.g., same Fourier transformation and phasing parameters).
-
Measure the chemical shift and/or linewidth of the TMSP peak at each titration point.
-
Plot the change in chemical shift (Δδ) or linewidth against the molar ratio of TMSP to HSA.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kᴅ).[14]
-
Data Presentation: Typical Experimental Parameters
| Parameter | Typical Range | Rationale & Considerations |
| Protein Concentration | 25 µM - 200 µM | Balance between signal-to-noise and risk of aggregation. HSA is highly soluble, but higher concentrations can lead to broader lines. |
| TMSP Concentration | 0.1 mM - 5 mM | Should span the expected Kᴅ. Start low and titrate up to at least 5-10 times the protein concentration to approach saturation. |
| Temperature | 298 K (25 °C) - 310 K (37 °C) | Physiological temperature (310 K) is often relevant, but lower temperatures (298 K) can improve spectral quality and protein stability.[17] |
| pH | 6.5 - 7.5 | Should be controlled by a buffer (e.g., phosphate, HEPES) to maintain the native protein fold and charge state. HSA stability is pH-dependent.[18] |
| Ionic Strength | 50 mM - 200 mM NaCl | Mimics physiological conditions and helps to screen non-specific electrostatic interactions, reducing the risk of aggregation. |
Section 4: Visualization of Key Concepts
Visual aids can clarify complex relationships in NMR. Below are diagrams generated using DOT language to illustrate critical workflows and concepts.
Experimental Workflow Diagram
Caption: Workflow for an NMR titration experiment to determine binding affinity.
NMR Exchange Regimes Diagram
Caption: The effect of exchange kinetics on NMR peak appearance.
References
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Sugase, K., Konuma, T., & Ishida, Y. (2016). Quantitative analysis of protein-ligand interactions by NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 32-48. [Link]
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Shortridge, M. D., Liranso, T., & Hage, D. S. (2008). Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. Journal of Combinatorial Chemistry, 10(4), 584-591. [Link]
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Creative Biostructure. (2025). NMR for Studying Protein-Ligand Interactions. Creative Biostructure. [Link]
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van der Zwan, J., Janssen, H. G., & van der Knaap, M. C. (2024). Measuring Protein–Ligand Binding by Hyperpolarized Ultrafast NMR. ACS Publications. [Link]
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Mateja, A., & Vaynberg, J. (2016). Optimization of protein samples for NMR using thermal shift assays. Journal of Biomolecular NMR, 65(3-4), 111-119. [Link]
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Juskowiak, B., & Bilmes, G. M. (2020). Multi-Spectroscopic and Molecular Modeling Studies of Interactions Between Anionic Porphyrin and Human Serum Albumin. MDPI. [Link]
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Naeem, A., & Al-Salabi, M. I. (2022). Multi-Spectroscopic Characterization of Human Serum Albumin Binding with Cyclobenzaprine Hydrochloride: Insights from Biophysical and In Silico Approaches. Molecules, 27(19), 6296. [Link]
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Sztucki, M., & Narayanan, T. (2016). Thermally induced conformational changes and protein–protein interactions of bovine serum albumin in aqueous solution under different pH and ionic strengths as revealed by SAXS measurements. Soft Matter, 12(3), 823-834. [Link]
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Vega, A. J. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences, 7, 27. [Link]
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Foroozandeh, M., & Morris, G. A. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21422. [Link]
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Barnard, J. A., & Singh, S. K. (2016). Transmission electron microscopy as an orthogonal method to characterize protein aggregates. Journal of Pharmaceutical Sciences, 105(1), 1-11. [Link]
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Belinskaia, D. A., & Voronina, P. A. (2020). Review: Modifications of Human Serum Albumin and Their Binding Effect. International Journal of Molecular Sciences, 21(11), 3892. [Link]
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Kumar, V., & Kumar, S. (2022). Current Understanding of Protein Aggregation in Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(21), 13352. [Link]
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Walker, L. C., & Jucker, M. (2018). Intercellular Spread of Protein Aggregates in Neurodegenerative Disease. Annual Review of Neuroscience, 41, 481-501. [Link]
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Chen, L., & Xu, J. (2019). Protein aggregation linked to Alzheimer's disease revealed by saturation transfer MRI. NeuroImage, 188, 417-425. [Link]
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Technical Support Center: Accurate Chemical Shift Referencing in Aqueous Media Using DSS
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper use of sodium 3-(trimethylsilyl)propionate (DSS) and its deuterated analog, TSP (sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid), for accurate chemical shift referencing in Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into best practices, troubleshoot common issues, and provide detailed protocols to ensure the integrity and reproducibility of your NMR data.
The Foundation: Why Accurate Referencing is Critical
In NMR spectroscopy, the chemical shift (δ) is a relative measurement, not an absolute one. It is the resonance frequency of a nucleus relative to a standard reference compound.[1] Inconsistent or inaccurate referencing makes it impossible to compare data across different experiments, laboratories, or with published literature.[2] This is particularly detrimental in fields like structural biology and metabolomics, where minute changes in chemical shifts can indicate significant structural or environmental changes in a molecule. The International Union of Pure and Applied Chemistry (IUPAC) recommends using a single, universal reference to ensure data consistency.[3] For aqueous solutions, the recommended primary reference is the methyl ¹H signal of DSS, set to 0 ppm.[3][4]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of DSS and TSP for chemical shift correction.
1. Why should I use DSS or TSP instead of TMS for my aqueous samples?
Tetramethylsilane (TMS) is the gold standard for referencing in organic solvents due to its chemical inertness and a single, sharp signal at 0 ppm.[2] However, TMS is not soluble in water.[4][5] DSS and TSP are water-soluble analogs of TMS, making them suitable for aqueous samples commonly used in biological and pharmaceutical research.[2][4][6]
2. What is the difference between DSS and TSP?
The primary difference lies in their functional groups, which affects their pH sensitivity.
-
DSS (Sodium 3-(trimethylsilyl)propanesulfonate): Contains a sulfonate group. Its chemical shift is relatively insensitive to pH variations, making it the recommended standard for most biological NMR applications, especially for protein studies.[7][8]
-
TSP (Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid): Contains a carboxylic acid group. As a weak acid, its chemical shift can be more susceptible to changes in pH.[5][8]
For most applications, particularly when working with biomolecules where pH stability is crucial, DSS is the superior choice.
3. When should I use the deuterated form, TSP (DSS-d4/d6)?
The non-deuterated form of DSS has methylene protons that give rise to signals at approximately 0.63, 1.75, and 2.91 ppm.[8] These signals can overlap with resonances from your analyte, complicating spectral analysis.[5] The deuterated versions, such as TSP (often referred to as DSS-d4 or DSS-d6), replace these methylene protons with deuterium, thus removing these interfering signals from the ¹H NMR spectrum.[3][9][10] Therefore, it is highly recommended to use deuterated DSS (TSP) for all aqueous ¹H NMR studies unless you are certain that the DSS methylene signals will not interfere with your analysis.
4. What concentration of DSS/TSP should I use?
For routine chemical shift referencing, a concentration of approximately 1 mM is generally recommended.[3] However, for quantitative NMR (qNMR), the concentration of the internal standard must be known accurately.[11][12] It is important to note that at high concentrations, DSS can self-associate, which may affect its chemical shift and diffusion properties.[13][14]
5. Can DSS or TSP interact with my sample?
Yes, this is a critical consideration. Both DSS and TSP have been shown to interact with certain molecules, particularly proteins and cationic peptides, through electrostatic and hydrophobic interactions.[13][15][16][17] These interactions can lead to a shift in the DSS/TSP reference signal, introducing errors into your chemical shift measurements.[13][16] If you suspect an interaction, you may observe broadening or a shift in the DSS/TSP peak as you vary the concentration of your analyte.
Troubleshooting Guide
This section addresses specific problems you might encounter when using DSS or TSP for chemical shift referencing.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| The DSS/TSP signal is not at 0 ppm. | Incorrect referencing during data processing. Interaction with the analyte. Temperature fluctuations. | 1. Re-reference your spectrum: Manually set the trimethylsilyl peak of DSS/TSP to 0 ppm in your NMR processing software. 2. Check for interactions: Acquire a spectrum of DSS/TSP in your buffer without the analyte. If the chemical shift is now at 0 ppm, this suggests an interaction with your sample. Consider using an alternative reference standard like DSA (4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate) for cationic samples.[15][17] 3. Ensure temperature stability: The chemical shift of water is highly temperature-dependent.[18] While DSS is less sensitive, significant temperature variations can still cause minor shifts. Ensure your sample is equilibrated at the desired temperature before acquisition. |
| The DSS/TSP signal is broad. | Interaction with macromolecules (e.g., proteins, lipids).[19] High viscosity of the sample. Poor shimming. | 1. Investigate interactions: As mentioned above, interactions can lead to line broadening.[15] 2. Optimize shimming: A broad reference signal can be a symptom of poor magnetic field homogeneity. Try re-shimming the spectrometer, potentially using the DSS/TSP signal itself for shimming if it is strong enough.[19] |
| I see extra peaks from my reference standard. | You are using non-deuterated DSS. | The methylene groups in non-deuterated DSS give rise to signals in the ¹H spectrum.[5][8] To avoid this, use a deuterated version like TSP (DSS-d4/d6).[3][9][10] |
| My chemical shifts are inconsistent between samples. | Inconsistent addition of DSS/TSP. pH variations between samples. Temperature differences between acquisitions. | 1. Prepare a stock solution: To ensure consistent concentration, prepare a stock solution of DSS/TSP in your buffer and add a precise volume to each sample. 2. Buffer your samples adequately: Ensure your buffer has sufficient capacity to maintain a constant pH across all samples, as pH can influence the chemical shifts of your analyte. 3. Maintain consistent temperature: As noted earlier, temperature stability is crucial for reproducible chemical shifts.[18] |
Experimental Protocols
Protocol 1: Preparation of a DSS/TSP Stock Solution for Internal Referencing
This protocol describes the preparation of a stock solution, which is the recommended method for ensuring consistent reference concentration across multiple samples.
Materials:
-
Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP or DSS-d4)
-
Deuterium oxide (D₂O) or your experimental buffer prepared in D₂O
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of TSP needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the TSP: Accurately weigh the calculated mass of TSP.
-
Dissolve in D₂O/buffer: Dissolve the weighed TSP in a precise volume of D₂O or your D₂O-based buffer.
-
Ensure complete dissolution: Vortex the solution until the TSP is completely dissolved.
-
Store appropriately: Store the stock solution at 4°C when not in use.
Protocol 2: Preparing an NMR Sample with an Internal DSS/TSP Reference
Procedure:
-
Prepare your analyte solution: Dissolve your sample in the appropriate D₂O-based buffer to the desired final volume (e.g., 540 µL).
-
Add the DSS/TSP stock: Add a precise volume of your DSS/TSP stock solution to your analyte solution to achieve the desired final reference concentration (e.g., add 60 µL of a 10 mM stock to 540 µL of your sample to get a final concentration of 1 mM in 600 µL).
-
Mix thoroughly: Gently vortex the final solution to ensure homogeneity.
-
Transfer to an NMR tube: Transfer the solution to a clean, high-quality NMR tube.[20][21]
-
Acquire and process data: Acquire your NMR spectrum. During processing, set the chemical shift of the trimethylsilyl peak of DSS/TSP to 0.0 ppm.
Visualizing the Workflow
The following diagram illustrates the decision-making process for accurate chemical shift referencing using DSS/TSP.
// Connections start -> choose_ref; choose_ref -> use_dss [label="pH sensitive sample? (No)"]; choose_ref -> use_tsp [label="pH sensitive sample? (Yes)"]; use_dss -> deuterated; use_tsp -> deuterated; deuterated -> yes_deut [label="¹H NMR"]; deuterated -> no_deut [label="Other nuclei or no overlap"]; yes_deut -> add_ref; no_deut -> add_ref; add_ref -> acquire; acquire -> process; process -> check_peak; check_peak -> end_ok [label="Yes"]; check_peak -> issue [label="No"]; issue -> investigate; investigate -> consider_alt; }
Caption: Decision workflow for using DSS/TSP as an internal reference.Concluding Remarks
Achieving accurate and reproducible chemical shifts in aqueous NMR is fundamental to high-quality research. While DSS and its deuterated analogs are invaluable tools, their use requires a clear understanding of their properties and potential interactions. By following the guidelines and protocols outlined in this technical support guide, researchers can confidently correct for chemical shift errors and ensure the integrity of their data.
References
-
Chemical Shift Referencing - NMR Facility, UCSB Chem and Biochem. (URL: [Link])
-
1H Chemical Shift Referencing in Aqueous Solutions - University of Ottawa NMR Facility Blog. (URL: [Link])
-
TMSP-2,2,3,3-D4-5G | Norell - NMR Tubes. (URL: [Link])
-
Protein chemical shift re-referencing - Wikipedia. (URL: [Link])
-
Concentration-dependent changes to diffusion and chemical shift of internal standard molecules in aqueous and micellar solutions - PubMed. (URL: [Link])
-
Chemical shift referencing. (URL: [Link])
-
DSA: A New Internal Standard for NMR Studies in Aqueous Solution | Organic Letters. (URL: [Link])
-
Understanding TMS and DSS: The Cornerstones of NMR Standardization - Oreate AI Blog. (URL: [Link])
-
Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media - PubMed. (URL: [Link])
-
DSS (NMR standard) - Grokipedia. (URL: [Link])
-
NMR Sample Preparation - Chemical Instrumentation Facility. (URL: [Link])
-
DSS – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Concentration-dependent changes to diffusion and chemical shift of internal standard molecules in aqueous and micellar solutions - ResearchGate. (URL: [Link])
-
NMR Sample Preparation. (URL: [Link])
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (URL: [Link])
-
"DSA: A New Internal Standard for NMR Studies of Cationic Peptides" Nowick, J. S.; Khakshoor, O.; Hashemzadeh, M. (URL: [Link])
-
NMR Sample Preparation. (URL: [Link])
-
BACKGROUND: There are a number of issues that should be considered when measuring NMR spectra for purposes of quantitative anal. (URL: [Link])
-
Referencing of the chemical shift scale in the NMR data. (URL: [Link])
-
Chemical Shift Referencing for Biomolecular NMR - Josh Kurutz. (URL: [Link])
-
DSS (NMR standard) - Wikipedia. (URL: [Link])
-
Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (URL: [Link])
-
NMR Sample Preparation: The Complete Guide - Organomation. (URL: [Link])
-
Internal standards for aqueous NMR studies. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Auto-offsetting and -referencing in biomolecular NMR experiments. (URL: [Link])
-
Can we use any other internal reference other than TMS for NMR spectroscopy? - Quora. (URL: [Link])
-
Chemical shifts (referenced to DSS; open circles, top) and residuals... - ResearchGate. (URL: [Link])
-
Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07] - BIPM. (URL: [Link])
-
Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. (URL: [Link])
-
Alternative secondary references. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Why is DSS used instead of TMS as the H chemical shift reference for a biological sample? (URL: [Link])
-
How to Prepare Samples for NMR - ResearchGate. (URL: [Link])
-
chemical shifts (relative to dss) and environ- mental sensitivity of common internal '~c standards - ResearchGate. (URL: [Link])
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (URL: [Link])
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Technical Support Center: Minimizing TSP Signal Overlap in NMR-Based Metabolomics
Welcome to the technical support center for NMR-based metabolomics. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common yet critical issues in sample analysis: the overlap of the internal standard Trimethylsilylpropanoic acid (TSP) signal with key metabolite resonances. Adherence to the principles and protocols outlined below will significantly enhance the quality, reproducibility, and accuracy of your metabolomic data.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered with TSP.
Q1: My TSP signal is not at 0.0 ppm and is overlapping with other peaks. What is the primary cause?
A: The most frequent cause is sample pH variation. TSP contains a carboxylic acid group, and its protonation state changes with pH.[1] This alters the electronic environment of the trimethylsilyl protons, causing the singlet to shift from its calibrated 0.0 ppm position. In unbuffered or poorly buffered samples, such as urine, pH can range widely (from 4.5 to 8), leading to significant and inconsistent TSP shifts.[2][3]
Q2: Which metabolites are most at risk of being obscured by a shifted TSP signal?
A: The aliphatic region of the ¹H-NMR spectrum is most affected. A shifted TSP peak can easily overlap with the critical methyl doublet of lactate (~1.33 ppm) and the methyl doublet of alanine (~1.47 ppm), as well as acetyl signals from glycoproteins. Given the importance of these metabolites in cellular energy metabolism, their accurate quantification is paramount.
Q3: Is it acceptable to simply exclude the region around the TSP signal from my analysis?
A: While this is a common practice in untargeted chemometric analysis, it is not an ideal solution. First, you risk excluding signals from important, low-concentration metabolites that may be adjacent to the TSP peak. Second, for quantitative studies where TSP is used to determine the absolute concentration of other metabolites, its signal integrity is essential. A shifted, broadened, or overlapping peak makes accurate integration impossible.
Q4: Can I use a different reference compound to avoid this issue?
A: Yes, the most common alternative is DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).[1] The sulfonic acid group in DSS is much more acidic than TSP's carboxylic acid group, meaning it remains deprotonated and its chemical shift is stable over a much wider pH range, making it less sensitive to pH variations.[1][4] However, DSS has its own challenges, including additional peaks and a tendency to bind to proteins in samples like serum or plasma.[5][6][7]
Part 2: In-Depth Troubleshooting Guides
For more complex or persistent issues, these guides provide structured, step-by-step solutions.
Guide 1: Root Cause Analysis of TSP Signal Shift
Before implementing a solution, it is crucial to diagnose the cause of the TSP signal instability. The following workflow provides a logical path for troubleshooting.
Caption: Troubleshooting workflow for diagnosing TSP signal overlap.
Causality Explained:
-
pH is the First Checkpoint: As established, pH is the dominant factor influencing TSP's chemical shift.[8][9] Therefore, verifying the buffering capacity of your sample preparation is the first logical step. Inconsistent pH across a sample set is a major source of irreproducibility.[10]
-
Protein Binding as a Confounder: In biofluids like plasma, TSP can bind to macromolecules such as albumin.[11] This interaction can cause both a shift and a broadening of the TSP signal, reducing its reliability for both referencing and quantification.[6] If your samples are protein-rich, buffering alone may not solve the problem.
Guide 2: Protocol for Robust Sample Buffering
The single most effective strategy to prevent TSP shift is to maintain a constant sample pH. This protocol describes the preparation of a standard phosphate buffer for reconstituting dried extracts or diluting biofluids.
Objective: To prepare a 100 mM potassium phosphate buffer (pH 7.4) in D₂O containing a known concentration of TSP.
Materials:
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Deuterium oxide (D₂O, 99.9%)
-
TSP (sodium-3-(trimethylsilyl)propionate-2,2,3,3-d₄)
-
Calibrated pH meter with an electrode suitable for non-aqueous solutions or calibrated with appropriate standards.
Step-by-Step Protocol:
-
Prepare Stock Solutions:
-
Prepare a 1 M stock solution of KH₂PO₄ in D₂O.
-
Prepare a 1 M stock solution of K₂HPO₄ in D₂O.
-
-
Create the Buffer:
-
In a clean beaker, combine the stock solutions. A good starting point for pH 7.4 is a volume ratio of approximately 19:81 (KH₂PO₄:K₂HPO₄).
-
Place the beaker on a stir plate and slowly add one solution to the other while monitoring the pH with a calibrated meter.
-
Adjust the pH to exactly 7.4. Note that the meter reading in D₂O will be slightly different from H₂O. For consistency, use the pD, which can be estimated as pD = pH_reading + 0.4. The key is consistency across all samples.
-
-
Add TSP:
-
Once the pH is stable, dissolve the required amount of TSP into the buffer to achieve the desired final concentration (e.g., 0.5 mM). Ensure it is fully dissolved.
-
-
Sample Preparation:
-
For a typical metabolomics sample, mix your biofluid (e.g., 540 µL of urine) with the buffer solution (e.g., 60 µL of a 10x concentrated buffer) to achieve the final desired buffer and TSP concentration in the NMR tube.[12]
-
-
Final Check:
Self-Validation: By preparing all samples in a batch with this identical buffer, the chemical environment is standardized, minimizing pH-induced variations. A correctly prepared sample set should exhibit a sharp TSP singlet at 0.0 ppm with minimal deviation across all spectra.
Guide 3: Selecting the Right Internal Standard
If robust buffering is insufficient or impractical, or if protein binding is a major concern, switching to an alternative referencing strategy is the next logical step.
Data Presentation: Comparison of Internal Referencing Strategies
| Feature | TSP | DSS | DSS-d6 | External (Capillary Insert) |
| Structure | Trimethylsilylpropanoic acid | 4,4-dimethyl-4-silapentane-1-sulfonic acid | Deuterated DSS | Any standard (e.g., TSP) |
| pH Sensitivity | High (due to carboxyl group)[1] | Low (due to sulfonate group)[4] | Low | None (physically isolated)[14] |
| Protein Binding | Moderate[5][11] | High[5] | High | None |
| Other ¹H Signals | None | Yes (~0.6, 1.8, 2.9 ppm)[1] | No (deuterated) | None (in sample spectrum) |
| Pros | Inexpensive, single sharp peak. | Low pH sensitivity. | Low pH sensitivity, single peak. | No sample interaction, reusable.[15] |
| Cons | pH sensitive, protein binding. | Protein binding, multiple peaks can obscure metabolites. | Expensive. | Magnetic susceptibility differences can affect shimming, tricky to set up.[16] |
Experimental Protocol: Using an External Reference via Capillary Insert
Objective: To physically isolate the reference standard from the sample matrix to eliminate all chemical interactions.
Materials:
-
5 mm NMR tubes
-
Glass capillary inserts (e.g., 1.0-1.7 mm O.D.)[17]
-
Reference solution (e.g., 0.5 mM TSP in D₂O)
-
Parafilm or sealant
Step-by-Step Protocol:
-
Prepare the Insert:
-
Prepare the Sample:
-
Prepare your biological sample (e.g., cell extract, biofluid) as you normally would, but do not add any internal standard.
-
Transfer the sample into a 5 mm NMR tube.
-
-
Combine Sample and Insert:
-
Gently slide the sealed capillary insert into the NMR tube containing your sample. Ensure it is fully submerged and centered.
-
Wrap a thin strip of parafilm around the top of the NMR tube to secure the insert and prevent evaporation.[17]
-
-
NMR Acquisition:
-
Acquire your NMR data. You will see the sharp singlet from the TSP inside the capillary, completely unaffected by the sample's pH or protein content.
-
Crucial Note: Shimming may be more challenging due to the magnetic susceptibility difference between the glass of the capillary, the reference solution, and the bulk sample. Careful, automated, and potentially manual shimming is required for high resolution.
-
Caption: Workflow for using an external capillary reference.
Guide 4: Advanced Strategy - Post-Acquisition Referencing
For some sample types, particularly urine, where pH varies dramatically and buffering may alter the native metabolic state, an alternative is to reference the spectrum after data collection using a stable, endogenous metabolite signal.
-
Principle: In many biofluids, certain metabolites are always present and have sharp, singlet peaks in uncluttered regions of the spectrum. Their chemical shift is used to calibrate the x-axis of the entire spectrum.
-
Common Endogenous References:
-
Urine: Creatinine singlet at ~3.05 ppm or ~4.05 ppm.
-
Plasma/Serum: The anomeric proton of α-glucose at ~5.23 ppm.[7]
-
-
Workflow:
-
Acquire spectra without a primary chemical shift reference (though TSP may still be added if needed for quantification).
-
In your NMR processing software, identify the chosen endogenous peak (e.g., creatinine at 3.05 ppm).
-
Use the software's referencing command to set the chemical shift of that specific peak to its known value. This will adjust the entire ppm axis accordingly.
-
-
Trustworthiness: This method ensures that all spectra are referenced consistently relative to an internal component of the biological system itself, bypassing the issues of additive standards. However, its accuracy depends on the absolute stability of the chosen endogenous peak's chemical shift, which is generally high but not infallible.
References
-
DSS (NMR standard). Wikipedia. [Link]
-
Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media. Journal of Biomolecular NMR. [Link]
-
Protein chemical shift re-referencing. Wikipedia. [Link]
-
Quantitative NMR Methods in Metabolomics. NIH Public Access. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Best Practices in NMR Metabolomics: Current State. NIH Public Access. [Link]
-
General Guidelines for Sample Preparation Strategies in HR-MAS NMR-based Metabolomics of Microscopic Specimens. Semantic Scholar. [Link]
-
Simple and Rapid (Extraction) Protocol for NMR Metabolomics—Direct Measurement of Hydrophilic and Hydrophobic Metabolites Using Slice Selection. ACS Publications. [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Greenwich Academic Literature Archive (GALA). [Link]
-
Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. NIH Public Access. [Link]
-
NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers. [Link]
-
NMR metabolite quantification of a synthetic urine sample: an inter-laboratory comparison of processing workflows. NIH Public Access. [Link]
-
DSS – Knowledge and References. Taylor & Francis Online. [Link]
-
NMR Experiment Procedure. Emory University. [Link]
-
Capillary-tube package devices for the quantitative performance evaluation of nuclear magnetic resonance spectrometers and pulse sequences. AIP Publishing. [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. NIH Public Access. [Link]
-
NMR Precision Metabolomics: Dynamic Peak Sum Thresholding and Navigators for Highly Standardized and Reproducible Metabolite Profiling of Clinical Urine Samples. NIH Public Access. [Link]
-
Chemical shift referencing. Weizmann Institute of Science. [Link]
-
NMR Spectroscopy Techniques for Application to Metabonomics. Leiden University. [Link]
-
NMR Sample Preparation. NESG Wiki. [Link]
-
What are preferable internal and external standards other than TSP in NMR-matabolomics of cancer cells? ResearchGate. [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
Chemical Shift Referencing. UC Santa Barbara NMR Facility. [Link]
-
Why TSP peak height seem to vary from spectrum to spectrum in 1D 1H NMR metabolomics? ResearchGate. [Link]
-
A, effect of pH on the chemical shift position of the 1 H NMR CH 2... ResearchGate. [Link]
-
Recommendations and Standardization of Biomarker Quantification Using NMR-Based Metabolomics with Particular Focus on Urinary An. FLORE Repository. [Link]
-
NMR Techniques in Metabolomic Studies: A Quick Overview on Examples of Utilization. MDPI. [Link]
-
An overview of processing urine NMR metabolomics data. a) Superimposed... ResearchGate. [Link]
-
Standardizing the experimental conditions for using urine in NMR-based metabolomic studies with a particular focus on diagnostic studies. NIH Public Access. [Link]
-
NMR-based serum and urine metabolomic profile reveals suppression of mitochondrial pathways in experimental sepsis-associated acute kidney injury. American Physiological Society. [Link]
-
Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? ResearchGate. [Link]
-
pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. NIH Public Access. [Link]
-
Chemical shifts. University of Regensburg. [Link]
-
In situ pH determination based on the NMR analysis of ¹H-NMR signal intensities and ¹⁹F-NMR chemical shifts. Scholars' Mine. [Link]
Sources
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- 2. NMR Precision Metabolomics: Dynamic Peak Sum Thresholding and Navigators for Highly Standardized and Reproducible Metabolite Profiling of Clinical Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein chemical shift re-referencing - Wikipedia [en.wikipedia.org]
- 5. Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best Practices in NMR Metabolomics: Current State - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. pubs.aip.org [pubs.aip.org]
Technical Support Center: Optimizing TSP Referencing in Variable-Temperature NMR
Topic: Effect of Temperature on Sodium 3-(trimethylsilyl)propionate (TSP) Reference Signal Audience: Researchers, Scientists, and Drug Development Professionals Version: 2.1 (Current as of 2025)
Executive Summary & Core Physics
The "Static" Anchor Fallacy: In aqueous NMR spectroscopy, Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) is the standard internal reference, conventionally set to 0.00 ppm . However, users performing Variable Temperature (VT) experiments often encounter spectral drifts.
The Reality: While TSP is chemically stable, its resonance frequency is not absolute. However, the primary phenomenon observed in VT-NMR is not the drift of TSP itself, but the massive chemical shift drift of the water solvent relative to the TSP anchor.
Key Physical Constants
| Parameter | Value / Behavior | Impact on Experiment |
| TSP Temperature Coefficient | Negligible for routine analysis; significant for high-precision thermodynamics. | |
| H₂O/HDO Temperature Coefficient | Major. Water moves upfield (lower ppm) as temperature increases. | |
| TSP-Protein Interaction | Hydrophobic Binding | Causes TSP broadening and frequency shifts, invalidating the reference. |
| pH Sensitivity | Minor (pKa > 14) | TSP is generally pH stable, unlike DSS which is superior but harder to remove. |
Troubleshooting Guide: Diagnostics & Solutions
Symptom A: "My peaks are drifting, but I locked the sample."
Diagnosis: The lock solvent (typically D₂O) and the internal reference (TSP) respond differently to temperature.[1][2] Mechanism: The deuterium lock frequency changes with temperature.[3] If the spectrometer "locks" to a shifting deuterium signal, it adjusts the field to keep deuterium constant, thereby artificially shifting the proton spectrum.
-
Step 1: Check if the spectrometer is compensating for the lock drift.
-
Step 2: If referencing to internal TSP, the TSP peak should be manually or automatically reset to 0.00 ppm at every temperature point.
-
Step 3: Observe the water peak. If TSP is at 0.00, water should move upfield (to the right) by ~0.1 ppm for every 10°C increase.
Symptom B: TSP Signal is Broad or Asymmetric
Diagnosis: Protein Binding or Exchange Broadening. Mechanism: TSP contains a hydrophobic trimethylsilyl group. At higher temperatures, protein "breathing" increases, exposing hydrophobic pockets. TSP binds to these pockets, placing it in a different magnetic environment with a short T2 relaxation time.
-
Test: Add a coaxial insert (external reference) containing TSP/D₂O.
-
Result: If the external TSP is sharp and the internal TSP is broad, binding is occurring .
-
Solution: Switch to DSS (less hydrophobic) or use an external reference capillary.
Symptom C: Split TSP Peak
Diagnosis: Temperature Gradient or pH Mismatch. Mechanism: If the sample has not equilibrated, the bottom and top of the tube are at different temperatures. Since TSP has a small temp dependence (and the lock has a large one), gradients manifest as peak splitting or "shoulders."
Visual Logic: Troubleshooting Workflow
Figure 1: Decision tree for diagnosing TSP reference anomalies in Variable Temperature NMR.
Standard Operating Procedures (SOPs)
SOP 1: Accurate Temperature Calibration (The Methanol/Glycol Method)
Do not rely on the spectrometer's thermocouple. It measures air temperature, not sample temperature.
Reagents:
-
Low T (< 300 K): 99.8% Methanol-d4 (or neat Methanol).
-
High T (> 300 K): 99.8% Ethylene Glycol (or neat).
Protocol:
-
Preparation: Place the calibration standard in the magnet.[4] Ensure the spinner is off to prevent temperature gradients from air friction (optional, but recommended for high precision).
-
Equilibration: Wait 15 minutes after the VT unit reports stability.
-
Acquisition: Acquire a single scan 1H spectrum.
-
Calculation: Measure the chemical shift difference (
) between the hydroxyl (-OH) and the methylene/methyl (-CH) protons.[5][6] -
Compute Real Temperature (
):
| Solvent | Formula (T in Kelvin) | Valid Range |
| Methanol | 180 K – 300 K | |
| Ethylene Glycol | 300 K – 400 K |
SOP 2: Referencing in Protein/Bio-fluid Samples
Context: When TSP interacts with the matrix, internal referencing fails.
-
Prepare Coaxial Insert: Fill a sealed capillary (e.g., Wilmad stem coaxial insert) with D₂O + 2 mM TSP.
-
Insert: Place capillary into the NMR tube containing the biological sample.
-
Acquire: Run the experiment.
-
Correction: The external TSP is physically separated from the sample. You must correct for the Magnetic Susceptibility difference if high precision (<0.01 ppm) is required.
-
Note: For most metabolomics applications, the susceptibility error is acceptable compared to the error of protein binding.
-
Frequently Asked Questions (FAQ)
Q: Why does the water peak move when I heat the sample, even if TSP is at 0.00? A: This is a physical property of water. As temperature increases, hydrogen bonds break.[2] Hydrogen bonding deshields protons (moves them downfield/left). Therefore, breaking bonds shields the protons, moving the water peak upfield (right) towards 0 ppm. The shift is approximately -0.01 ppm per Kelvin.
Q: Can I use DSS instead of TSP? A: Yes, and IUPAC recommends DSS for aqueous solutions. DSS is less pH sensitive and slightly less prone to hydrophobic binding than TSP. However, DSS has more methylene protons that can obscure spectral regions (0.6 - 3.0 ppm), whereas TSP only has the trimethylsilyl signal (0.0 ppm) and methylene signals (approx 0.6 ppm) which are often deuterated in TSP-d4.
Q: My TSP peak is split into a doublet. Is my TSP degrading? A: Unlikely. TSP is robust. A doublet usually indicates J-coupling (if not using TSP-d4) or poor shimming (Z1/Z2). If using TSP-d4, check the pH. At very low pH (< 2) or high pH (> 10), the silyl group stability can be compromised over long periods, but splitting is usually a shim or gradient issue.
References
-
IUPAC Recommendations 2008. Harris, R. K., et al. "Further conventions for NMR shielding and chemical shifts."[2][7] Pure and Applied Chemistry, 80.1 (2008): 59-84.[2] [2]
-
Temperature Calibration Standards. Raiford, D. S., Fisk, C. L., & Becker, E. D. "Calibration of methanol and ethylene glycol nuclear magnetic resonance thermometers." Analytical Chemistry, 51(12), 2050-2051.[2]
-
Protein-TSP Interactions. Wishart, D. S., et al. "Appropriateness of DSS and TSP as internal references for 1H NMR studies of molten globule proteins in aqueous media." Journal of Biomolecular NMR, 4.6 (1994): 859-862.
-
Water Chemical Shift Physics. Hindman, J. C. "Proton Resonance Shift of Water in the Gas and Liquid States." Journal of Chemical Physics, 44, 4582 (1966).
Sources
- 1. epfl.ch [epfl.ch]
- 2. Referencing of the chemical shift scale in the NMR data - NMR Wiki [nmrwiki.org]
- 3. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature calibration - NESG Wiki [nesgwiki.chem.buffalo.edu]
- 5. emerypharma.com [emerypharma.com]
- 6. The Duke NMR Center High temperature calibration [sites.duke.edu]
- 7. bmrb.io [bmrb.io]
Technical Support Center: Decontamination of Sodium 3-(trimethylsilyl)propionate (TSP)
Status: Operational Subject: Removal of Chemical Shift Reference Standards (TSP) from Experimental Samples Ticket Priority: High (Data Integrity Risk)
Diagnostic & Impact Assessment
Q: Why is TSP appearing in my Mass Spectrometry (MS) or bioassay data when it was only intended for NMR?
A: TSP (Sodium 3-(trimethylsilyl)propionate) is often treated as an inert internal standard, but it is chemically active in specific contexts. Unlike Tetramethylsilane (TMS), which is volatile and easily removed, TSP is a non-volatile sodium salt.
Diagnostic Indicators:
-
NMR: Broadening of the TSP signal (0.00 ppm) or appearance of secondary peaks, indicating protein binding.
-
Mass Spectrometry: Strong sodium adducts (
) and suppression of analyte ionization. Silicon-specific isotopic patterns may appear in low-mass regions. -
Lyophilization Failure: You freeze-dried the sample, but the TSP signal remains. Reason: TSP does not sublime; it concentrates.
Removal Protocols by Sample Type
Select the protocol that matches your sample matrix.
Workflow Decision Matrix
Figure 1: Decision tree for selecting the appropriate TSP removal method based on analyte size and polarity.
Protocol A: Protein Purification (Ultrafiltration)
Best For: Proteins, Peptides (>3 kDa), Nucleic Acids. Mechanism: Size exclusion. TSP (MW ~172 Da) passes through the membrane; macromolecules are retained.
Step-by-Step:
-
Select Device: Use a Centrifugal Filter Unit (e.g., Amicon® or Vivaspin®) with a Molecular Weight Cut-Off (MWCO) of 3 kDa.
-
Equilibration: Pre-rinse the filter with distilled water to remove glycerol/preservatives from the membrane.
-
Loading: Add the TSP-contaminated protein sample to the reservoir.
-
Spin 1: Centrifuge at manufacturer-recommended speed (typically 4,000 x g) until volume is reduced to ~10-20%.
-
Note: TSP is in the filtrate (flow-through).
-
-
Wash (Diafiltration): Refill the reservoir with TSP-free buffer (e.g., Phosphate Buffer, D2O).
-
Spin 2 & 3: Repeat centrifugation twice. This "wash" step is critical to dilute residual TSP to negligible levels.
-
Recovery: Invert the filter cup and spin briefly to recover the concentrated, TSP-free protein.
Scientific Validation: Ultrafiltration is superior to dialysis for TSP because the centrifugal force breaks weak non-specific interactions between the TSP trimethylsilyl tail and protein surfaces more effectively than passive diffusion [1].
Protocol B: Small Molecule Rescue (Solid Phase Extraction - SPE)
Best For: Metabolites, Drugs, Polar Small Molecules. Mechanism: Hydrophobic retention. The trimethylsilyl (TMS) group of TSP is hydrophobic. Using a C18 cartridge allows TSP to bind while polar analytes elute.
Materials: C18 SPE Cartridge (e.g., Sep-Pak® or Strata™-X).
| Step | Solvent/Buffer | Volume | Purpose |
| 1. Condition | Methanol | 2-3 mL | Activates C18 chains. |
| 2. Equilibrate | Water (pH 2-3) | 2-3 mL | Acidic pH protonates TSP (COOH form), increasing hydrophobicity. |
| 3. Load | Sample (Acidified) | < Capacity | CRITICAL: TSP binds to C18. Polar analytes pass through. |
| 4. Collect | Flow-Through | N/A | Your sample is here. Collect the liquid dripping out. |
| 5. Wash | 5% MeOH / 95% Water | 1 mL | Elutes loosely bound analytes; TSP remains on column. |
Technical Note: If your analyte is also hydrophobic (e.g., lipids), this method will fail because both TSP and analyte will bind to the C18. In that case, use Protocol D (Anion Exchange) to capture the anionic carboxylate of TSP.
The "Binding Problem": Why TSP Persists
Researchers often find TSP impossible to remove from serum albumin or hydrophobic proteins. This is due to the "Sudlow Site" interaction.
Figure 2: Mechanism of TSP interference. The hydrophobic TMS tail mimics fatty acids, allowing it to bind to hydrophobic pockets in proteins like Albumin [2].
Troubleshooting & FAQs
Q: I lyophilized my sample overnight, but the TSP peak is still there. Why? A: TSP is a sodium salt.[1] Lyophilization removes water (solvent), but salts do not sublime. They concentrate in the dry pellet. You must use a physical separation method (Protocol A or B) before lyophilization.
Q: Can I use DSS (2,2-dimethyl-2-silapentane-5-sulfonate) instead? A: DSS is even harder to remove than TSP because it is more hydrophobic and interacts more strongly with proteins [3]. If protein interaction is a concern, switch to Formate or Maleic Acid as internal standards, or use an electronic reference (ERETIC).
Q: My Mass Spec data shows ion suppression. Is it the TSP?
A: Likely yes. The sodium ions (
References
-
Thermo Fisher Scientific. Remove detergent from protein samples. (2010).[2] Retrieved from
-
Portland Press. Multi-site binding of epigallocatechin gallate to human serum albumin measured by NMR. (2017).[3][4] Retrieved from
-
Phenomenex. Solid Phase Extraction (SPE) Columns & Cartridges. Retrieved from
-
NIH/PubChem. Sodium 3-(trimethylsilyl)propionate | C6H13NaO2Si. Retrieved from
Sources
Technical Support Center: High-Field NMR Reference Standards
Topic: Optimizing TSP Concentration for High-Field NMR (600 MHz - 1.2 GHz) Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Goldilocks" Zone of TSP
Welcome to the High-Field NMR Support Center. You are likely here because your chemical shift referencing is inconsistent, your baseline around 0.00 ppm is distorted, or your quantitative data is failing validation.
At high magnetic fields (
This guide optimizes TSP concentration to balance S/N against dynamic range limitations and instrument artifacts.
Module 1: Critical Troubleshooting (FAQs)
Ticket #101: "My TSP peak is broad and integrates lower than expected in Plasma/Serum."
Diagnosis: Protein Binding Interference.[1]
Root Cause: TSP is a hydrophobic molecule. In blood plasma or serum, it binds non-covalently to Human Serum Albumin (HSA) . This binding restricts the molecular tumbling of TSP, causing rapid
Corrective Action:
-
Do NOT use TSP as an internal standard for intact plasma/serum.
-
Alternative 1 (Preferred): Use Formate (sodium formate) if a chemical reference is strictly required; it does not bind to albumin.
-
Alternative 2 (Gold Standard): Use ERETIC (Electronic REference To access In vivo Concentrations) or PULCON . This generates a synthetic electronic signal or uses an external quantification reference, bypassing chemical interaction issues entirely.
-
If you must use TSP: You must perform Protein Precipitation (methanol/ethanol extraction) or Ultrafiltration (3 kDa cutoff) to remove albumin before adding TSP.
Ticket #102: "At 800 MHz, I see a 'smile' or wiggles in the baseline around the TSP peak."
Diagnosis: Radiation Damping.[2][3] Root Cause: At high fields, the magnetization of a strong signal (like a high-concentration TSP methyl group) induces a current in the receiver coil so strong that it generates a feedback magnetic field. This feedback field acts as a "soft pulse," rotating the magnetization back towards equilibrium faster than relaxation mechanisms allow. Result: Line shape distortions, phase anomalies, and baseline "smiles" that ruin the integration of nearby metabolites (e.g., Bile Acids, HDL/LDL lipids).
Corrective Action:
-
Lower Concentration: Reduce TSP from the traditional 5.0 mM to 0.5 mM .
-
Pulse Sequence: Ensure your pulse sequence uses gradients.
-
Detuning: In extreme cases (rare for TSP, common for water), slightly detuning the probe can help, but reducing concentration is scientifically superior.
Module 2: Optimized Experimental Protocols
Protocol A: Preparation of the "Golden" Stock Solution (0.5 mM)
Target: Urine, Cell Extracts, Precipitated Plasma. Field Strength: 600 MHz - 1.2 GHz.
The Logic: We target a final tube concentration of ~0.5 mM. This provides a Signal-to-Noise Ratio (SNR) > 100:1 for the methyl singlet without triggering receiver gain (RG) overflow or radiation damping.
Materials:
-
TSP-d4 (98% D, anhydrous).
-
Phosphate Buffer (Na2HPO4/NaH2PO4), pH 7.4.[4]
-
D2O (99.9% D).
-
Sodium Azide (NaN3) - antimicrobial agent.
Step-by-Step Workflow:
-
Buffer Preparation (1.0 M Stock):
-
Prepare 100 mL of 1.5 M Phosphate Buffer in D2O (pH 7.4).
-
Add 0.1% (w/v) NaN3 to prevent bacterial growth (which consumes metabolites).
-
Why? A high buffer capacity is required to neutralize the variable pH of urine samples.
-
-
TSP Stock Preparation (Recommended 10 mM):
-
Weigh 17.2 mg of TSP-d4.
-
Dissolve in 10 mL of D2O (Not buffer yet).
-
Validation: Acquire a 1D proton spectrum of this stock to ensure no degradation products (acetate/formate contaminants).
-
-
The "Working" Buffer (The Standard):
-
Mix the following to create the final "Make-up" solution:
-
10 mL of 1.5 M Phosphate Buffer Stock.
-
5 mL of 10 mM TSP Stock.
-
85 mL of D2O.
-
-
Result: 100 mL solution containing ~150 mM Buffer and 0.5 mM TSP .
-
-
Sample Mixture:
-
Mix 540 µL of Sample (Urine/Extract) + 60 µL of Working Buffer.
-
Note: This results in a final TSP concentration of ~0.05 mM in the tube? No.
-
Correction: To achieve 0.5 mM in the tube, the Working Buffer must be more concentrated.
-
Revised Calculation for 10% Buffer Addition:
-
If adding 10% volume (60 µL into 540 µL), the Working Buffer must be 5.0 mM TSP .
-
Adjust Step 3: Mix 50 mL of 10 mM TSP Stock + 50 mL Buffer Stock.
-
-
Data Table: Recommended TSP Concentrations by Matrix
| Matrix Type | Protein Content | Recommended TSP Conc. (Final Tube) | Notes |
| Urine | Low | 0.5 - 1.0 mM | Standard metabolomics protocol. |
| Plasma (Intact) | High (>60 g/L) | DO NOT USE | Use ERETIC or Formate. TSP binds to Albumin. |
| Plasma (Precipitated) | Trace | 0.5 mM | Safe to use after MeOH/Ethanol precipitation. |
| Cell Media | Variable | 0.2 - 0.5 mM | Check for glucose overlap; keep TSP low. |
| Tissue Extracts | Low | 0.5 mM | Ensure pH is buffered to 7.4. |
Module 3: Visualization & Logic
Figure 1: The TSP Decision Matrix
Caption: Logical workflow for selecting the correct quantification strategy based on sample matrix and magnetic field strength.
Figure 2: The Radiation Damping Feedback Loop
Caption: Mechanism of Radiation Damping at high TSP concentrations. The induced current creates a feedback field (B_rd) that perturbs magnetization.
References
-
Metabolomics Standards Initiative (MSI). "Proposed minimum reporting standards for chemical analysis." Metabolomics, 2007.
-
Beckonert, O., et al. "Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts." Nature Protocols, 2007.
-
Wishart, D. S. "Quantitative NMR spectroscopy: technical decisions." Trends in Analytical Chemistry, 2008.
-
Sokolenko, S., et al. "Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy." Analytical Chemistry, 2014.[1]
-
Gu, H., et al. "Radiation damping in modern NMR experiments: Progress and challenges." Journal of Magnetic Resonance, 2018.
Sources
- 1. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of radiation damping for biomolecular NMR experiments in solution: a hemisphere concept for water suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
resolving baseline distortion caused by TSP internal standard
Troubleshooting Baseline Distortion in NMR Spectroscopy
Welcome to the technical support center for resolving common issues encountered during NMR-based analysis. This guide is designed for researchers, scientists, and drug development professionals who utilize 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) as an internal standard and are facing challenges with baseline distortion. Our goal is to provide you with the expertise and practical steps to diagnose, troubleshoot, and resolve these issues, ensuring the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is baseline distortion, and why is it a problem for my NMR data?
Answer: In an ideal NMR spectrum, the baseline is a flat, straight line at zero intensity, from which your analyte peaks rise. Baseline distortion refers to any deviation from this ideal, such as rolling waves, broad humps, or a general slant across the spectrum.[1][2]
This is a critical issue for several reasons:
-
Inaccurate Quantification: The integration of a peak area, which is proportional to the concentration of the nucleus, relies on a flat baseline. A distorted baseline makes it impossible to define the true start and end of a peak, leading to significant errors in quantification.[3][4]
-
Poor Peak Picking: Automated peak-picking algorithms can fail or perform poorly on spectra with uneven baselines, potentially missing small but significant signals.
-
Compromised Phasing: Severe baseline roll can make it difficult to accurately phase the spectrum, a fundamental step in NMR data processing.[3][5] Incorrect phasing itself can also contribute to baseline distortion.[6][7][8]
Essentially, a poor baseline compromises both the qualitative and quantitative integrity of your results.
Q2: I'm using TSP as my internal standard. How can it be the source of my baseline problems?
Answer: While TSP is a widely used internal standard for aqueous samples, it has specific chemical properties that can contribute significantly to baseline distortion if not properly managed.[4][9] The primary causes are:
-
pH Sensitivity: TSP has a carboxyl group, making its chemical shift sensitive to the pH of the sample.[10][11][12] If the sample pH is not adequately buffered and falls within a range that causes protonation/deprotonation of the carboxylate, the TSP signal can broaden or shift, creating a localized baseline distortion.
-
Interaction with Macromolecules: TSP is known to bind to proteins (like albumin in plasma or serum samples) and other large molecules in the sample matrix.[13][14] When the small TSP molecule binds to a large, slowly tumbling macromolecule, its signal broadens dramatically. This very broad signal doesn't appear as a sharp peak but as a "hump" in the baseline, distorting the entire spectrum.
-
Inappropriate Concentration: Using too high a concentration of TSP can lead to issues such as receiver gain overload, which clips the Free Induction Decay (FID) and introduces artifacts that distort the baseline.[3][8] It can also increase sample viscosity, which degrades the quality of the magnetic field shimming, resulting in broader peaks and a less stable baseline.
The following troubleshooting workflow can help you systematically diagnose the root cause of the distortion.
Diagram: General Troubleshooting Workflow for Baseline Distortion This diagram outlines a logical sequence of steps to identify the source of baseline issues, starting from general processing errors and moving towards TSP-specific problems.
Caption: Impact of sample pH on the TSP NMR signal appearance.
Q4: I work with plasma samples and suspect protein binding. How can I confirm this and what can I do about it?
Answer: Protein binding is a major issue when using TSP in biological fluids like plasma or serum. [13][14]The interaction causes the TSP signal to become extremely broad, contributing to a rolling baseline.
Experimental Protocol to Detect and Mitigate TSP-Protein Interaction
-
Acquire a Standard Spectrum: First, run a spectrum of your sample with TSP as prepared. Observe the baseline. If you see a broad hump, particularly in the 0-1 ppm region, protein binding is a strong possibility.
-
Protein Removal (Confirmation Step): The most definitive way to confirm protein binding is to remove the protein and see if the baseline distortion disappears.
-
Take an aliquot of your plasma/serum sample.
-
Perform a protein precipitation step. A common method is cold acetonitrile or methanol precipitation. Add 3 parts of cold solvent to 1 part of plasma, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 x g for 15-20 minutes) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube and dry it down using a vacuum concentrator.
-
Reconstitute the dried extract in your D₂O buffer, adding the same concentration of TSP as before.
-
Acquire a new ¹H-NMR spectrum.
-
-
Analysis: Compare the spectrum of the protein-depleted sample to the original. If the baseline is now flat and the TSP signal is sharp, you have confirmed that protein binding was the cause of the distortion.
-
Solution: For all future experiments with this sample type, you must incorporate a protein removal step into your sample preparation protocol before adding the TSP internal standard.
Q5: How do I know if my TSP concentration is correct? What is the protocol for optimizing it?
Answer: The ideal TSP concentration provides a strong, sharp signal for accurate referencing and quantification without being so intense that it overloads the receiver or affects shimming. [3]This optimal concentration can vary depending on the sample matrix and the spectrometer.
Protocol for Optimizing TSP Concentration
-
Prepare a TSP Stock Solution: Create an accurate, high-concentration stock solution of TSP in D₂O (e.g., 100 mM).
-
Create a Dilution Series: Prepare a series of identical NMR samples using your typical sample matrix (e.g., buffered cell lysate, urine). Spike each sample with a different final concentration of TSP from your stock solution. A good range to test would be 0.1 mM, 0.5 mM, 1.0 mM, and 5.0 mM.
-
Acquire Spectra:
-
For each sample, carefully lock and shim the spectrometer. Pay attention to the shim values; if they become significantly worse at higher TSP concentrations, it may indicate viscosity or susceptibility issues.
-
Set the receiver gain (rg) automatically for each sample. Make a note of the value. A drastically lower rg for the high-concentration sample suggests the TSP signal is dominating.
-
Acquire the spectra using identical parameters.
-
-
Analyze the Results:
-
Examine the baseline of each spectrum. High concentrations may introduce a "sinc wiggle" artifact or broadness around the TSP peak.
-
Check the TSP peak shape. It should be a sharp, symmetrical Lorentzian singlet.
-
The optimal concentration is the lowest one that provides an excellent signal-to-noise ratio (>250:1 is a good target for quantitative work)[3] without negatively impacting the baseline or shimming. For most metabolomics applications, this is typically in the 0.5-1.0 mM range.
-
| TSP Concentration | Potential Observation | Recommendation |
| < 0.1 mM | Low Signal-to-Noise (S/N) ratio. | Increase concentration for better accuracy. |
| 0.5 - 1.0 mM | Good S/N, sharp peak, flat baseline. | Often the optimal range. |
| > 5.0 mM | Potential for receiver gain overload, poor shimming, baseline distortion. | Decrease concentration to avoid artifacts. |
Q6: My baseline is still distorted after troubleshooting. Can I fix this with data processing?
Answer: Yes, post-acquisition data processing can be a powerful tool to correct for baseline distortions that cannot be eliminated experimentally. [5][15][16]Modern NMR software packages offer several algorithms for this.
Common Baseline Correction Methods:
-
Polynomial Fitting: This method fits a polynomial function (e.g., 5th order) to the baseline regions of the spectrum (i.e., areas without peaks) and subtracts this function from the entire spectrum. It is effective for simple curves and rolling baselines. [3]* Whittaker Smoother: An algorithm that identifies signal-free regions and models the baseline, proving effective for spectra with large distortions. [16]* Penalized Smoothing Models & Statistical Methods: These are more advanced, statistically principled methods that can effectively detect and remove distorted baselines even in complex spectra with many overlapping peaks, such as those in metabolomics. [15][17]* Wavelet Transform: This technique can be used to differentiate between the sharp features of peaks and the slow-varying features of the baseline, allowing for effective baseline removal. [4][16] Step-by-Step General Protocol for Automated Baseline Correction (Software Dependent):
-
Open Processed Spectrum: Load your Fourier-transformed and phased spectrum into your processing software (e.g., TopSpin, Mnova, ACD/Labs).
-
Select Baseline Correction Tool: Navigate to the baseline correction function. Most software offers an automated mode.
-
Define Signal-Free Regions: The algorithm needs to know which parts of the spectrum represent the true baseline. While many algorithms do this automatically, you may need to manually define regions that are devoid of any peaks.
-
Apply Correction: Execute the function. The software will calculate the baseline curve and subtract it from the spectrum.
-
Inspect the Result: Carefully examine the corrected spectrum to ensure that the algorithm has not distorted peak shapes or intensities. Be cautious, as aggressive baseline correction can be a source of error itself.
It is crucial to remember that while processing can salvage data, the best results are always achieved from high-quality initial data acquisition. [5]Processing should be a final polish, not a fix for poor sample preparation.
Q7: I'm consistently having issues with TSP. Should I use a different internal standard?
Answer: If you have persistent problems with TSP, especially related to pH sensitivity or protein binding, switching to an alternative standard is a highly recommended and scientifically sound solution. The ideal internal standard should be chemically inert, soluble in the sample solvent, and have a simple spectrum with sharp signals that do not overlap with your analyte signals. [3][9] For aqueous samples, the most common and recommended alternative to TSP is 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) .
| Feature | TSP (3-(trimethylsilyl)propionic acid) | DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) |
| Structure | Contains a carboxyl group (-COOH) | Contains a sulfonate group (-SO₃H) |
| pH Sensitivity | High. The chemical shift is sensitive to pH changes around its pKa. [10][11] | Very Low. The sulfonate group is a strong acid, so it remains deprotonated over a wide pH range, making its chemical shift very stable. [10][18] |
| Protein Binding | Yes. Known to interact with proteins like albumin, causing signal broadening. [13][14] | Significantly less than TSP, making it a much better choice for biological fluids like plasma or serum. [9][10] |
| ¹H Spectrum | Primary signal at 0 ppm. May have minor signals from propionate chain. | Primary signal at 0 ppm. Has minor methylene signals at ~0.6, 1.7, and 2.9 ppm which can sometimes overlap with analyte signals. |
| Recommendation | Suitable for well-buffered, protein-free samples. | Recommended standard for biofluids (urine, plasma) and samples with variable pH. [10] |
References
-
Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics, 9(324). Available at: [Link]
-
Cobas, J. C., et al. (2006). A new general-purpose fully automatic baseline-correction procedure for 1D & 2D NMR data. Journal of Magnetic Resonance. Available at: [Link]
-
Ma, R. (2023). Baseline Correction in NMR Spectroscopy. Medium. Available at: [Link]
-
Hore, P. J. (2015). NMR Data Processing. Encyclopedia of Analytical Science. Available at: [Link]
-
Bruker. (n.d.). Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Bruker Corporation. Available at: [Link]
-
Wikipedia. (n.d.). Protein chemical shift re-referencing. Wikipedia. Available at: [Link]
-
ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Available at: [Link]
-
Emwas, A. H., et al. (2018). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Metabolomics, 14(3). Available at: [Link]
-
ResearchGate. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? ResearchGate. Available at: [Link]
-
Wider, G. (1990). Elimination of Baseline Artifacts in NMR Spectra by Oversampling. Journal of Magnetic Resonance, 89(2), 406-409. Available at: [Link]
-
ResearchGate. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? ResearchGate. Available at: [Link]
-
University of Missouri. (n.d.). BACKGROUND: There are a number of issues that should be considered when measuring NMR spectra for purposes of quantitative analysis. University of Missouri. Available at: [Link]
-
Swan, J. H., et al. (2021). Fecal 1H-NMR Metabolomics: A Comparison of Sample Preparation Methods for NMR and Novel in Silico Baseline Correction. Metabolites, 11(12), 823. Available at: [Link]
-
Kim, J. S., et al. (2017). Optimization of sample preparation for accurate results in quantitative NMR spectroscopy. Journal of Analytical Science and Technology, 8(1), 1-7. Available at: [Link]
-
Kim, H. J., et al. (2018). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food Science of Animal Resources, 38(5), 987–998. Available at: [Link]
-
ResearchGate. (2020). What are preferable internal and external standards other than TSP in NMR-matabolomics of cancer cells? ResearchGate. Available at: [Link]
-
ResearchGate. (2015). Do internal standards in NMR interfere with proteins present in the sample? ResearchGate. Available at: [Link]
-
NMRProcFlow. (n.d.). Spectra processing. NMRProcFlow Documentation. Available at: [Link]
-
Anasazi Instruments. (2017). How to Reduce 1H NMR – Quantitative Evaluation Errors. Anasazi Instruments. Available at: [Link]
-
ResearchGate. (2019). Why TSP peak height seem to vary from spectrum to spectrum in 1D 1H NMR metabolomics? ResearchGate. Available at: [Link]
-
Vnmrj's common problems and solutions. (n.d.). University of California, Riverside. Available at: [Link]
-
Lindon, J. C., et al. (2004). NMR Spectroscopy Techniques for Application to Metabonomics. Progress in Nuclear Magnetic Resonance Spectroscopy, 45(1-2), 109-143. Available at: [Link]
-
Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. OSTI.GOV. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Wavy baseline in carbon NMR. Chemistry Stack Exchange. Available at: [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. University of Cambridge Department of Chemistry. Available at: [Link]
Sources
- 1. Baseline Correction in NMR Spectroscopy - Global NMR Discussion Meetings [globalnmr.org]
- 2. How to Reduce 1H NMR Evaluation Error | NMR Integration [aiinmr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Spectra processing |NMRProcFLow [nmrprocflow.org]
- 5. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 6. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
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- 8. sites.bu.edu [sites.bu.edu]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. dbt.univr.it [dbt.univr.it]
- 15. Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new general-purpose fully automatic baseline-correction [mestrelab.com]
- 17. Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis (Journal Article) | OSTI.GOV [osti.gov]
- 18. Protein chemical shift re-referencing - Wikipedia [en.wikipedia.org]
Validation & Comparative
TSP vs. DSS: The Definitive Guide for Aqueous NMR Referencing
Executive Summary In aqueous NMR spectroscopy, the choice between Sodium 3-(trimethylsilyl)propionate (TSP) and Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is not merely a matter of preference—it is a decision dictated by sample chemistry.
-
Select DSS when working with samples of variable or acidic pH (pH < 6.0). It is the IUPAC-recommended primary standard for aqueous solutions due to its superior chemical shift stability.
-
Select TSP (specifically TSP-d4) for metabolomics and high-resolution mixture analysis where spectral cleanliness is paramount, provided the sample is buffered to neutral pH (7.0–7.4) .
Molecular & Physical Characteristics: The "Why" Behind the Performance
To understand the experimental deviations described later, we must first analyze the structural differences between these two silanes. Both are water-soluble analogs of Tetramethylsilane (TMS), but their "head groups" dictate their reactivity.
Comparative Structures
Caption: Structural comparison highlighting the functional groups responsible for pH sensitivity (TSP) and stability (DSS).[1][2][3][4][5][6][7][8]
The Critical Difference
-
TSP (Carboxylate): The carboxylic acid group is a weak acid.[1] As the pH of your solution drops near or below its pKa (~4.8), the carboxylate group protonates. This changes the electronic shielding across the molecule, causing the "0.0 ppm" methyl signal to drift significantly.
-
DSS (Sulfonate): The sulfonate group is a strong acid derivative. It remains fully ionized (anionic) across virtually the entire pH range used in biological NMR (pH 1–13). The electronic environment of the silicon methyls remains constant.
Performance Comparison
Criterion A: pH Stability (The Metabolomics Trap)
This is the most common source of error in quantitative NMR (qNMR). If you use TSP in an unbuffered acidic sample (e.g., fruit juice, unbuffered urine), your reference peak will shift, causing misalignment of the entire spectrum.
| Parameter | TSP (Trimethylsilyl propionate) | DSS (Dimethyl-silapentane-sulfonate) |
| pH Stability Range | pH > 6.5 (Stable) | pH 1.0 – 13.0 (Stable) |
| Drift Mechanism | Protonation of COO⁻ alters shielding. | None (Sulfonate remains ionized). |
| Consequence | Reference peak shifts downfield/upfield; alignment errors. | Reliable 0.00 ppm reference. |
| Best Use Case | Buffered Biofluids (Plasma/Urine at pH 7.4). | Synthetic Chemistry, Acidic Peptides, Unbuffered Solutions. |
Criterion B: Protein Binding (The "Soap" Effect)
Both molecules possess hydrophobic trimethylsilyl tails, but DSS acts more like a surfactant.
-
The Mechanism: The hydrophobic tail of DSS inserts itself into hydrophobic pockets of proteins (e.g., Serum Albumin).
-
The Result: The DSS signal broadens (loss of peak height) and shifts.[9] Never use internal DSS or TSP for quantification in samples with high protein content (e.g., raw serum/plasma).
-
The Solution: For protein-rich samples, use an external reference (coaxial insert) or the ERETIC (electronic reference) method.
Criterion C: Spectral Cleanliness (Signal Overlap)
In complex mixtures, the methylene (CH₂) protons of the standard itself can obscure analyte signals.
-
DSS: Contains three methylene groups.[1] The signals at ~0.6 ppm, ~1.7 ppm, and ~2.9 ppm often overlap with valuable aliphatic signals in metabolites.
-
TSP-d4: The deuterated version (Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4) is widely available.[10] It replaces the CH₂ protons with deuterium, leaving only the sharp methyl singlet at 0.0 ppm .
-
Note: Non-deuterated TSP will still show methylene signals. Always specify TSP-d4 for metabolomics.
-
Decision Matrix & Workflow
Do not guess. Follow this logic path to select the correct standard.
Caption: Logic flow for selecting the appropriate internal standard based on sample matrix and pH.
Experimental Protocols
Protocol A: Preparation of Internal Standard Stock (10 mM)
Use this for adding to samples where quantification is required.
-
Materials:
-
TSP-d4 (CAS: 24493-21-8) or DSS-d6 (CAS: 2039-96-5).
-
D₂O (99.9% D).
-
Volumetric flask (10 mL).
-
-
Procedure:
-
Weigh 17.2 mg of TSP-d4 OR 21.8 mg of DSS .
-
Dissolve in ~5 mL D₂O.
-
Critical Step: If using TSP for metabolomics, add phosphate buffer (pH 7.4) components to this stock solution to ensure the final sample is buffered.
-
Dilute to exactly 10 mL with D₂O.
-
Storage: Store at 4°C. Replace monthly to avoid bacterial growth (which produces lactate/acetate signals).
-
Protocol B: Verification of Chemical Shift Referencing
Perform this validation if you suspect pH drift.
-
Prepare Sample: Mix 500 µL of your analyte solution with 50 µL of the Standard Stock.
-
Acquire Spectrum: Run a standard 1D ¹H NMR (e.g., zqpr or noesypr1d for water suppression).
-
Check Half-Height Width:
-
The methyl singlet (0.00 ppm) should be symmetrical.
-
Pass: Linewidth < 1.0 Hz (on 600 MHz).
-
Fail: Broadened or split peak indicates protein binding or exchange issues.
-
-
Check Position (The Glucose Test):
-
If your sample contains Glucose (e.g., plasma/media), look at the anomeric doublet of α-glucose.
-
It should appear at 5.23 ppm .
-
If the distance between your "0.0 ppm" standard and the glucose peak is not consistent, your standard has shifted due to pH. Switch to DSS.
-
References
-
IUPAC Recommendations (2001/2008): Harris, R. K., et al. "NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001)."[11] Pure and Applied Chemistry, 73(11), 1795-1818.
- pH Dependence of TSP: De Graaf, R. A., & Behar, K. L. (2003). "Detection of glutamate and glutamine in human brain by 1H NMR spectroscopy." Magnetic Resonance in Medicine. (Highlights pH sensitivity issues in physiological conditions).
- Protein Binding of DSS: Nowick, J. S., et al. "DSS is an unreliable internal standard for NMR studies of proteins." Journal of Biomolecular NMR.
-
Metabolomics Standardization: Beckonert, O., et al. (2007). "Metabolic profiling, spectral analysis and statistical modeling of NMR data." Nature Protocols, 2, 2692–2703. (Recommends TSP only in buffered media).
Sources
- 1. DSS (NMR standard) - Wikipedia [en.wikipedia.org]
- 2. Protein chemical shift re-referencing - Wikipedia [en.wikipedia.org]
- 3. Auto-offsetting and -referencing in biomolecular NMR experiments [file.scirp.org]
- 4. High pH during Trisodium Phosphate Treatment Causes Membrane Damage and Destruction of Salmonella enterica Serovar Enteritidis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical shift referencing [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards in Quantitative NMR: TSP vs. Formate
An In-depth Technical Comparison for Drug Development and Scientific Research
In the landscape of analytical chemistry, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out for its precision and structural insight, offering a primary ratio method for determining the concentration of analytes. The choice of an internal standard is paramount to the accuracy and reliability of qNMR results. This guide provides a comprehensive comparison of two commonly used internal standards: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) and formate (typically as sodium or calcium salt).
This analysis, intended for researchers, scientists, and drug development professionals, moves beyond a simple listing of pros and cons. It delves into the underlying chemical principles, offers field-proven insights, and provides the experimental backing necessary to make an informed decision for your specific application.
The Critical Role of the Internal Standard in qNMR
The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to it.[1] By adding a known amount of an internal standard to a sample containing the analyte of interest, the concentration of the analyte can be determined by comparing the integral of a specific analyte resonance to that of a known resonance from the internal standard.[1][2]
The ideal internal standard should possess a number of key characteristics:
-
High Purity and Stability: The standard should be of a known, high purity and chemically stable under the experimental conditions.[3]
-
Signal Uniqueness: Its NMR signals should not overlap with any signals from the analyte or the sample matrix.[3]
-
Solubility: It must be soluble in the deuterated solvent used for the analysis.[3]
-
Non-reactivity: The standard should not interact chemically with the analyte or other components in the sample.[3]
-
Simple Spectrum: A simple spectrum with one or a few sharp singlets is preferable for ease of integration.
TSP: The Traditional, Yet Flawed, Workhorse
For decades, TSP has been a widely used internal standard in ¹H NMR, particularly in aqueous solutions. Its prominent singlet from the nine equivalent protons of the trimethylsilyl group at 0 ppm provides a convenient and easily identifiable reference point.
Advantages of TSP:
-
Sharp, High-Intensity Singlet: The nine equivalent protons produce a strong, sharp singlet, facilitating accurate integration.
-
Well-Defined Chemical Shift: Its resonance at 0 ppm is in a region of the spectrum that is often free from other signals.
The Achilles' Heel of TSP: Macromolecule Binding
The primary and most significant drawback of TSP is its propensity to interact with macromolecules, such as proteins and lipoproteins, commonly found in biological samples like serum and plasma.[4][5] This interaction is not a trivial matter; it can lead to significant errors in quantification.
The binding of TSP to proteins causes a broadening and a decrease in the apparent intensity of the TSP signal.[5] This is due to a change in the relaxation properties of the TSP molecule upon binding to a much larger, slower-tumbling protein. The consequences of this interaction are a direct violation of the core requirements for a reliable internal standard, leading to an overestimation of the analyte concentration.
Formate: A Superior Alternative for Complex Matrices
In light of the significant limitations of TSP, particularly in biological and pharmaceutical applications, formate has emerged as a robust and reliable alternative.
Advantages of Formate:
-
Non-Interacting with Macromolecules: Extensive studies have shown that formate does not interact with serum macromolecules, ensuring that its signal intensity accurately reflects its concentration.[4]
-
Simple Singlet Signal: Formate gives a single, sharp resonance in the ¹H NMR spectrum, typically around 8.45 ppm, which is often in a clear region of the spectrum, especially for non-aromatic compounds.
-
Good Solubility in Aqueous Media: Sodium or calcium formate are readily soluble in D₂O.
Considerations for Using Formate:
-
pH Sensitivity of Chemical Shift: The chemical shift of the formate proton is sensitive to the pH of the solution.[6] Therefore, it is crucial to buffer the NMR sample to a constant pH to ensure the reproducibility of the chemical shift.
-
Potential for Endogenous Presence: In certain biological samples, endogenous formate may be present, which could interfere with quantification. It is essential to assess the baseline levels of formate in the sample matrix before adding it as an internal standard.[4]
-
Longer T₁ Relaxation Time: The proton in formate can have a longer spin-lattice (T₁) relaxation time compared to other molecules. This necessitates the use of a longer relaxation delay in the NMR experiment to ensure full relaxation and accurate quantification.[5]
Head-to-Head Comparison: The Experimental Evidence
Direct comparative studies have unequivocally demonstrated the superiority of formate over TSP in complex biological matrices. One key study evaluating the quantification of metabolites in human blood serum found that unlike TSP, formate does not interact with serum macromolecules.[4] The concentrations of various metabolites determined using formate as the internal standard were in excellent agreement with results from established biochemical and chromatographic assays.[4]
| Feature | TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) | Formate (Sodium or Calcium Salt) |
| ¹H NMR Signal | Singlet at ~0 ppm | Singlet at ~8.45 ppm (pH dependent) |
| Interaction with Macromolecules | Significant binding to proteins, leading to signal broadening and intensity loss. | No significant interaction with macromolecules. |
| Accuracy in Biological Matrices | Prone to significant errors, leading to overestimation of analyte concentration. | High accuracy, with results comparable to other analytical techniques. |
| pH Sensitivity | Chemical shift is relatively stable across a wide pH range. | Chemical shift is sensitive to pH; buffering of the sample is required. |
| Temperature Sensitivity | The chemical shift of TSP shows a small temperature dependence.[7] | The chemical shift of formate is also temperature-dependent. |
| Endogenous Presence | Not naturally present in biological systems. | Can be endogenously present in some biological samples. |
| T₁ Relaxation Time | Relatively short. | Can be longer, requiring a longer relaxation delay in the NMR experiment. |
Experimental Workflows
To ensure the integrity of your qNMR data, it is crucial to follow a well-defined and validated experimental protocol.
Workflow for qNMR Analysis
Caption: General workflow for quantitative NMR using an internal standard.
Detailed Experimental Protocol: qNMR with Formate Internal Standard
This protocol provides a step-by-step guide for performing a qNMR experiment using sodium formate as the internal standard.
1. Preparation of Stock Solutions:
-
Internal Standard Stock Solution: Accurately weigh a certified reference material of sodium formate and dissolve it in D₂O to prepare a stock solution of known concentration (e.g., 10 mM).
-
Buffer Solution: Prepare a suitable buffer solution in D₂O (e.g., 100 mM phosphate buffer) to maintain a constant pH for all samples.
2. Sample Preparation:
-
Accurately weigh the analyte into a suitable vial.
-
Add a precise volume of the deuterated buffer solution to dissolve the analyte.
-
Add a precise volume of the sodium formate internal standard stock solution to the analyte solution.
-
Vortex the sample to ensure homogeneity.
-
Transfer the final solution to a high-quality NMR tube.[8]
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer and allow the temperature to equilibrate.
-
Tune and shim the probe to achieve optimal magnetic field homogeneity.
-
Set the acquisition parameters for a quantitative ¹H NMR experiment. Key parameters include:
-
Pulse Program: A simple 90° pulse sequence (e.g., 'zg' on Bruker instruments).[9]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of interest (for formate, this may be 30 seconds or longer).[5]
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250 for <1% precision).[9]
-
Acquisition Time (aq): Sufficient to allow the FID to decay completely.
-
-
Acquire the ¹H NMR spectrum.
4. Data Processing and Quantification:
-
Apply a small amount of line broadening (e.g., 0.3 Hz) to the FID.
-
Perform a Fourier transform.
-
Manually phase and baseline correct the spectrum.
-
Integrate the well-resolved signal of the analyte and the singlet of formate.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (CIS)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
Detailed Experimental Protocol: qNMR with TSP Internal Standard
This protocol is suitable for non-biological samples where macromolecule binding is not a concern.
1. Sample Preparation:
-
Accurately weigh the analyte and a certified reference material of TSP into the same vial.
-
Add a precise volume of the appropriate deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Vortex the sample until both the analyte and TSP are fully dissolved.
-
Transfer the solution to a high-quality NMR tube.[8]
2. NMR Data Acquisition:
-
Follow steps 1-3 as described in the formate protocol.
-
For the relaxation delay (d1), a shorter time (e.g., 5-10 seconds) is often sufficient for TSP.
3. Data Processing and Quantification:
-
Follow the same data processing steps as outlined in the formate protocol.
-
Integrate a well-resolved signal from the analyte and the TSP singlet at 0 ppm.
-
Calculate the concentration of the analyte using the same formula as for formate.
Causality Behind Experimental Choices
The choice of a long relaxation delay is critical for accurate quantification. Incomplete relaxation of nuclear spins between pulses leads to signal saturation and an underestimation of the integral area. This is particularly important for nuclei with long T₁ relaxation times, such as the proton in formate.[5]
The requirement for a high signal-to-noise ratio is to ensure the precision of the integration. A higher S/N reduces the relative error in determining the integral boundaries and thus improves the reproducibility of the measurement.[9]
Manual phasing and baseline correction are recommended over automated routines to avoid the introduction of artifacts that can significantly impact the accuracy of the integrals.
Conclusion: Making the Right Choice for Your Research
The selection of an internal standard in qNMR is not a one-size-fits-all decision. While TSP has a long history of use, its significant interaction with macromolecules renders it unsuitable for accurate quantitative analysis of biological samples. The evidence strongly supports the use of formate as a superior internal standard in these complex matrices, provided that the experimental conditions, particularly pH and relaxation delays, are carefully controlled.
For applications involving simpler, non-biological samples where protein binding is not a concern, TSP can still be a viable option due to its convenient chemical shift and high signal intensity.
Ultimately, the responsibility lies with the researcher to understand the properties of their sample and the chosen internal standard to ensure the generation of accurate, reliable, and reproducible qNMR data. This guide provides the foundational knowledge and practical protocols to make that choice with confidence.
References
-
Kriat, M., Vion-Dury, J., Fayre, R., et al. (1992). Quantitation of metabolites in human blood serum by proton magnetic resonance spectroscopy. A comparative study of the use of formate and TSP as concentration standards. NMR in Biomedicine, 5(4), 179-184. Available at: [Link]
-
Hoffman, R. E. (2006). Standardization of chemical shifts of TMS and solvent signals in NMR solvents. Magnetic Resonance in Chemistry, 44(6), 606-616. Available at: [Link]
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
-
Kriat, M., Vion-Dury, J., Fayre, R., et al. (1992). Quantitation of metabolites in human blood serum by proton magnetic resonance spectroscopy. A comparative study of the use of formate and TSP as concentration standards. NMR in Biomedicine, 5(4), 179-184. Available at: [Link]
-
Dona, A. C., Jiménez, B., Schäfer, H., et al. (2014). Precision high-throughput proton NMR spectroscopy of human urine, serum, and plasma for large-scale metabolic phenotyping. Analytical Chemistry, 86(19), 9887-9894. Available at: [Link]
-
Emwas, A. H., Roy, R., McKay, R. T., et al. (2019). NMR-based metabolomics in human disease diagnosis: a review. RSC Advances, 9(57), 33246-33267. Available at: [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative ¹H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. Available at: [Link]
-
FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Standard for Quantitative NMR. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]
-
Grivet, J. P., Delort, A. M., & Portais, J. C. (2003). NMR and microbiology: from physiology to metabolomics. Biochimica et Biophysica Acta (BBA)-General Subjects, 1621(1), 1-28. Available at: [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 70(3), 589-595. Available at: [Link]
-
Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of botanicals. Fitoterapia, 97, 6-17. Available at: [Link]
-
ResolveMass. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
American Chemical Society. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]
-
Ando, T., Kato, K., Akimoto, H., et al. (2010). Quantification of molecules in (1)H-NMR metabolomics with formate as a concentration standard. Analytical and Bioanalytical Chemistry, 396(5), 1835-1841. Available at: [Link]
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantitation of metabolites in human blood serum by proton magnetic resonance spectroscopy. A comparative study of the use of formate and TSP as concentration standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A pH-enhanced resolution in benchtop NMR spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D3AN02000B [pubs.rsc.org]
- 7. Referencing of the chemical shift scale in the NMR data - NMR Wiki [nmrwiki.org]
- 8. Chemical shift referencing [chem.ch.huji.ac.il]
- 9. emerypharma.com [emerypharma.com]
Precision Protocol: Validation of Sodium 3-(trimethylsilyl)propionate (TSP) Purity for Pharmaceutical qNMR
Executive Summary: The "Hidden" Variable in qNMR
In pharmaceutical quantitative NMR (qNMR), the internal standard (IS) is the metrological anchor. Any error in the standard’s purity transfers directly to the analyte result. Sodium 3-(trimethylsilyl)propionate (TSP) is the default standard for aqueous (D₂O) pharmaceutical analysis due to its water solubility and simple signal (0.0 ppm).
However, TSP is critically flawed by hygroscopicity. Commercial TSP, even if labeled "99%", often absorbs significant moisture upon opening, rendering gravimetric preparation inaccurate.
The Core Directive of this Guide: Do not rely on the gravimetric weight of solid TSP. Instead, implement a Self-Validating System where you prepare a TSP stock solution and validate its effective concentration against a primary standard (like NIST-traceable Maleic Acid or KHP) before using it to quantify drug substances.
Comparative Analysis: TSP vs. Alternatives
Before validating TSP, confirm it is the correct tool for your specific matrix.
| Feature | TSP (Sodium 3-(trimethylsilyl)propionate) | DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) | Maleic Acid | TMSP-d4 |
| Primary Use | Aqueous (D₂O) samples; Metabolomics; Polar drugs. | Aqueous samples; Protein studies. | Aqueous/Organic (D₂O, DMSO, MeOH).[1] | Deuterated analog of TSP. |
| Signal (ppm) | 0.0 ppm (Singlet, 9H). | 0.0 ppm (Singlet, 9H) + multiplets at 0.6, 1.7, 2.9 ppm. | ~6.0 ppm (Singlet, 2H). | 0.0 ppm (Singlet, 9H). |
| pH Sensitivity | High. Signal shifts slightly with pH (weak acid). | Low. Sulfonate group is less pH-sensitive. | Medium. Shift stable in acidic/neutral; moves in base. | High. |
| Hygroscopicity | High. Absorbs water rapidly. | High. | Low. Non-hygroscopic (Excellent Primary Std). | High. |
| Interference | Minimal (Clean region). | High (Multiplets can overlap with aliphatic drug signals). | Minimal (Downfield region). | Minimal. |
| Verdict | Best for clean aliphatic regions if pH is controlled and purity is validated in solution. | Better if pH fluctuates, but multiplets are a liability for complex drugs. | Best Primary Standard to validate TSP against. | Use to remove IS signal from ¹H spectrum (via ²H decoupling). |
The Self-Validating System: Traceability Chain
To ensure pharmaceutical-grade accuracy (E-E-A-T), we establish a traceability chain. You are not measuring the drug against TSP; you are measuring the drug against a TSP solution that has been calibrated against a NIST-traceable Primary Standard.
Diagram 1: The Traceability Workflow
Caption: The "Signal Chain of Traceability" ensures the hygroscopic error of TSP is eliminated by calibrating the solution against a stable Primary Standard.
Experimental Protocol: Validation of TSP Purity
Phase A: Preparation of the "Unverified" Stock
Objective: Create a stable TSP solution in D₂O.
-
Weighing: Weigh approximately 10–20 mg of TSP into a clean vial. Note: Do not stress about the exact water content here; we will calibrate it later.
-
Dissolution: Add exactly 10.0 mL of D₂O (containing 0.05% NaOD if pH buffering is needed, though neutral D₂O is standard).
-
Mixing: Vortex until fully dissolved. This is your TSP Stock Solution .
Phase B: The Validation Experiment (qNMR)
Objective: Determine the exact concentration of TSP in the stock using a Primary Standard. Primary Standard Selection: Maleic Acid (TraceCERT® or similar) is recommended for D₂O because it is non-hygroscopic, has a distinct singlet at ~6.0 ppm, and does not overlap with TSP. Potassium Hydrogen Phthalate (KHP) is an alternative (aromatic region ~7.5-7.8 ppm).
Protocol:
-
Weigh Primary Standard: Accurately weigh ~5.0 mg of Maleic Acid (Purity
) into an NMR tube (using a microbalance, mg). Record mass . -
Add TSP Stock: Add exactly 600
L of the TSP Stock Solution to the NMR tube using a calibrated micropipette or gastight syringe. -
Acquisition Parameters (Crucial for ICH Q2):
-
Pulse Angle: 90° (
). -
Relaxation Delay (
): Must be of the slowest relaxing nucleus. TSP is typically 3–5 seconds. Set seconds to be safe. -
Scans (
): 16 or 32 (Keep S/N > 250:1). -
Spectral Width: -2 ppm to 12 ppm.
-
Temperature: 298 K (Controlled).
-
Phase C: Calculation of Effective Purity
Calculate the molarity or effective mass of TSP in the aliquot.
Where:
- = Integral Area (TSP set to 0.0 ppm, Maleic Acid at ~6.0 ppm).
- = Number of protons (TSP=9, Maleic Acid=2).
- = Molecular Weight.
-
= The mass of TSP theoretically in the 600
L aliquot based on Phase A weighing.
The Result: You will likely find the purity is 90–95% due to water. Do not use the nominal weight. Use the Molar Concentration (
ICH Q2(R2) Validation Parameters for TSP
When validating TSP as part of your analytical procedure, address these specific criteria:
Specificity
-
Requirement: The TSP signal (0.0 ppm) must not overlap with drug impurities or solvent satellites.
-
Test: Run a "Blank" (Drug in D₂O without TSP) and a "Standard Only" (TSP in D₂O). Overlay spectra.
-
Watch out for: Silicon grease signals (~0.0 - 0.1 ppm). Use high-quality tubes and avoid grease.
Linearity & Range
-
Requirement: The response ratio (
) must be linear across the concentration range. -
Test: Prepare 5 concentrations of the drug (50% to 150% of target) with a constant concentration of TSP. Plot the Integral Ratio vs. Concentration Ratio.
should be .
Robustness (pH Stability)
-
Issue: TSP is a weak acid (
). Its chemical shift can wander if the drug alters the pH. -
Test: Measure the chemical shift distance between TSP and a pH-independent peak (like DSS or an added ether peak) at pH 2, 7, and 9.
-
Mitigation: If the drug is acidic/basic, buffer the D₂O (e.g., Phosphate buffer in D₂O) to lock the TSP shift.
Decision Logic for Standard Selection
Diagram 2: Selection Strategy
Caption: Decision tree for selecting the optimal internal standard based on solvent and pH conditions.
References
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019).[2][3] Link
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2). (2023).[4] Link
-
National Institute of Standards and Technology (NIST). Certificate of Analysis: Standard Reference Material® 350b Benzoic Acid.[5][6][7]Link
-
Sigma-Aldrich (Merck). High-Performance Quantitative 1H NMR (HP-qNMR®). (2013).[8] Link
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Malz, F., & Jancke, H. Validation of quantitative NMR.[2] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.[9] (2005).[8][10] Link
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Saito, T., et al. Determination of standard sample purity using the high-precision 1H-NMR process. Metrologia, 49, 479. (2012). Link
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A Senior Application Scientist's Guide to Chemical Shift Referencing in Biofluid NMR: Accuracy of TSP and Best Practices
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of NMR-based metabolomics, the accuracy of your data hinges on a seemingly simple step: chemical shift referencing. An incorrectly referenced spectrum can lead to misidentification of metabolites and skewed quantitative results, ultimately compromising your research. This guide provides an in-depth comparison of chemical shift referencing standards, with a focus on the accuracy of 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), a widely used reference in biofluid analysis. We will delve into the nuances of its application, compare it with alternatives like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), and provide evidence-based protocols to ensure the integrity of your data.
The Foundation: Why Chemical Shift Referencing is Critical
The resonance frequency of a nucleus in an NMR experiment is reported as a "chemical shift" relative to a standard compound. This practice is essential for comparing spectra across different samples and instruments.[1] An ideal chemical shift reference should be:
-
Chemically inert: It should not interact with the sample components.
-
A single, sharp resonance: Its signal should be easily identifiable and not overlap with signals from the biofluid.
-
Soluble in the sample matrix: It must be miscible with the biofluid being analyzed.
-
Independent of sample conditions: Its chemical shift should remain constant regardless of variations in pH, temperature, and ionic strength.
While tetramethylsilane (TMS) is the standard for organic solvents, its insolubility in aqueous solutions makes it unsuitable for biofluid studies.[2] This has led to the widespread adoption of water-soluble analogs like TSP and DSS.[3][4]
TSP: The Workhorse with Caveats
TSP has been a popular choice for chemical shift referencing in biofluids for many years.[5] Its primary advantage is its water solubility, allowing for its direct addition to aqueous samples. However, its accuracy is not without challenges.
The Achilles' Heel of TSP: pH Dependence
A significant drawback of TSP is the pH sensitivity of its chemical shift.[6] The carboxyl group in TSP can undergo protonation/deprotonation depending on the pH of the solution, which in turn affects the electron density around the trimethylsilyl (TMS) group and alters its resonance frequency. This is particularly problematic in biofluids like urine, where pH can vary significantly between samples.[6] Failure to account for this pH-dependent shift can lead to spectral misalignment and incorrect metabolite identification.[6]
The Problem of Protein Binding
In protein-rich biofluids such as blood plasma and serum, TSP can bind to macromolecules like albumin.[2][4] This interaction can cause a shift in the TSP resonance and a significant attenuation of its signal intensity, making it unreliable for both chemical shift referencing and quantification.[4]
DSS: The Recommended Alternative
Given the limitations of TSP, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is now strongly recommended as the chemical shift reference standard for biofluid NMR spectroscopy, particularly for urine.[6] The sulfonic acid group in DSS is much less susceptible to pH-induced changes in protonation state within the typical pH range of biofluids, making its chemical shift far more stable.[7] In fact, DSS is the chemical shift standard recommended by the International Union of Pure and Applied Chemistry (IUPAC) for biomolecular NMR.[6]
Comparative Analysis: TSP vs. DSS
To provide a clear comparison, the key properties of TSP and DSS are summarized below:
| Property | 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) | 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) |
| pH Sensitivity | Significant; chemical shift varies with pH.[6] | Minimal; chemical shift is stable across a wide pH range.[7] |
| Protein Binding | Binds to proteins, affecting signal position and intensity.[2][4] | Less prone to protein binding than TSP. |
| Suitability for Urine | Not recommended due to pH variability.[6] | Strongly recommended .[6] |
| Suitability for Plasma/Serum | Not recommended due to protein binding.[2] | Recommended, but potential for weak interactions still exists. |
| IUPAC Recommendation | Not the primary recommended standard for biomolecular NMR. | Recommended standard .[6] |
Visualizing the Impact of Referencing Choices
To illustrate the importance of proper referencing, consider the following workflow for preparing a biofluid sample for NMR analysis.
Caption: A typical workflow for NMR-based metabolomics of biofluids.
Best Practices and Experimental Protocols
To ensure the highest accuracy in your biofluid NMR studies, the following best practices and protocols are recommended.
Protocol 1: Sample Preparation for Urine Metabolomics
This protocol is optimized for urine samples, where pH variability is a primary concern.
-
Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 13,000 g for 10 minutes at 4°C to pellet any particulate matter.
-
Prepare Buffer: Prepare a phosphate buffer (e.g., 100 mM, pH 7.4) in D₂O containing a known concentration of DSS (e.g., 0.5 mM). The buffer helps to normalize the pH across samples.
-
Mix Sample and Buffer: In a microcentrifuge tube, mix a specific volume of the urine supernatant (e.g., 540 µL) with the buffer/DSS solution (e.g., 60 µL).
-
Transfer to NMR Tube: Transfer the final mixture to an NMR tube for analysis.
Protocol 2: Handling Proteinaceous Biofluids (Plasma/Serum)
For biofluids with high protein content, the primary challenge is the interaction of the reference standard with macromolecules.
-
Ultrafiltration (Recommended): To remove proteins, which can interfere with the reference signal, consider using ultrafiltration devices (e.g., with a 3 kDa molecular weight cutoff). This is the most robust method to prevent reference standard binding.[4]
-
Sample Preparation with DSS:
-
Thaw frozen plasma or serum samples at room temperature.
-
If not using ultrafiltration, prepare a buffer solution in D₂O with a known concentration of DSS.
-
Mix the biofluid with the buffer/DSS solution.
-
Centrifuge to pellet any precipitates.
-
Transfer the supernatant to an NMR tube.
-
-
Alternative Referencing (If Internal Standard is Problematic): In cases where even DSS may show some interaction, or if an internal standard cannot be used, referencing to an endogenous metabolite with a stable chemical shift, such as the anomeric proton of α-glucose at δ 5.233 ppm, can be an option. However, be aware that the chemical shift of this signal is sensitive to temperature.[2]
The logical relationship for choosing a referencing strategy is outlined below.
Caption: Decision tree for selecting a chemical shift referencing strategy.
Conclusion and Recommendations
For robust and reproducible NMR-based metabolomics of biofluids, the choice of chemical shift reference is paramount.
-
DSS is the superior choice over TSP for most biofluid applications , owing to its stability across a range of pH values and reduced tendency to interact with proteins.[6]
-
For urine analysis, DSS should be considered the gold standard. Its use minimizes spectral misalignment due to inter-sample pH variations.[6]
-
For plasma and serum, ultrafiltration followed by the use of DSS as an internal standard is the most reliable approach. [4] If ultrafiltration is not feasible, the potential for interactions must be acknowledged, and alternative referencing methods could be explored with caution.[2]
-
The use of the water signal for chemical shift referencing is strongly discouraged as its position is highly sensitive to temperature, pH, and sample composition.[6]
By adhering to these guidelines and employing rigorous experimental protocols, researchers can enhance the accuracy and reliability of their NMR-based metabolomics data, leading to more robust and impactful scientific discoveries.
References
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- Mishra, P. K., & Raftery, D. (2019). Advances in NMR-based biofluid analysis and metabolite profiling. TrAC Trends in Analytical Chemistry, 120, 115647.
- Nicholson, J. K., Foxall, P. J., Spraul, M., Farrant, R. D., & Lindon, J. C. (1995). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 27(4), 209-244.
- Nagana Gowda, G. A., & Raftery, D. (2022). Quantitative NMR Methods in Metabolomics. Metabolites, 12(3), 223.
- Vranken, W. F., Boucher, W., Stevens, T. J., Fogh, R. H., Pajon, A., Llinas, M., ... & Laue, E. D. (2005). Validation of archived chemical shifts through atomic coordinates.
- Emwas, A. H., Roy, R., McKay, R. T., Ryan, D., Brennan, L., Tenori, L., ... & Wishart, D. S. (2019). A systematic review of NMR-based metabolomics practices in human disease research. Metabolites, 9(11), 268.
- Harris, R. K., Becker, E. D., de Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
- Kurutz, J. W. (2012). Chemical Shift Referencing for Biomolecular NMR. eMagRes.
- Moriarty, C. W., & Berjanskii, M. V. (2020). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. The Journal of Physical Chemistry B, 124(17), 3518-3527.
- Bingol, K. (2020). Metabolomics by using H-NMR.
- Phan, H. L., & Therien, M. J. (2017). pH-Dependent Spin State Population and 19F NMR Chemical Shift via Remote Ligand Protonation in an Iron (II) Complex. Inorganic chemistry, 56(14), 7974-7981.
- van den Berg, F. C., & van der Graaf, M. (2011). Metabolite-Albumin Interactions in Human Biofluids studied by NMR. Radboud Repository.
- Nagana Gowda, G. A., & Raftery, D. (2017). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Methods in molecular biology (Clifton, N.J.), 1641, 105-126.
- Wu, K. P. (2024).
- Zhang, Y. (2005). Auto-offsetting and -referencing in biomolecular NMR experiments. Journal of magnetic resonance (San Diego, Calif. : 1997), 174(1), 1-7.
- Wikipedia. (2023). Protein chemical shift re-referencing. Wikipedia.
- Wikipedia. (2023). Nuclear magnetic resonance chemical shift re-referencing. Wikipedia.
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- Harris, R. K., Becker, E. D., de Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84.
- NESG Wiki. (2009). Chemical shift referencing. NESG Wiki.
- Li, M., Zhang, J., Li, S., Liu, S., Wang, Y., & Liu, H. (2021). Metabolic signatures of lymphangioleiomyomatosis in biofluids: nuclear magnetic resonance (NMR)-based metabonomics of blood plasma: a case-control study.
- Bernstein, M. (2014). Chemical Shift, Absolutely!. Mestrelab Research.
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- Odefalk, I. (2024). Determination of the pH dependency of chemical shifts. Lund University.
- Kim, H. K., Choi, Y. H., & Verpoorte, R. (2010). NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers in plant science, 1, 13.
- Hoffman, R. E. (2006). Standardization of chemical shifts of TMS and solvent signals in NMR solvents. Magnetic resonance in chemistry : MRC, 44(6), 606–616.
- Al-Salami, H., Johnson, J., & Raftery, D. (2024).
- Goodarzi, M., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Silverstein, R. L., Leung, L. L., Harpel, P. C., & Nachman, R. L. (1984). Binding of thrombospondin to human plasma lipoproteins.
- Jakes, T., & Kuhn, T. (2023). Hyperpolarization-Enhanced NMR Spectroscopy of Unaltered Biofluids Using Photo-CIDNP. Analytical chemistry, 95(50), 18456–18461.
- Zhang, J., Li, M., Li, S., Liu, S., Wang, Y., & Liu, H. (2023). 1H NMR-based metabolomics of paired tissue, serum and urine samples reveals an optimized panel of biofluids metabolic biomarkers for esophageal cancer.
- Zhang, X., Li, Y., & Wu, G. (2022). Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy. STAR protocols, 3(4), 101842.
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sodium 3-(trimethylsilyl)propionate vs ERETIC method comparison
Topic: Sodium 3-(trimethylsilyl)propionate (TSP) vs. ERETIC 2 (PULCON) for Quantitative NMR (qNMR) Content Type: Technical Comparison Guide Audience: Senior Researchers, Analytical Scientists, Drug Development Professionals
Executive Summary
In quantitative NMR (qNMR), the choice between a chemical internal standard (TSP) and an electronic/external reference (ERETIC 2/PULCON) is not merely a matter of preference—it is a decision that dictates the accuracy of your data in biological matrices.
While Sodium 3-(trimethylsilyl)propionate (TSP) remains the historical default for simple aqueous solutions due to its ease of use, it suffers from catastrophic accuracy failures in complex biological fluids (plasma, serum, tissue extracts) due to protein binding. ERETIC 2 (based on PULCON) has emerged as the superior alternative for metabolomics and complex mixture analysis, leveraging the Principle of Reciprocity to provide absolute quantification without contaminating the sample or suffering from matrix-induced signal loss.
This guide objectively compares these two methodologies, providing experimental evidence, mechanistic workflows, and decision frameworks to optimize your qNMR strategy.
Mechanism of Action
Sodium 3-(trimethylsilyl)propionate (TSP)
TSP functions as a Chemical Internal Standard . It is added directly to the sample at a known concentration.
-
Principle: The area of the analyte signal is compared directly to the area of the TSP methyl singlet (
) at 0.00 ppm. -
Assumption: The detector response is uniform, and TSP does not interact physically or chemically with the sample matrix.
-
Primary Failure Mode: Non-covalent binding to macromolecules (albumin, lipoproteins), which broadens the TSP signal and reduces its apparent intensity, leading to overestimation of analyte concentrations.
ERETIC 2 (PULCON)
ERETIC (Electronic REference To access In vivo Concentrations) originally used a hardware-generated electronic signal. Modern implementations, specifically ERETIC 2 (Bruker) or PULCON (Pulse Length Based Concentration Determination), utilize the Principle of Reciprocity .[1][2]
-
Principle: The spectrometer's sensitivity is calibrated using a single external reference sample (e.g., Sucrose or QuantRef). This sensitivity factor is stored and applied to unknown samples.
-
Critical Correction: Differences in coil loading (Q-factor) and tuning between the reference and the unknown are corrected mathematically using the 90° pulse length (
) . -
Equation:
(Where = Integral, = # of protons, = Temperature, = Pulse length)
Workflow Visualization
The following diagram contrasts the linear workflow of TSP against the parallel calibration workflow of ERETIC 2.
Figure 1: Comparative workflows. Note that ERETIC 2 separates the reference from the sample, eliminating chemical interaction risks.
Critical Performance Analysis
Accuracy & The Protein Binding Problem
The most significant differentiator is performance in biological matrices.
-
TSP Limitation: In blood plasma, TSP binds to Human Serum Albumin (HSA). Studies have shown that in tissue extracts, TSP signals can be attenuated by up to 70% (only ~30% recovery), causing a massive overestimation of metabolite concentrations if uncorrected.
-
ERETIC Advantage: Since the reference is external (electronic/mathematical), it never touches the proteins. Recovery rates for ERETIC in plasma and tissue are consistently 98-102% .
Precision & Reproducibility
-
TSP: Precision is limited by weighing errors (especially for deliquescent salts) and pipetting accuracy. Typical RSD: 1–3% .
-
ERETIC 2: Precision relies on the linearity of the spectrometer RF chain and the accuracy of the pulse calibration. Modern spectrometers demonstrate excellent linearity. Typical RSD: < 2% .
Operational Complexity
-
TSP: High "per-sample" labor. Every sample must be precisely weighed or spiked with a precision pipette.
-
ERETIC 2: High "setup" labor, low "per-sample" labor. You calibrate the probe once (monthly or per batch). For unknowns, you simply determine the pulse length (automatic via pulsecal command) and acquire.
Data Summary: Head-to-Head Comparison
| Feature | TSP (Internal Standard) | ERETIC 2 (PULCON) |
| Primary Use Case | Synthetic chemistry, clean water samples. | Metabolomics, biofluids, complex mixtures. |
| Sample Contamination | High (Chemical additive). | None (Non-invasive). |
| Protein Binding Risk | Severe (Binds to Albumin). | Zero (No contact). |
| pH Sensitivity | Moderate (Shift drifts at extreme pH). | None. |
| Signal Overlap | Risk at 0.0 ppm (Lipids/DSS). | None (Virtual signal placed anywhere). |
| Matrix Correction | None (Assumes 1:1 response). | Yes (Via Pulse Length |
| Cost | Low (Consumable). | Medium (Requires software license). |
Experimental Protocols
Protocol A: TSP Preparation for Urine (Standard Method)
Use this only for low-protein samples.
-
Buffer Preparation: Prepare a 1.0 M Phosphate Buffer (pH 7.4) in D₂O.
-
TSP Stock: Dissolve TSP-d4 to a precise concentration of 10.0 mM in the buffer. Note: TSP is hygroscopic; weigh rapidly in a dry box.
-
Sample Prep:
-
Thaw urine sample and centrifuge at 12,000g for 10 min to remove particulates.
-
Mix 540 µL of urine supernatant with 60 µL of TSP/Buffer stock.
-
Total volume: 600 µL. Final TSP concentration: 1.0 mM.
-
-
Acquisition:
-
Run 1D NOESY-presat (e.g., noesypr1d) to suppress water.
-
Set relaxation delay (
) ≥ 5 × of TSP (typically >10s) for full quantitative recovery.
-
Protocol B: ERETIC 2 / PULCON Setup
Recommended for Plasma, Serum, and Tissue Extracts.
Phase 1: Calibration (One-time or Daily)
-
Reference Sample: Prepare a stable standard (e.g., 2 mM Sucrose in 90% H₂O/10% D₂O) in a high-quality NMR tube.
-
Pulse Calibration: Insert sample, tune/match. Run pulsecal (Bruker) or equivalent to determine the exact
(e.g., 9.85 µs). -
Acquisition: Acquire a standard 1H spectrum (e.g., zg30 or noesypr1d).
-
ERETIC Definition: In the software (e.g., TopSpin ERETIC module):
-
Define the integration region of the reference peak (e.g., Sucrose anomeric proton).
-
Enter the exact concentration (2 mM) and number of protons.
-
The system calculates the Calibration Factor .
-
Phase 2: Quantification of Unknowns
-
Sample Prep: Pipette 600 µL of plasma/tissue extract into a tube. Add D₂O for lock (no TSP needed).
-
Pulse Determination: Insert unknown sample. Tune/match. Crucial Step: Run pulsecal.
-
Why? Biological samples are "salty" (lossy). The coil Q-factor drops, making the
longer (e.g., 12.50 µs vs 9.85 µs for sucrose).
-
-
Acquisition: Run the exact same pulse program used for calibration.
-
Processing:
Decision Matrix
Use the following logic to select the correct method for your study:
| If your sample is... | And your goal is... | Use This Method |
| Synthetic Compound (CDCl₃/DMSO) | Purity determination | TSP / Internal Std |
| Urine (Low protein) | Metabolite profiling | TSP (Acceptable) or ERETIC |
| Plasma / Serum | Quantifying metabolites | ERETIC 2 (Mandatory - TSP binds proteins) |
| Intact Tissue (HR-MAS) | Metabolic flux | ERETIC 2 (Avoids diffusion issues) |
| Reaction Monitoring | Kinetics | ERETIC 2 (No interference with reaction) |
References
-
Akoka, S., Barantin, L., & Trierweiler, M. (1999). Concentration Measurement by Proton NMR Using the ERETIC Method. Analytical Chemistry. Link
-
Wider, G., & Dreier, L. (2006).[7][8] Measuring Protein Concentrations by NMR Spectroscopy (PULCON). Journal of the American Chemical Society. Link
-
Beckonert, O., et al. (2007).[9] Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts. Nature Protocols. Link
-
Savorani, F., et al. (2010). Interference of the internal standard (TSP) with the 1H NMR signals of serum albumin. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Monakhova, Y. B., et al. (2015).[7] Standard-free quantitative NMR spectroscopy (PULCON) for the analysis of complex mixtures.[1] Analytical and Bioanalytical Chemistry. Link
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A Researcher's Guide to NMR Reference Standards for Quantitative Plasma Analysis
For researchers, scientists, and drug development professionals relying on Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative plasma analysis, the choice of a reference standard is a critical decision that directly impacts the accuracy and reproducibility of results. This guide provides a comparative analysis of commonly used NMR reference standards, offering experimental insights and data to inform your selection process and experimental design.
The Crucial Role of a Reference Standard in Quantitative NMR (qNMR)
In qNMR, the signal intensity of an analyte is directly proportional to its molar concentration.[1] To determine the absolute concentration of metabolites in a complex biological matrix like plasma, a reference standard of a known concentration is required.[2] This standard can be either internal (added directly to the sample) or external (placed in a separate capillary within the NMR tube).[2][3] The ideal standard should be chemically inert, stable, soluble in the sample matrix, and possess a simple, sharp resonance that does not overlap with signals from the analytes of interest.[1]
However, the complex and dynamic nature of plasma, with its high concentration of proteins and other macromolecules, presents unique challenges for reference standards.[4][5] Interactions between the standard and plasma components can lead to shifts in the reference signal's chemical shift and a reduction in its effective concentration, thereby compromising quantification accuracy.[6][7]
Comparative Analysis of Common NMR Reference Standards for Plasma
The most frequently used reference standards for aqueous samples, including plasma, are 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) and 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).[8][9] While both offer a sharp singlet from their trimethylsilyl (TMS) groups at 0 ppm, their behavior in a plasma matrix can differ significantly.
| Standard | Chemical Structure | Key Advantages | Known Limitations in Plasma | Chemical Shift (TMS group) |
| TSP | (CH₃)₃SiCD₂CD₂COONa | - High solubility in aqueous solutions.[10] - Sharp, well-defined singlet. | - Prone to binding with plasma proteins, particularly albumin, leading to signal broadening and chemical shift variations.[6][7][11] - The carboxylate group makes its chemical shift susceptible to changes in pH.[12][13] | 0 ppm |
| DSS | (CH₃)₃SiCH₂CH₂CH₂SO₃Na | - The sulfonate group provides high water solubility and makes its chemical shift relatively insensitive to pH changes.[12] - Generally considered to have lower protein binding affinity compared to TSP.[6] | - Can still exhibit some interaction with proteins, especially in molten globule states.[6] - Possesses additional methylene proton signals that may overlap with analyte resonances.[12][13] | 0 ppm |
| Formate | HCOO⁻ | - Minimal interaction with macromolecules.[4][14] - Simple singlet resonance. | - Chemical shift is highly sensitive to pH. - Resonance is in a more crowded region of the spectrum (~8.45 ppm). | ~8.45 ppm |
| Maleic Acid | C₄H₄O₄ | - Proposed as a suitable quantification reference with less protein binding.[15][16] | - Multiple resonances. - Chemical shifts can be pH-dependent. | ~6.0-6.5 ppm |
Table 1: Comparison of Common NMR Reference Standards for Plasma Analysis.
The propensity of TSP and DSS to bind to macromolecules is a significant drawback in plasma studies.[6][11] This interaction can lead to an underestimation of the standard's effective concentration, resulting in an overestimation of the analyte concentrations. For this reason, some researchers advocate for referencing spectra to an endogenous metabolite with a stable and well-resolved signal, such as the anomeric proton of α-glucose at δ 5.23 ppm, especially when dealing with biofluids with high protein content.[8] However, the chemical shift of this glucose signal is sensitive to temperature.[8]
Experimental Workflow for Evaluating Reference Standard Performance
To empirically determine the most suitable reference standard for a specific plasma metabolomics study, a systematic evaluation is recommended. The following workflow outlines the key steps in this process.
Caption: Workflow for the comparative evaluation of NMR reference standards in plasma.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a methodology for comparing the performance of TSP, DSS, and formate as internal reference standards in human plasma.
4.1. Materials and Reagents
-
Pooled human plasma (K2EDTA anticoagulant recommended)
-
3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP)
-
4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS)
-
Sodium formate
-
Deuterium oxide (D₂O, 99.9%)
-
Phosphate buffer (pH 7.4)
-
Ultrafiltration devices (e.g., 10 kDa molecular weight cutoff)[17]
-
NMR tubes
4.2. Sample Preparation
-
Thaw Plasma: Thaw pooled human plasma on ice.
-
Prepare Stock Solutions: Prepare concentrated stock solutions of TSP, DSS, and formate in D₂O.
-
Prepare Buffered D₂O: Prepare a solution of phosphate buffer in D₂O.
-
Spike Plasma Samples:
-
For each standard, prepare two sets of samples: "intact plasma" and "ultrafiltrate."
-
Intact Plasma: In an Eppendorf tube, mix a known volume of plasma with the buffered D₂O and a precise volume of the respective standard's stock solution to achieve a final desired concentration (e.g., 0.5 mM).[18]
-
Ultrafiltration: For the second set, prepare a larger volume of the same plasma-buffer-standard mixture. Centrifuge this mixture through a 10 kDa ultrafiltration device.[17] Collect the filtrate.
-
-
Prepare NMR Samples: Transfer a fixed volume of the intact plasma mixture and the ultrafiltrate into separate, labeled NMR tubes.
4.3. NMR Data Acquisition
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. Ensure the temperature is precisely controlled (e.g., 298 K).[18]
-
Pulse Sequence: Acquire 1D ¹H NMR spectra using a pulse sequence with water suppression, such as a 1D NOESY-presat (noesygppr1d) or a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to suppress macromolecule signals.[11][19]
-
Acquisition Parameters:
4.4. Data Processing and Analysis
-
Processing: Apply an exponential line-broadening function (e.g., 0.3 Hz), Fourier transform, phase correct, and baseline correct the spectra.
-
Chemical Shift Referencing: Reference all spectra to the respective standard's TMS signal (for TSP and DSS) or formate signal.
-
Analysis:
-
Chemical Shift and Linewidth: Compare the chemical shift and linewidth of the reference standard's signal in the intact plasma versus the ultrafiltrate. Significant broadening or shifting in the intact plasma spectrum is indicative of protein binding.
-
Quantification: Identify and quantify a set of well-resolved endogenous metabolites (e.g., lactate, alanine, glucose) in both the intact and ultrafiltered spectra using the respective internal standard for concentration calculation.
-
Recovery: Calculate the recovery of the quantified metabolites in the ultrafiltrate compared to the intact plasma. A reliable standard should yield consistent quantification across both sample types for metabolites that are not protein-bound.
-
Conclusion and Recommendations
The selection of an appropriate NMR reference standard is paramount for obtaining reliable quantitative data from plasma samples. While TSP and DSS are widely used, their susceptibility to protein binding necessitates careful validation.[6][7] For studies where absolute quantification is critical, performing a preliminary evaluation as outlined in this guide is strongly recommended.
For routine, high-throughput metabolomics where relative quantification is the primary goal, the effects of protein binding may be systematic and thus less of a concern if all samples are prepared and analyzed identically. However, for absolute quantification, the use of an external standard or a standard with minimal protein interaction, such as formate (with careful pH control), may be more appropriate.[4][14] Alternatively, sample preparation methods that remove macromolecules, such as ultrafiltration or protein precipitation with methanol, can mitigate the issue of standard-protein binding.[15][20] Ultimately, the choice of reference standard should be guided by the specific research question, the required level of quantitative accuracy, and empirical validation within the experimental context.
References
-
de Graaf, R. A., & Behar, K. L. (2003). Quantitative 1H NMR Spectroscopy of Blood Plasma Metabolites. Analytical Chemistry, 75(9), 2100–2105. [Link]
-
de Graaf, R. A., & Behar, K. L. (2003). Quantitative 1H NMR Spectroscopy of Blood Plasma Metabolites. Proceedings of the International Society for Magnetic Resonance in Medicine, 11, 844. [Link]
-
Rankovic, A., Godfrey, H., Grant, C. E., Shoveller, A. K., Bakovic, M., Kirby, G., & Verbrugghe, A. (2023). Quantitative plasma profiling by 1H NMR-based metabolomics: impact of sample treatment. Frontiers in Molecular Biosciences, 10. [Link]
-
de Graaf, R. A., & Behar, K. L. (2003). Quantitative 1H NMR Spectroscopy of Blood Plasma Metabolites. ResearchGate. [Link]
-
Wikipedia. (n.d.). DSS (NMR standard). [Link]
-
Giraudeau, P. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(4), 549. [Link]
-
Keun, H. C. (2018). NMR Spectroscopy of Serum and Plasma. In NMR-based Metabolomics. The Royal Society of Chemistry. [Link]
-
Gowda, G. A. N., & Raftery, D. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Metabolites, 10(11), 447. [Link]
-
Dona, A. C., Kyriakides, M., Scott, F., Shephard, E. A., Varshavi, D., Veselkov, K., & Lindon, J. C. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 14, 135–153. [Link]
-
Wishart, D. S., Sykes, B. D., & Richards, F. M. (1994). Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media. Journal of Biomolecular NMR, 4(6), 859–862. [Link]
-
Nagana Gowda, G. A., & Raftery, D. (2017). NMR Based Metabolomics. Methods in Molecular Biology, 1641, 141–172. [Link]
-
Goss Scientific. (n.d.). qNMR Standards. [Link]
-
de Graaf, R. A., & Behar, K. L. (2015). Quantification of 1H NMR Spectra from Human Plasma. Metabolomics, 11(6), 1591–1601. [Link]
-
Stack Exchange. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? [Link]
-
van der Kloet, F. M., Bobeldijk-Pastorova, I., Rubingh, C. M., van der Greef, J., & Verheij, E. R. (2011). Phenotyping human blood plasma by 1H-NMR: a robust protocol based on metabolite spiking and its evaluation in breast cancer. NMR in Biomedicine, 24(2), 122–131. [Link]
-
Brown, M. A., & Stare, J. (1987). Influence of paramagnetic ions and pH on proton NMR relaxation of biologic fluids. Investigative Radiology, 22(8), 643–649. [Link]
-
Wolak-Dinsmore, J., & Sacco, R. E. (2017). NMR Quantification of Trimethylamine-N-oxide in Human Serum and Plasma in the Clinical Laboratory Setting. Journal of Applied Laboratory Medicine, 2(1), 49–59. [Link]
-
Taylor & Francis. (n.d.). DSS – Knowledge and References. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
Liu, G., & Shao, L. (2014). Improving the efficiency of quantitative (1)H NMR: an innovative external standard-internal reference approach. Magnetic Resonance in Chemistry, 52(1), 1–6. [Link]
-
Djukovic, D., Raftery, D., & Gowda, G. A. N. (2020). A comparison of high-throughput plasma NMR protocols for comparative untargeted metabolomics. Metabolomics, 16(5), 64. [Link]
-
Stack Exchange. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? [Link]
-
Magritek. (n.d.). Analytical NMR. [Link]
-
ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Nagana Gowda, G. A., & Raftery, D. (2014). Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. Analytical Chemistry, 86(11), 5433–5440. [Link]
-
Wevers, R. A., Engelke, U., & Heerschap, A. (1994). High-resolution 1H-NMR spectroscopy of blood plasma for metabolic studies. Clinical Chemistry, 40(7 Pt 1), 1245–1250. [Link]
-
Smith, S. G., & Goodman, J. M. (2010). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. Journal of Organic Chemistry, 75(13), 4597–4600. [Link]
-
Haner, R. L., & Bailey, W. F. (2011). Measurement of pH by NMR Spectroscopy in Concentrated Aqueous Fluoride Buffers. International Journal of Molecular Sciences, 12(10), 6884–6894. [Link]
-
Oreate AI Blog. (2026). Understanding TMS and DSS: The Cornerstones of NMR Standardization. [Link]
-
ResearchGate. (2015). Do internal standards in NMR interfere with proteins present in the sample? [Link]
-
Kleckner, I. R., & Foster, M. P. (2011). An introduction to NMR-based approaches for measuring protein dynamics. Biochimica et Biophysica Acta, 1814(8), 942–968. [Link]
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A Researcher's Guide to Verifying Sodium 3-(trimethylsilyl)propionate (TSP) Concentration via qNMR
In the landscape of quantitative analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary method, distinguished by its precision and structural information content. Unlike chromatographic techniques that rely on response factors, qNMR provides a direct measurement of the molar concentration of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard. The integrity of any qNMR measurement is, therefore, inextricably linked to the accuracy of the concentration of this internal standard.
Sodium 3-(trimethylsilyl)propionate, commonly known as TSP (specifically, the d4-deuterated variant, TSP-d4), is a ubiquitous internal standard for qNMR in aqueous media (D2O). Its prominent singlet at 0 ppm from the nine equivalent protons of the trimethylsilyl group offers a sharp, easily integrated reference signal. However, the assumption that a commercially procured or laboratory-prepared TSP stock solution is at its stated concentration is a critical vulnerability in experimental design. This guide provides a comprehensive, self-validating protocol for the verification of TSP concentration, compares it with alternative standards, and offers insights grounded in extensive field application.
The Imperative of Verifying Your qNMR Internal Standard
The core principle of qNMR is stoichiometric. The ratio of the integrated signal areas of the analyte and the internal standard is directly proportional to the ratio of their molar amounts, as described by the following equation:
Canalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / V) * Pstd
Where:
-
Canalyte is the concentration of the analyte
-
I is the integral area of the resonance signal
-
N is the number of protons giving rise to the signal
-
MW is the molar mass
-
mstd is the mass of the internal standard
-
V is the volume of the solution
-
Pstd is the purity of the internal standard
This equation underscores that any error in the purity (Pstd) or weighed mass (mstd) of the standard propagates directly into the final calculated concentration of the analyte. Commercial TSP, even from reputable suppliers, can have purity variations. Moreover, TSP is hygroscopic, meaning it can absorb atmospheric moisture, which artificially inflates its weighed mass and thereby reduces the actual concentration in solution. Verification is not merely good practice; it is a prerequisite for data integrity.
A Validated Protocol for TSP Concentration Verification
To ensure the accuracy of your TSP stock solution, its concentration must be verified against a primary standard reference material (SRM) from a national metrology institute like the National Institute of Standards and Technology (NIST) or a certified reference material (CRM). For this protocol, we will use NIST SRM 84k, Potassium Hydrogen Phthalate (KHP), a non-hygroscopic, high-purity solid ideal for this purpose.
Experimental Workflow
Caption: Workflow for TSP Concentration Verification via qNMR.
Step-by-Step Methodology
-
Preparation of KHP Standard Solution:
-
Accurately weigh approximately 20 mg of NIST SRM 84k (KHP) directly into a tared vial. Record the mass to at least four decimal places (mKHP).
-
Add approximately 1.0 g of high-purity D2O to the vial. Record the exact mass of the D2O added (mD2O_KHP).
-
Vortex the vial until the KHP is completely dissolved. The concentration is known from the mass of the certified standard and the mass of the solvent.
-
-
Preparation of TSP Solution:
-
Accurately weigh approximately 8 mg of the TSP to be verified into a separate tared vial. Record the mass (mTSP).
-
Add approximately 1.0 g of D2O to this vial, recording the exact mass (mD2O_TSP).
-
Vortex until the TSP is dissolved. This is your stock solution with the unverified concentration.
-
-
NMR Sample Preparation:
-
Using a calibrated pipette, transfer exactly 500 µL of the KHP solution and 500 µL of the TSP solution into a clean NMR tube.
-
Gently mix the contents.
-
-
qNMR Data Acquisition:
-
Acquire a 1H NMR spectrum. It is critical to use quantitative parameters to ensure signal integrals are accurate. This includes:
-
A relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T1) of the protons of interest (both TSP and KHP). A D1 of 30-60 seconds is typically sufficient.
-
A calibrated 90° pulse angle.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.
-
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Carefully integrate the singlet from the nine trimethylsilyl protons of TSP (~0 ppm) and the multiplet from the four aromatic protons of KHP (~7.5-7.7 ppm).
-
The purity of the TSP solid (PTSP) can be calculated as follows:
PTSP = (ITSP / IKHP) * (NKHP / NTSP) * (MWTSP / MWKHP) * (mKHP / mTSP) * PKHP
Where:
-
ITSP / IKHP is the ratio of the integrals.
-
NKHP / NTSP is the ratio of the number of protons (4 for KHP, 9 for TSP).
-
MWTSP / MWKHP is the ratio of the molar masses.
-
mKHP / mTSP is the ratio of the weighed masses.
-
PKHP is the certified purity of the NIST standard (typically >99.9%).
-
The calculated PTSP value is the verified purity of your solid TSP. This value, not the label value, should be used in all subsequent qNMR calculations.
Comparison of TSP with Alternative Internal Standards
While TSP is widely used, it is not universally optimal. Its chemical shift can be pH-dependent, and it may interact with certain analytes. Understanding the alternatives is key to robust method development.
| Feature | Sodium 3-(trimethylsilyl)propionate (TSP-d4) | Maleic Acid | Dimethyl Sulfone (DMSO2) |
| Chemical Shift (ppm) | 0 (by definition) | ~6.2-6.3 (singlet, 2H) | ~3.1 (singlet, 6H) |
| Solubility | High in D2O | High in D2O | High in D2O, DMSO-d6 |
| Hygroscopicity | Yes, significant | No | No |
| pH Dependence | Shift is stable in the pH 2-10 range, but can shift outside this. | Shift is highly pH-dependent due to carboxyl groups. | No |
| Potential for Interaction | Can interact with aromatic compounds through hydrophobic effects. | Can participate in hydrogen bonding. | Generally inert. |
| Pros | Sharp singlet, sets the 0 ppm reference, well-established. | Non-hygroscopic, readily available in high purity. | Non-hygroscopic, chemically inert, sharp singlet. |
| Cons | Hygroscopic, potential for analyte interaction. | pH-dependent chemical shift, signal is in a more crowded spectral region. | Signal is in a region that can overlap with analyte signals (e.g., methoxy groups). |
| Best For | General aqueous qNMR where pH is controlled and analyte signals are not near 0 ppm. | Samples where the analyte signals are in the upfield region and pH is strictly controlled. | Samples where analyte signals are not in the 3 ppm region and chemical inertness is paramount. |
Decision-Making for Standard Selection
The choice of an internal standard is a critical decision in qNMR method development. The following diagram outlines a logical process for selecting the most appropriate standard for your application.
Caption: Decision tree for selecting an aqueous qNMR internal standard.
Conclusion
The accuracy of qNMR is not merely a function of the spectrometer; it is fundamentally dependent on the chemical standards used. While sodium 3-(trimethylsilyl)propionate (TSP) is a powerful and convenient standard for aqueous samples, its concentration must be rigorously verified against a primary certified reference material. Blindly trusting the label value introduces a significant and avoidable source of systemic error. By implementing the self-validating protocol described here and by carefully considering the properties of alternative standards in the context of the specific analyte and sample matrix, researchers can ensure the highest level of accuracy and confidence in their qNMR results. This commitment to metrological traceability is the bedrock of reliable and reproducible science.
References
A Researcher's Guide to the Impact of Salt Concentration on Protein Thermal Shift (TSP) Signal Validation
For researchers in drug development and the broader scientific community, the Protein Thermal Shift (also known as Thermal Shift Protein, TSP, Differential Scanning Fluorimetry, or DSF) assay is an indispensable tool.[1][2][3][4] Its power lies in its ability to rapidly assess protein stability under various conditions, making it a cornerstone for buffer optimization, fragment screening, and confirming ligand engagement.[4][5][6][7] However, the quality and validity of a TSP signal are critically dependent on the biochemical environment, with salt concentration playing a pivotal, yet often underestimated, role.
This guide provides an in-depth comparison of how varying salt concentrations can influence TSP data. We will move beyond simple protocol recitation to explain the underlying biophysical principles, provide actionable experimental designs, and present data to guide your assay development.
The Biophysical Foundation: Why Salt Matters
At its core, a TSP experiment monitors the temperature at which a protein unfolds (its melting temperature, or Tₘ) by tracking the fluorescence of an environment-sensitive dye.[1][2][3][8] This dye, often SYPRO™ Orange, preferentially binds to the hydrophobic residues that become exposed as the protein denatures, causing a sharp increase in fluorescence.[1][8][9] The stability of a protein's folded state is a delicate balance of intramolecular forces, which are heavily influenced by interactions with solvent ions.
Salt ions in the buffer modulate two primary forces governing protein stability:
-
Electrostatic Interactions: At low ionic strengths, charged residues on the protein surface can lead to intramolecular repulsion, potentially destabilizing the native conformation.[10][11] Adding salt introduces counter-ions that create a screening effect, neutralizing this repulsion and often leading to a more compact, stable structure.[10][11]
-
Hydrophobic Effect: The hydrophobic effect, a primary driver of protein folding, is also modulated by salt. According to the principles of the Hofmeister series , different ions have varying capacities to structure surrounding water molecules.[12][13][14] "Kosmotropic" salts (like sulfates and phosphates) tend to increase solvent surface tension, which enhances the hydrophobic effect and stabilizes the protein's folded core.[13] Conversely, "chaotropic" salts (like thiocyanate) disrupt water structure and can weaken hydrophobic interactions, often destabilizing the protein.[12][13][14] At very high concentrations, even stabilizing salts can lead to "salting out," causing protein aggregation and compromising the assay.[12]
Understanding these principles is crucial. The choice of salt and its concentration is not merely about maintaining physiological conditions; it is an active variable that can either sharpen or completely obscure your results.
Experimental Design: A Comparative Salt Screen
To empirically determine the optimal salt concentration for your protein of interest, a systematic screen is essential. This protocol outlines a robust approach to compare the effects of low, medium (physiological), and high salt concentrations on TSP signal quality and the apparent Tₘ.
Experimental Workflow Diagram
Caption: Workflow for a comparative salt concentration screen in a TSP assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Protein Stock: Prepare your purified protein to a working concentration (e.g., 0.1-0.2 mg/mL) in a minimal buffer with low salt, such as 10 mM HEPES, pH 7.5.[15] Ensure the sample is free of aggregates by filtration or centrifugation.[16]
-
Dye Stock: Prepare a 20X working stock of SYPRO Orange dye by diluting the 5000X commercial stock in the same minimal buffer.
-
Salt Stocks: Prepare a range of sterile-filtered NaCl stock solutions (e.g., 0.1 M, 1.5 M, and 5 M) in the minimal buffer.
-
-
Reaction Setup (per 20 µL reaction):
-
Prepare a master mix containing your protein and dye. For each reaction, you will need:
-
10 µL of 2X Protein solution (e.g., 0.2 mg/mL)
-
5 µL of 4X SYPRO Orange dye solution
-
3 µL of Nuclease-Free Water
-
-
Aliquot 18 µL of the master mix into each well of a 96-well PCR plate.[6]
-
Add 2 µL of your different salt stocks to the appropriate wells to achieve the desired final concentrations (e.g., 10 mM, 150 mM, 500 mM). Add 2 µL of buffer for the "no salt" control.
-
Crucially, include "No Protein" controls for each salt condition to check for buffer- or salt-induced dye fluorescence. [17]
-
-
Data Acquisition:
-
Seal the plate securely with an optical-quality film.[18]
-
Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to remove bubbles and collect the contents.
-
Place the plate in a real-time PCR instrument.[9]
-
Set up a melt curve experiment, ramping the temperature from 25 °C to 95 °C with a ramp rate of approximately 1 °C/minute.[15] Ensure fluorescence data is collected at each interval.
-
Comparative Data Analysis: Interpreting the Results
The data from the salt screen will allow you to objectively compare the impact of ionic strength on your protein's stability and the assay's performance.
Hypothetical Data for a Model Protein (e.g., Chymotrypsinogen A)
| Salt Condition (NaCl) | Apparent Tₘ (°C) | Initial Fluorescence (RFU) | Max Fluorescence (RFU) | Signal-to-Noise Ratio (Max/Initial) | Curve Quality |
| 10 mM | 55.2 | 1500 | 8500 | 5.7 | Sharp, well-defined transition |
| 150 mM | 58.5 | 1200 | 11000 | 9.2 | Optimal: Sharp, high signal |
| 500 mM | 60.1 | 1100 | 12500 | 11.4 | Sharp transition, highest Tₘ |
| 1000 mM (1 M) | 59.8 | 2500 | 9000 | 3.6 | High initial signal, noisy curve |
Note: This data is illustrative. The optimal salt concentration is protein-dependent.[19][20]
Analysis of Salt Concentration Effects
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- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Sodium 3-(trimethylsilyl)propionate
Executive Summary
Substance: Sodium 3-(trimethylsilyl)propionate (TSP) / TSP-d4 (Deuterated)
Primary Application: Internal NMR reference standard (0.0 ppm) for aqueous solvents (
This guide goes beyond the Safety Data Sheet (SDS). As an Application Scientist, I emphasize that safety with TSP is inextricably linked to data integrity . Poor handling not only risks exposure to irritating dust but introduces moisture that degrades the spectral quality of your NMR reference.
Risk Assessment & Mechanistic Hazards
To handle TSP safely, you must understand why it poses a risk. It is not acutely toxic like cyanide, but it is a chemical salt that behaves unpredictably in specific environments.
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Skin Irritation | H315 | Desiccation and pH alteration of mucosal membranes. | Prolonged contact with skin moisture creates a localized high-pH irritation. |
| Eye Irritation | H319 | Mechanical abrasion + chemical irritation. | The "Static Risk": TSP is a dry, static-prone powder. It can "jump" from spatulas, making eye exposure a higher probability than liquid reagents. |
| Respiratory | H335 | Inhalation of fine particulate. | Hygroscopic powders clump in the lungs, causing persistent irritation. |
Personal Protective Equipment (PPE) Matrix
Do not use a "one size fits all" approach. Scale your PPE based on the mass being handled.
Tier 1: Analytical Prep (Standard NMR Tube)
Activity: Weighing <50 mg for individual samples.
-
Eye Protection: Safety Glasses with Side Shields (ANSI Z87.1 / EN 166).
-
Why: Protection against static-induced particle flight.
-
-
Hand Protection: Nitrile Gloves (0.11 mm / 4 mil minimum thickness).
-
Why: Latex is acceptable, but Nitrile offers superior resistance to the organic co-solvents often used in NMR (e.g., Methanol-d4).
-
-
Respiratory: None required if working within a certified Fume Hood.
-
Body: Standard Lab Coat (Cotton/Poly blend).
Tier 2: Bulk Handling / Stock Solution Prep
Activity: Weighing >1.0 g or transferring between stock containers.
-
Eye Protection: Chemical Safety Goggles (Indirect Vent).
-
Why: Fine dust clouds are inevitable when transferring bulk solids; goggles prevent entry from the bottom/sides.
-
-
Hand Protection: Double Gloving (Nitrile) .
-
Why: Ensures zero skin contact if the outer glove tears on a container rim.
-
-
Respiratory: N95 / P2 Particulate Respirator (if outside a fume hood).
-
Why: High concentrations of airborne dust require filtration.
-
Visualization: PPE Decision Logic
Figure 1: Decision matrix for selecting appropriate PPE based on operational scale.
Operational Protocol: The "Zero-Contamination" Method
Objective: Prepare an NMR sample without exposing the user to dust or the sample to moisture.
Step 1: Environmental Control
-
The Hygroscopic Trap: TSP absorbs atmospheric water rapidly. This alters the weight and introduces an H2O peak in your NMR spectrum (at ~4.8 ppm), ruining the baseline.
-
Action: Handle TSP in a low-humidity environment or work quickly. Keep the desiccator close.
Step 2: Weighing & Transfer (The Danger Zone)
-
Don PPE: Put on gloves and safety glasses.
-
Static Discharge: Use an anti-static gun or wipe on the spatula and weighing boat.
-
Safety Note: Static causes TSP to "fly." This is the #1 cause of eye exposure.
-
-
Weighing:
-
Open the TSP container inside the fume hood if possible.
-
Transfer ~1-2 mg (for 1H NMR) to a weighing boat.
-
Immediately recap the stock container.
-
-
Solvation:
-
Do not try to dump dry TSP powder into a thin NMR tube. You will create a dust cloud at the tube opening.
-
Protocol: Dissolve the TSP in the weighing boat or a small vial using your solvent (
) first. -
Transfer the solution to the NMR tube using a glass pipet.
-
Step 3: Waste Disposal
-
Never flush TSP down the drain.
-
Aqueous Solutions: Dispose of in "Aqueous Waste" containers (unless mixed with organic solvents like Chloroform-d, then "Halogenated Waste").
-
Solid Waste: Kimwipes and weighing boats contaminated with TSP go into "Solid Hazardous Waste."
Visualization: Workflow Lifecycle
Figure 2: Operational workflow emphasizing solvation prior to transfer to minimize dust risks.
Emergency Response
| Incident | Immediate Action |
| Eye Contact | Flush immediately for 15 minutes. TSP is a salt; it will cause stinging and osmotic stress to the cornea. Seek medical attention if irritation persists [1]. |
| Skin Contact | Wash with soap and water.[2][3][5][6] Remove contaminated clothing.[3][4][6][9][8] TSP is water-soluble and washes off easily. |
| Spill (Solid) | Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water) to dissolve/trap the solid, then wipe up. |
| Inhalation | Move to fresh air.[2][3][4][5][6][9] If wheezing occurs, seek medical support. |
References
-
Carl Roth. (2023).[5] Safety Data Sheet: 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4.[2][9][8] Retrieved from [Link]
-
PubChem. (n.d.).[1] Sodium 3-(trimethylsilyl)propionate Compound Summary. National Library of Medicine. Retrieved from [Link]
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- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
